molecular formula C24H48N6O11 B1529111 Azido-PEG11-Azide

Azido-PEG11-Azide

Cat. No.: B1529111
M. Wt: 596.7 g/mol
InChI Key: FKAUXUWXBFMGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG11-Azide is a useful research compound. Its molecular formula is C24H48N6O11 and its molecular weight is 596.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48N6O11/c25-29-27-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-28-30-26/h1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAUXUWXBFMGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Azido-PEG11-Azide: A Comprehensive Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and solubility of Azido-PEG11-Azide, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document details the molecule's core characteristics, provides guidance on its solubility in various solvents, and outlines key experimental protocols for its application in click chemistry.

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative featuring azide functional groups at both termini of a discrete 11-unit PEG chain. This structure allows for the conjugation of two alkyne-containing molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively), two prominent examples of "click chemistry." The PEG linker itself imparts increased hydrophilicity and biocompatibility to the resulting conjugates.

PropertyValueSource
Chemical Name 1,35-Diazido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontaneN/A
Molecular Formula C24H48N6O11N/A
Molecular Weight 596.68 g/mol N/A
CAS Number 1392284-57-9N/A
Purity Typically >95%N/A
Physical State White/off-white solid or viscous liquid[1]
Storage Store at -20°C, desiccated and protected from light. Avoid repeated freeze-thaw cycles.[1][2]

Solubility Profile

The polyethylene glycol backbone of this compound renders it soluble in a variety of aqueous and organic solvents. While specific quantitative solubility data for this compound is not extensively published, the general solubility characteristics of PEG compounds provide a strong indication of its behavior. PEG derivatives are known to be highly soluble in water and many organic solvents.[3] For a closely related compound, Azido-PEG11-amine, the solubility in DMSO is reported to be ≥ 100 mg/mL.[4]

SolventSolubilityNotes
Water / Aqueous Buffers SolubleThe hydrophilic PEG chain enhances solubility in aqueous media.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions of PEG reagents.
Dimethylformamide (DMF) SolubleAnother suitable anhydrous solvent for reconstitution, especially for moisture-sensitive applications.
Ethanol Less SolublePEG compounds generally exhibit lower solubility in alcohols compared to water or DMSO.
Dichloromethane (DCM) SolubleA compatible organic solvent.
Acetonitrile SolubleA compatible organic solvent.

Note: When preparing stock solutions, it is recommended to use anhydrous solvents, particularly for reactions involving moisture-sensitive reagents. If precipitation is observed, gentle heating and/or sonication can aid in dissolution. For long-term storage of solutions, it is advisable to aliquot and store at -20°C or below to minimize degradation.

Experimental Protocols

This compound is primarily utilized in click chemistry reactions to conjugate two molecular entities. The following are generalized protocols for the two main types of azide-alkyne cycloaddition reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of two alkyne-containing molecules using this compound as the linker.

Materials:

  • Alkyne-functionalized molecule 1

  • Alkyne-functionalized molecule 2

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA, TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-functionalized molecules and this compound in the chosen reaction buffer to the desired concentrations.

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water, freshly prepared), and the copper ligand (e.g., 100 mM in water or DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecules and this compound. A typical molar ratio is 1:1:1, but optimization may be required.

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove unreacted reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of two molecules functionalized with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Strained alkyne-functionalized molecule 1

  • Strained alkyne-functionalized molecule 2

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Reactant Preparation:

    • Dissolve the strained alkyne-functionalized molecules and this compound in the reaction buffer. For biomolecules, PBS is a common choice.

  • Reaction Setup:

    • Combine the strained alkyne-functionalized molecules and this compound in a reaction vessel.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by SDS-PAGE for protein conjugates, which will show a molecular weight shift, or by other analytical techniques like LC-MS.

  • Purification:

    • In many bioconjugation applications, SPAAC reactions are clean, and purification may not be necessary before downstream applications. If required, purify the conjugate using methods like SEC or dialysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the primary applications of this compound.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reagents Reagent Preparation Alkyne1 Alkyne-Molecule 1 Reaction_Mix Combine Reactants & Reagents Alkyne1->Reaction_Mix Alkyne2 Alkyne-Molecule 2 Alkyne2->Reaction_Mix PEG_Azide This compound PEG_Azide->Reaction_Mix CuSO4 CuSO4 Solution CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate (Freshly Prepared) Ascorbate->Reaction_Mix Ligand Copper Ligand (e.g., THPTA) Ligand->Reaction_Mix Incubation Incubate (RT, 1-4h or 4°C, overnight) Reaction_Mix->Incubation Initiate Reaction Purification Purification (SEC, HPLC, Dialysis) Incubation->Purification Reaction Complete Final_Product Conjugated Product Purification->Final_Product Isolate

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactant Preparation Strained_Alkyne1 Strained Alkyne-Molecule 1 (e.g., DBCO, BCN) Reaction_Mix Combine Reactants in Buffer (e.g., PBS) Strained_Alkyne1->Reaction_Mix Strained_Alkyne2 Strained Alkyne-Molecule 2 (e.g., DBCO, BCN) Strained_Alkyne2->Reaction_Mix PEG_Azide This compound PEG_Azide->Reaction_Mix Incubation Incubate (RT, 2-12h or 4°C, overnight) Reaction_Mix->Incubation Initiate Reaction Analysis Analysis / Optional Purification (SDS-PAGE, LC-MS) Incubation->Analysis Reaction Complete Final_Product Conjugated Product Analysis->Final_Product Characterize

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

An In-Depth Technical Guide to the Synthesis and Purification of Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Azido-PEG11-Azide (N₃-(PEG)₁₁-N₃), a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. The presence of terminal azide groups allows for efficient and specific covalent bond formation via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the linkage of biomolecules and other substrates.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from Poly(ethylene glycol) 11-diol (HO-(PEG)₁₁-OH). The first step involves the activation of the terminal hydroxyl groups, commonly by conversion to a better leaving group such as a mesylate. The second step is a nucleophilic substitution reaction where the mesylate groups are displaced by azide ions.

Experimental Protocol: Synthesis

Step 1: Mesylation of Poly(ethylene glycol) 11-diol

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Poly(ethylene glycol) 11-diol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (TEA) (2.2 equivalents).

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl) (2.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the PEG11-dimesylate intermediate.

Step 2: Azidation of PEG11-dimesylate

  • Dissolution: Dissolve the PEG11-dimesylate intermediate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Azidation Reaction: Add sodium azide (NaN₃) (2.5-3.0 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove excess sodium azide and other inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The purification of this compound is crucial to remove any unreacted starting materials, byproducts, and excess reagents. Due to the polar nature and often oily consistency of PEG compounds, purification can be challenging. A combination of techniques is often employed.

Experimental Protocol: Purification
  • Liquid-Liquid Extraction: This initial purification step, as described in the synthesis work-up, is effective at removing the bulk of inorganic salts and water-soluble impurities.

  • Precipitation:

    • Dissolve the crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).

    • Add this solution dropwise to a large volume of a cold non-solvent, such as diethyl ether or a mixture of hexane and diethyl ether, with vigorous stirring.

    • The this compound should precipitate out of the solution.

    • Collect the precipitate by filtration or decantation and dry under vacuum. This step is effective at removing non-polar impurities.

  • Column Chromatography (Optional):

    • If further purification is required, silica gel column chromatography can be employed.

    • A typical eluent system is a gradient of methanol in chloroform or dichloromethane. For PEG compounds with amino groups, adding a small amount of ammonium hydroxide (e.g., 1%) to the eluent can improve separation, while for those with carboxylic acid groups, adding formic acid (1-2%) can be beneficial.[1]

    • Monitor the fractions by thin-layer chromatography (TLC) using an appropriate stain, such as a modified Dragendorff stain, which is effective for detecting PEG compounds.[1]

  • Alternative Purification Technique: For oily PEG compounds that are difficult to handle, complexation with magnesium chloride (MgCl₂) can be used to form a solid complex, facilitating easier isolation and handling. The MgCl₂ can be subsequently removed.

Data Presentation

ParameterValueSource
Molecular Formula C₂₄H₄₈N₆O₁₁[2]
Molecular Weight 596.68 g/mol [2]
CAS Number 1392284-57-9[2]
Typical Purity > 96%
Appearance Colorless to light yellow oil or solidGeneric
Solubility Soluble in water, DCM, DMF, DMSOGeneric
Expected Yield (Mesylation) > 95%
Expected Yield (Azidation) > 95%

Characterization

The successful synthesis of this compound can be confirmed by various analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent indicator of a successful azidation is the appearance of a sharp, strong absorption band characteristic of the azide asymmetric stretching vibration, typically around 2100 cm⁻¹. The disappearance of the hydroxyl peak from the starting material is also indicative of the reaction's progression.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show the characteristic signals of the PEG backbone. Upon successful conversion, the signal corresponding to the protons on the carbon adjacent to the mesylate group will shift upfield to a position characteristic of protons adjacent to an azide group (typically around 3.4 ppm). The disappearance of the mesylate's methyl proton signal (around 3.0 ppm) also confirms the completion of the reaction.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic shift for the carbon atom bonded to the azide group, typically appearing around 50 ppm.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product.

Mandatory Visualizations

Synthesis_Workflow start PEG11-diol step1 Mesylation (MsCl, TEA, DCM) start->step1 intermediate PEG11-dimesylate step1->intermediate step2 Azidation (NaN3, DMF) intermediate->step2 product This compound step2->product

Caption: Synthesis workflow for this compound.

Purification_Workflow crude Crude this compound extraction Liquid-Liquid Extraction (DCM/Water) crude->extraction precipitation Precipitation (e.g., from Diethyl Ether) extraction->precipitation column Column Chromatography (Optional, e.g., CHCl3/MeOH) precipitation->column final_product Pure this compound precipitation->final_product Sufficient Purity column->final_product High Purity

Caption: Purification workflow for this compound.

References

An In-Depth Technical Guide to the Mechanism of Action for Azido-PEG11-Azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Role of Azido-PEG11-Azide in Bioconjugation

This compound is a homobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its structure comprises a central hydrophilic polyethylene glycol (PEG) chain of 11 ethylene glycol units, flanked by two terminal azide (-N₃) groups. This architecture provides a versatile tool for covalently linking two molecules of interest that have been functionalized with alkyne groups.

The PEG component of the linker is crucial for improving the physicochemical properties of the resulting conjugate.[1] Key benefits of PEGylation include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the solubility of hydrophobic molecules in aqueous environments.[2]

  • Improved Stability: PEGylation can protect conjugated molecules from enzymatic degradation and increase their stability in biological systems.

  • Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a molecule, potentially reducing its immunogenicity.[2]

  • Prolonged Circulation: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in vivo.[3]

The terminal azide groups are the reactive handles that enable the bioconjugation reactions. Azides are highly selective and stable under most biological conditions, making them ideal for "click chemistry" reactions. Specifically, they react with alkyne groups to form a stable triazole ring. This reaction can be performed under mild, biocompatible conditions, ensuring that the biological activity of the conjugated molecules is preserved.

Mechanism of Action: The Chemistry of Bioconjugation

The primary mechanism of action for this compound in bioconjugation is the [3+2] cycloaddition reaction between its terminal azide groups and alkyne-functionalized molecules. This reaction, a cornerstone of click chemistry, can be performed in two main ways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for bioconjugation. It involves the use of a copper(I) catalyst to activate a terminal alkyne, which then rapidly reacts with the azide to form a 1,4-disubstituted 1,2,3-triazole.

The general mechanism is as follows:

  • Formation of Copper Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.

  • Cycloaddition: The copper acetylide then reacts with the azide group of the this compound linker in a stepwise manner.

  • Formation of the Triazole Ring: A stable triazole ring is formed, and the copper catalyst is regenerated.

While CuAAC is highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Azide R1-N₃ (this compound) Triazole 1,4-disubstituted 1,2,3-triazole Azide->Triazole Cycloaddition Alkyne R2-C≡CH (Alkyne-functionalized molecule) Alkyne->Triazole Copper Cu(I) Copper->Triazole Catalysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a copper catalyst and is therefore highly biocompatible, making it suitable for bioconjugation in living systems.

SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with the azide, allowing it to proceed rapidly at physiological temperatures.

The mechanism is a concerted [3+2] cycloaddition, where the azide and the strained alkyne react directly to form the triazole ring without the need for a catalyst.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N₃ (this compound) Triazole Triazole Azide->Triazole Concerted Cycloaddition StrainedAlkyne R2-Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->Triazole

Quantitative Data

Table 1: Comparison of Bioconjugation Efficiency

ReactionTarget BiomoleculeReaction TimeConjugation Yield (%)Analytical Method
CuAAC O-GlcNAz modified proteins1 hourHighWestern Blot, LC-MS/MS
SPAAC Antibody (Trastuzumab)1 hour~90%SDS-PAGE

Table 2: Comparison of Reaction Kinetics

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
CuAAC 10⁴ - 10⁵Requires a copper catalyst, which can be cytotoxic.
SPAAC (DBCO with azide) ~1Copper-free and highly biocompatible.

Experimental Protocols

The following are representative protocols for a two-step crosslinking process using this compound to link two alkyne-functionalized proteins. These protocols are intended as a starting point and will require optimization for specific applications.

Protocol 1: Copper-Catalyzed Crosslinking of Two Alkyne-Functionalized Proteins

Objective: To covalently link two different proteins that have been pre-functionalized with terminal alkyne groups using this compound via CuAAC.

Materials:

  • Alkyne-Protein A

  • Alkyne-Protein B

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography column (e.g., PD-10)

Methodology:

  • Protein Preparation:

    • Dissolve Alkyne-Protein A and Alkyne-Protein B in PBS to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Alkyne-Protein A and Alkyne-Protein B in a 1:1 molar ratio.

    • Add the this compound stock solution to the protein mixture to achieve a 10- to 20-fold molar excess over the total protein concentration.

    • Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio, then add Sodium Ascorbate to a final concentration of 5 mM.

    • Add the catalyst premix to the protein-linker mixture to initiate the reaction. The final concentration of CuSO₄ should be around 1 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess crosslinker and catalyst components using a size-exclusion chromatography column equilibrated with PBS.

  • Analysis:

    • Analyze the crosslinked product by SDS-PAGE, which will show a new band corresponding to the molecular weight of the Protein A-Linker-Protein B conjugate.

    • Further characterization can be performed using mass spectrometry.

CuAAC_Workflow Start Start ProteinPrep Prepare Alkyne-Protein A and Alkyne-Protein B Start->ProteinPrep Reaction Combine proteins, linker, and catalyst premix ProteinPrep->Reaction ReagentPrep Prepare this compound, CuSO₄, Sodium Ascorbate, and THPTA solutions ReagentPrep->Reaction Incubation Incubate for 1-2 hours at room temperature Reaction->Incubation Purification Purify using size-exclusion chromatography Incubation->Purification Analysis Analyze by SDS-PAGE and mass spectrometry Purification->Analysis End End Analysis->End

Protocol 2: Strain-Promoted Crosslinking of Two DBCO-Functionalized Proteins

Objective: To covalently link two different proteins that have been pre-functionalized with DBCO groups using this compound via SPAAC.

Materials:

  • DBCO-Protein A

  • DBCO-Protein B

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography column (e.g., PD-10)

Methodology:

  • Protein Preparation:

    • Dissolve DBCO-Protein A and DBCO-Protein B in PBS to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine DBCO-Protein A and DBCO-Protein B in a 1:1 molar ratio.

    • Add the this compound stock solution to the protein mixture to achieve a 5- to 10-fold molar excess over the total protein concentration.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess crosslinker using a size-exclusion chromatography column equilibrated with PBS.

  • Analysis:

    • Analyze the crosslinked product by SDS-PAGE and mass spectrometry as described in Protocol 1.

SPAAC_Workflow Start Start ProteinPrep Prepare DBCO-Protein A and DBCO-Protein B Start->ProteinPrep Reaction Combine proteins and linker ProteinPrep->Reaction ReagentPrep Prepare this compound solution ReagentPrep->Reaction Incubation Incubate for 2-4 hours at room temperature or overnight at 4°C Reaction->Incubation Purification Purify using size-exclusion chromatography Incubation->Purification Analysis Analyze by SDS-PAGE and mass spectrometry Purification->Analysis End End Analysis->End

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various areas of drug development and research.

  • Antibody-Drug Conjugates (ADCs): Homobifunctional linkers can be used to crosslink multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this compound could be used to link a target protein ligand and an E3 ligase ligand that have been functionalized with alkyne groups.

  • Protein-Protein Interaction Studies: By crosslinking interacting proteins in their native environment, this compound can be used to "capture" these interactions for subsequent analysis by mass spectrometry, helping to elucidate protein interaction networks.

  • Hydrogel Formation: The crosslinking of alkyne-functionalized polymers with this compound can be used to form hydrogels for applications in tissue engineering and drug delivery.

ADC_Formation cluster_components Components cluster_conjugate Conjugate Antibody Alkyne-functionalized Antibody ADC Antibody-Drug Conjugate Antibody->ADC Click Chemistry Drug Alkyne-functionalized Drug Molecule Drug->ADC Linker This compound Linker->ADC

Conclusion

This compound is a versatile and powerful tool for bioconjugation, enabling the covalent linking of two alkyne-functionalized molecules with high efficiency and specificity. Its PEG spacer enhances the physicochemical properties of the resulting conjugate, while its terminal azide groups provide access to the robust and biocompatible click chemistry reactions. This in-depth guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize this linker in their work, from fundamental research to the development of novel therapeutics.

References

Azido-PEG11-Azide molecular weight and spacer arm length

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and professionals in drug development, polyethylene glycol (PEG) linkers are indispensable tools for bioconjugation, drug delivery, and the development of complex therapeutic modalities. Among these, Azido-PEG11-Azide stands out as a versatile, homobifunctional crosslinker. This guide provides a comprehensive overview of its physicochemical properties, core applications, and generalized experimental protocols.

Physicochemical Properties and Structural Data

This compound is a monodisperse PEG linker, meaning it has a precisely defined length and molecular weight, which is critical for reproducibility in research and GMP manufacturing.[1] It is characterized by two terminal azide (N₃) groups, which are highly reactive in specific bioorthogonal reactions. The hydrophilic PEG spacer enhances the aqueous solubility of the molecules it crosslinks.[2][3]

The core quantitative data for this compound is summarized in the table below.

PropertyValueSource(s)
Molecular Weight 596.68 g/mol [4]
Molecular Formula C₂₄H₄₈N₆O₁₁[4]
CAS Number 1392284-57-9
Purity >95% - 98%
Spacer Arm Length ~49.3 Å (Calculated)

Note on Spacer Arm Length Calculation: The spacer arm length is estimated based on data for similar PEG linkers, where linkers with 2 and 24 PEG units have lengths of 17.6 Å and 95.2 Å, respectively. A linear extrapolation yields an approximate length of 49.3 Å for the 11-unit PEG chain.

cluster_structure Chemical Structure of this compound N3_1 N₃ PEG_chain —(CH₂CH₂O)₁₁— N3_1->PEG_chain N3_2 N₃ PEG_chain->N3_2

Figure 1: Simplified structure of this compound.

Core Applications & Methodologies

The dual azide functionality of this compound makes it an ideal linker for applications requiring the conjugation of two molecular entities via "click chemistry." This bioorthogonal reaction is known for its high efficiency, specificity, and biocompatibility.

1. Click Chemistry Crosslinking

The terminal azide groups can react with molecules containing alkyne groups to form a stable triazole linkage. This reaction can be performed under two primary conditions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper (I) catalyst to join a terminal alkyne with an azide.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper cytotoxicity is a concern (e.g., in living systems), the azide groups can react with strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), without the need for a catalyst.

cluster_click_chem Click Chemistry Reactions of Azide Groups cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide Molecule-N₃ (from PEG Linker) Triazole1 Stable Triazole Linkage Azide->Triazole1 reacts with Triazole2 Stable Triazole Linkage Azide->Triazole2 reacts with Alkyne Terminal Alkyne (R-C≡CH) Cu_cat Cu(I) Catalyst Alkyne->Cu_cat Cu_cat->Triazole1 DBCO Strained Alkyne (e.g., DBCO, BCN) DBCO->Triazole2 No Catalyst Required

Figure 2: Reaction pathways for this compound.

2. PROTAC Development

This compound is widely used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that typically consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG11 spacer provides the necessary length and flexibility for the PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Molecule (Target Ligand - PEG11 - E3 Ligand) Ternary Ternary Complex Formation (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination of Target Protein Ternary->Ub induces Degradation Proteasomal Degradation of Target Ub->Degradation leads to

Figure 3: Role of PEG linkers in the PROTAC mechanism.

Experimental Protocols

The following provides a generalized workflow for a bioconjugation reaction using this compound and an alkyne-functionalized protein via CuAAC.

Materials:

  • This compound

  • Alkyne-functionalized protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Copper (II) Sulfate (CuSO₄) solution

  • Reducing agent solution (e.g., Sodium Ascorbate)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Protocol:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) of this compound by dissolving it in anhydrous DMSO or DMF. This should be done immediately before use to minimize hydrolysis.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized protein solution.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 20 to 50-fold molar excess is a common starting point for optimization.

    • Add the Copper (II) Sulfate solution to a final concentration of ~1 mM.

    • Initiate the reaction by adding the reducing agent (e.g., Sodium Ascorbate) to a final concentration of ~5 mM. The ascorbate reduces Cu(II) to the active Cu(I) in situ.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the protein is unstable. Gentle mixing is recommended.

  • Purification:

    • Remove unreacted crosslinker and catalyst byproducts from the conjugated protein.

    • For reaction volumes from 0.1 mL to 30 mL, dialysis cassettes are effective.

    • Alternatively, size-exclusion chromatography (e.g., Zeba Spin Desalting Columns) can be used for rapid buffer exchange and purification.

  • Analysis:

    • Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

cluster_workflow General Bioconjugation Workflow (CuAAC) Prep 1. Reagent Preparation - Dissolve this compound in DMSO - Prepare protein, catalyst, and reductant solutions Mix 2. Reaction Setup - Combine alkyne-protein and PEG-azide - Add CuSO₄ and Sodium Ascorbate Prep->Mix Incubate 3. Incubation - Room temperature for 1-4 hours - Gentle mixing Mix->Incubate Purify 4. Purification - Remove excess reagents via dialysis or size-exclusion chromatography Incubate->Purify Analyze 5. Analysis - Confirm conjugation via SDS-PAGE, Mass Spectrometry, or HPLC Purify->Analyze

Figure 4: Experimental workflow for protein labeling.

References

Bifunctional Azide Linkers: A Technical Guide to a Cornerstone of Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of bifunctional azide linkers, their core chemistries, and their diverse applications across various fields of research and development. From fundamental bioconjugation to the cutting edge of targeted therapeutics, these versatile molecules have become indispensable tools for covalently connecting molecules with high specificity and efficiency.

Introduction to Bifunctional Azide Linkers

Bifunctional linkers are molecules that possess two reactive functional groups, enabling the covalent linkage of two other molecules. Bifunctional azide linkers are a specific class of these molecules where one of the reactive groups is an azide (-N₃). The other functional group can vary widely, allowing for a broad range of applications. These are often referred to as heterobifunctional linkers when the two reactive ends are different.[1][2][3]

The prominence of azide linkers is largely due to the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[4] Click chemistry describes reactions that are high-yielding, wide in scope, create easily removable byproducts, and are simple to perform in benign solvents, often including water.[4] The azide group is a key player in one of the most prominent click reactions: the azide-alkyne cycloaddition. This reaction's bioorthogonality—the ability to proceed in a biological environment without interfering with native biochemical processes—makes azide linkers exceptionally valuable for in vitro and in vivo applications.

Core Chemistries of Azide Linkers

The utility of bifunctional azide linkers is primarily centered around the 1,3-dipolar cycloaddition reaction between an azide and an alkyne, which forms a stable triazole ring. There are two main variants of this reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The classic click reaction, CuAAC, involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a 1,4-disubstituted triazole. This reaction is extremely efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed version. It is also highly tolerant of a wide range of functional groups and can be performed in aqueous solutions over a broad pH range (4 to 12). The copper(I) catalyst is typically generated in situ by the reduction of copper(II) sulfate with a reducing agent like sodium ascorbate. A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement for in vivo applications was the development of SPAAC, which eliminates the need for a potentially cytotoxic copper catalyst. In SPAAC, the alkyne is part of a strained ring system, typically a cyclooctyne derivative like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne provides the activation energy for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst. This makes SPAAC an ideal choice for labeling live cells and for other applications where copper toxicity is a concern.

Key Applications in Research and Drug Development

The versatility of bifunctional azide linkers has led to their adoption in a multitude of research areas.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Bifunctional linkers are the critical component that connects the antibody to the drug. Azide-alkyne click chemistry provides a highly efficient and stable method for creating this linkage. For example, an antibody can be functionalized with an alkyne group, and the cytotoxic drug with an azide. The two are then "clicked" together using either CuAAC or SPAAC to form the final ADC.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic technique used to study the activity of enzymes in complex biological samples. Instead of measuring protein abundance, ABPP uses chemical probes that covalently bind to the active site of enzymes. Two-step ABPP probes often incorporate a small, non-perturbing azide group. After the probe has labeled its target enzymes in a cell lysate or even a living organism, an alkyne-containing reporter tag (like a fluorophore or biotin) is attached via click chemistry for subsequent detection and analysis. This approach avoids using bulky tags that might interfere with cell permeability or probe-enzyme interactions.

Surface Functionalization and Biomaterials

Bifunctional azide linkers are used to modify the surfaces of materials to attach biomolecules or other chemical entities. For example, a surface can be functionalized with one end of the linker, leaving the azide group exposed. Biomolecules containing a corresponding alkyne can then be immobilized on the surface via click chemistry. This is a common strategy for creating biosensors, functionalized nanoparticles, and biocompatible coatings. Perfluorophenylazides (PFPAs) are a class of photoactivatable linkers used for surface functionalization, where one end can be tailored for specific chemistry and the other (the azide) can be activated by light to covalently bond to a surface.

Glycobiology and Metabolic Labeling

Click chemistry has revolutionized the study of glycans. In a technique called metabolic glycoengineering, cells are fed unnatural sugar molecules that have been modified with an azide group. These azido-sugars are incorporated into the cell's natural glycan biosynthesis pathways, resulting in cell surface glycans being decorated with azide groups. These azides can then be labeled with alkyne-functionalized probes (e.g., fluorophores) via click chemistry, allowing for the visualization and study of glycans in living systems.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, considering factors like reaction speed, potential for cytotoxicity, and the chemical environment. The following tables summarize key quantitative data for these reactions and provide an overview of common bifunctional azide linkers.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Notes
Catalyst Copper(I)NoneSPAAC is preferred for live-cell imaging due to the absence of a toxic catalyst.
Typical Alkyne Terminal AlkyneCyclooctyne (e.g., DBCO, BCN)The strained ring of the cyclooctyne is essential for the catalyst-free reaction.
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹Reaction rates for SPAAC can vary significantly based on the specific cyclooctyne used.
Biocompatibility Lower (due to copper toxicity)HighThe bioorthogonality of SPAAC is a major advantage for in vivo studies.
Reaction Conditions Aqueous buffer, pH 4-12Physiological conditionsCuAAC is robust and works under a wide range of conditions.

Table 2: Comparative Yields of CuAAC and SPAAC in Various Applications

ApplicationCuAAC YieldSPAAC YieldKey Considerations
Antibody-Drug Conjugation High (>95%)High (>90%)Both methods are highly efficient. CuAAC may be preferred for ex vivo conjugation due to faster kinetics.
Protein Labeling in Lysate Very High (>98%)High (>90%)CuAAC is extremely efficient for labeling proteins in a controlled in vitro environment.
Live Cell Surface Labeling Not RecommendedGood to High (Varies)SPAAC is the method of choice for live-cell applications to avoid copper toxicity.
Nanoparticle Functionalization HighHighBoth methods are effective; the choice depends on the nanoparticle material and intended application.

Table 3: Common Heterobifunctional Linkers with an Azide Moiety

Linker TypeSecond Functional GroupCommon Applications
Azide-PEG-NHS Ester N-hydroxysuccinimide EsterLabeling primary amines (e.g., lysine residues in proteins).
Azide-PEG-Maleimide MaleimideLabeling thiols (e.g., cysteine residues in proteins).
Azide-PEG-Amine AmineFurther functionalization or coupling to carboxyl groups.
Azide-PEG-Carboxylic Acid Carboxylic AcidCoupling to primary amines.
Photo-reactive Azide Linkers Aryl Azide, DiazirinePhoto-crosslinking to study protein-protein interactions.

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments utilizing bifunctional azide linkers. Researchers should optimize these protocols for their specific molecules and systems.

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using CuAAC

Objective: To conjugate an azide-modified cytotoxic drug to an alkyne-functionalized antibody.

Materials:

  • Alkyne-modified monoclonal antibody (mAb)

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the azide-modified drug in DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified mAb (e.g., at 1 mg/mL in PBS) with the desired molar excess of the azide-modified drug solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture to the mAb/drug solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove excess drug and other small molecules.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Analyze the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Metabolic Labeling and Enrichment of Glycoproteins

Objective: To metabolically label cell surface glycoproteins with an azido-sugar and then enrich them for analysis.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Tetra-acetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Alkyne-biotin probe

  • Cell lysis buffer

  • Reagents for CuAAC (as in Protocol 1)

  • Streptavidin-agarose beads

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a fresh medium containing Ac₄ManNAz (e.g., 25-50 µM) and incubate for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them using the lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Reaction:

    • To the cell lysate, add the alkyne-biotin probe.

    • Add the premixed CuSO₄/THPTA solution and freshly prepared sodium ascorbate to initiate the click reaction.

    • Incubate at room temperature for 1 hour.

  • Enrichment of Glycoproteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured glycoproteins from the beads for downstream analysis (e.g., by boiling in SDS-PAGE sample buffer for western blotting or by on-bead digestion for mass spectrometry).

Protocol 3: Surface Functionalization of Silica Beads using SPAAC

Objective: To immobilize an azide-functionalized protein onto DBCO-functionalized silica beads.

Materials:

  • DBCO-functionalized silica beads

  • Azide-functionalized protein

  • PBS, pH 7.4

Procedure:

  • Bead Preparation:

    • Suspend the DBCO-functionalized silica beads in PBS.

    • Wash the beads twice with PBS by centrifugation and resuspension to remove any preservatives.

  • Immobilization Reaction:

    • Resuspend the washed beads in a solution of the azide-functionalized protein in PBS. The concentration of the protein will depend on the desired loading density.

    • Incubate the mixture overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Centrifuge the beads to pellet them and collect the supernatant. The supernatant can be analyzed to determine the amount of unbound protein.

    • Wash the beads extensively with PBS to remove any non-covalently bound protein.

  • Blocking (Optional):

    • To block any remaining reactive DBCO groups, the beads can be incubated with a small molecule azide (e.g., azido-propanol) for 1-2 hours at room temperature.

    • Wash the beads again with PBS.

  • Storage:

    • The functionalized beads can be stored in PBS, often with a preservative like sodium azide (if compatible with downstream applications), at 4°C.

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes involving bifunctional azide linkers.

Bioconjugation_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Click Reaction MoleculeA Molecule A (e.g., Antibody) IntermediateA Azide-tagged Molecule A MoleculeA->IntermediateA React with Group X Linker Bifunctional Linker (Azide + Group X) MoleculeB Molecule B (e.g., Drug) AlkyneMolecule Alkyne-tagged Molecule B Conjugate Molecule A - Linker - Molecule B (Final Conjugate) AlkyneMolecule->Conjugate CuAAC or SPAAC IntermediateA->Conjugate

Caption: General workflow for bioconjugation using a bifunctional azide linker.

ADC_Mechanism cluster_0 Bloodstream cluster_1 Cancer Cell ADC Antibody-Drug Conjugate (via Azide Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induces Apoptosis

Caption: Simplified signaling pathway for an Antibody-Drug Conjugate (ADC).

ABPP_Workflow cluster_0 Biological System cluster_1 Bioorthogonal Ligation cluster_2 Analysis Proteome Complex Proteome (e.g., Cell Lysate) LabeledProteome Covalently Labeled Active Enzymes Proteome->LabeledProteome Probe Azide-based ABPP Probe Probe->LabeledProteome 1. Incubation TaggedProteome Tagged Enzymes LabeledProteome->TaggedProteome Reporter Alkyne-Reporter Tag (Biotin or Fluorophore) Reporter->TaggedProteome 2. Click Reaction (CuAAC or SPAAC) Enrichment Affinity Purification (if Biotin tag) TaggedProteome->Enrichment 3a. Analysis Downstream Analysis (SDS-PAGE, Mass Spec) TaggedProteome->Analysis 3b. Enrichment->Analysis

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

Bifunctional azide linkers, powered by the efficiency and specificity of click chemistry, have become a fundamental technology in modern chemical biology, proteomics, and drug development. Their ability to create stable covalent bonds under biocompatible conditions has enabled advancements that were previously impractical. As research continues to demand more precise control over molecular interactions, the development of novel azide linkers with enhanced features—such as cleavable domains, improved reaction kinetics, and multiple orthogonal functionalities—will undoubtedly open new frontiers in our ability to probe and manipulate biological systems.

References

An In-depth Technical Guide to Click Chemistry with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry and its application with polyethylene glycol (PEG) linkers, a powerful combination revolutionizing bioconjugation, drug delivery, and materials science. We will delve into the core principles of click chemistry, explore the most common reaction types, and detail the crucial role of PEG linkers in enhancing the properties of conjugated molecules. This document provides structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of these technologies.

Core Principles: The "Click" Philosophy

Coined by K. Barry Sharpless, "click chemistry" is not a single reaction, but a philosophy that emphasizes the use of highly reliable, simple, and selective reactions for the rapid synthesis of complex molecules.[1] These reactions are characterized by their high yields, mild and often aqueous reaction conditions, and the absence of harmful byproducts.[2][3] The core idea is to mimic the way nature builds complex biological macromolecules, providing a toolbox of fast and reliable chemical transformations.[4]

When combined with PEG linkers, click chemistry allows for the precise and efficient conjugation of molecules, leveraging the unique properties of PEG to improve the overall characteristics of the final product.[5]

The Versatility of PEG Linkers

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene oxide units. When used as linkers in bioconjugation, PEGs offer a multitude of advantages:

  • Enhanced Solubility: PEG's hydrophilic nature significantly improves the solubility of hydrophobic molecules in aqueous solutions.

  • Reduced Immunogenicity: The PEG chain can "shield" the conjugated molecule from the host's immune system, reducing the risk of an immune response.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which can prolong its circulation time in the bloodstream by reducing renal clearance.

  • Enhanced Stability: PEG linkers can protect conjugated molecules from enzymatic degradation and chemical instability.

  • Tunable Spacing: The length of the PEG chain can be precisely controlled, allowing for optimized spatial orientation between the conjugated molecules.

These properties make PEG linkers indispensable tools in drug delivery, protein engineering, and the development of diagnostic agents.

Key Click Chemistry Reactions for PEGylation

Several types of click reactions are amenable to conjugation with PEG linkers. The most prominent are the azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving a 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. This reaction is highly efficient and specific, proceeding under mild conditions, often in aqueous environments.

Below is a diagram illustrating the general mechanism of the CuAAC reaction.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide_PEG Azide-PEG PEG_Triazole_Molecule PEG-Triazole-Molecule Conjugate Azide_PEG->PEG_Triazole_Molecule Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->PEG_Triazole_Molecule Cu_I Cu(I) Cu_I->PEG_Triazole_Molecule catalyzes Ligand Ligand Ligand->Cu_I stabilizes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.

The workflow for a typical SPAAC reaction is depicted below.

SPAAC_Workflow Start Start Step1 Step 1: Reactant Preparation Dissolve Azide-PEG and DBCO-functionalized molecule in a suitable solvent (e.g., PBS). Start->Step1 Step2 Step 2: Reaction Mix the reactants and incubate at room temperature. Step1->Step2 Step3 Step 3: Monitoring Monitor reaction progress via LC-MS or HPLC. Step2->Step3 Step4 Step 4: Purification Purify the conjugate using size-exclusion chromatography or dialysis if necessary. Step3->Step4 End End Product: PEGylated Conjugate Step4->End

Caption: General Experimental Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Summary

The efficiency of click chemistry reactions with PEG linkers is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. The following tables summarize typical reaction conditions and reported yields for CuAAC and SPAAC reactions.

Table 1: Typical Reaction Parameters for CuAAC with PEG Linkers

ParameterTypical Conditions/ValuesNotes
Reactants Azide-PEG, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is often 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in excess.
Ligand THPTA, TBTAStabilizes the Cu(I) oxidation state and increases reaction rate.
Solvent DMSO, t-BuOH/H₂O, PBSThe choice depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursMonitored by TLC, LC-MS, or NMR.
Yield 40% to >95%Highly dependent on substrates and reaction conditions.

Table 2: Typical Reaction Parameters for SPAAC with PEG Linkers

ParameterTypical Conditions/ValuesNotes
Reactants Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)Molar ratio of azide to cyclooctyne is often 1.5:1.
Solvent PBS (pH 7.4), DMSO, DMFPBS is a common choice for biological applications.
Temperature Room TemperatureReactions are typically performed at ambient temperature.
Reaction Time 1 to 24 hoursGenerally slower than CuAAC but avoids catalyst-related issues.
Yield >90%Often high due to the specificity of the reaction.

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with PEG linkers. These should be considered as starting points and may require optimization for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized PEG

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are fully soluble.

  • Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO₄ and a stock solution of the THPTA ligand in deionized water. Just before use, prepare a premix of the copper and ligand. A 1:5 molar ratio of copper to ligand is often used.

  • Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix.

  • Initiation: Prepare a fresh stock solution of sodium ascorbate in deionized water. Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.

  • Quenching and Purification: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper. If necessary, purify the final conjugate using methods such as size-exclusion chromatography or dialysis.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized PEG

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Mix the solutions of the azide and cyclooctyne reactants in a reaction vessel.

  • Incubation: Incubate the reaction mixture at room temperature. The incubation time will vary depending on the specific reactants and their concentrations.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical method such as LC-MS or HPLC.

  • Purification (if necessary): In many bioconjugation applications, the reaction is clean enough that no further purification is required. If purification is needed, methods like size-exclusion chromatography or dialysis can be employed to remove any unreacted starting materials.

Applications in Drug Development

The combination of click chemistry and PEG linkers has profound implications for drug development. One of the most significant applications is in the creation of Antibody-Drug Conjugates (ADCs).

The diagram below illustrates the general concept of a PEGylated ADC for targeted drug delivery.

ADC_Concept cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cancer Cell Antibody Antibody PEG_Linker PEG Linker Antibody->PEG_Linker conjugated via click chemistry Receptor Receptor Antibody->Receptor binds to Drug Cytotoxic Drug PEG_Linker->Drug Internalization Internalization Drug_Release Drug Release Cell_Death Cell Death

Caption: Targeted Drug Delivery using a PEGylated Antibody-Drug Conjugate (ADC).

In this model, a potent cytotoxic drug is attached to a monoclonal antibody via a PEG linker using click chemistry. The antibody specifically targets receptors on the surface of cancer cells, leading to the internalization of the ADC. Once inside the cell, the drug is released, leading to cell death. The PEG linker enhances the stability and solubility of the ADC and reduces its immunogenicity.

Conclusion

Click chemistry, in conjunction with PEG linkers, offers a robust and versatile platform for the synthesis of advanced biomaterials and therapeutics. The high efficiency, specificity, and biocompatibility of these methods have established them as indispensable tools in modern chemical biology and drug development. By understanding the core principles, reaction parameters, and experimental protocols outlined in this guide, researchers and scientists can effectively leverage these powerful technologies to advance their respective fields.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with an Azido-PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and covalent modification of proteins is a cornerstone of modern biological research and drug development, enabling their identification, visualization, and functional characterization. A powerful and widely adopted strategy for protein labeling is a two-step process that utilizes bioorthogonal chemistry. In the first step, a protein is functionalized with a small, abiotic chemical handle, such as an azide group. In the second step, this handle is used to covalently attach a reporter molecule (e.g., a fluorophore, biotin, or drug conjugate) through a highly specific "click chemistry" reaction.

This document provides a detailed protocol for the first step of this process: the introduction of an azide group onto a protein using an Azido-PEG-N-hydroxysuccinimidyl (NHS) ester linker. The NHS ester group reacts efficiently with primary amines, such as the side chain of lysine residues and the protein's N-terminus, to form a stable amide bond.[1] The polyethylene glycol (PEG) spacer enhances the solubility and reduces the potential for steric hindrance. The terminal azide then serves as a bioorthogonal handle for subsequent conjugation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2]

Note on Reagent Selection: This protocol utilizes an Azido-PEG-NHS ester for labeling. A molecule like Azido-PEG11-Azide is a homobifunctional crosslinker and is not suitable for direct, primary labeling of a native protein. It is designed to link two molecules that have already been functionalized with alkyne groups.

Data Presentation: Key Reaction Parameters

Successful labeling depends on the careful optimization of several parameters. The following table summarizes typical quantitative data for labeling a standard antibody (e.g., IgG) with an Azido-PEG-NHS ester.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[3]
Molar Excess of Reagent 10 to 40-foldThe optimal ratio should be determined empirically for each protein.[4]
Reaction Buffer Phosphate-Buffered Saline (PBS)pH 7.2 - 8.0. Must be free of primary amines (e.g., Tris, glycine).
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare stock solution immediately before use as NHS esters are moisture-sensitive.
Incubation Time 30 - 60 minutes (Room Temp) or 2 hours (on ice)Longer times do not typically improve efficiency and may increase protein degradation.
Quenching Reagent 1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM to stop the reaction.
Purification Method Desalting Column / DialysisNecessary to remove unreacted Azido-PEG-NHS ester.

Experimental Protocols

Protocol 1: Labeling Protein with Azido-PEG-NHS Ester

This protocol details the covalent attachment of an azide group to a protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-NHS Ester (e.g., Azido-PEG11-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in cold Reaction Buffer.

    • If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Allow the vial of Azido-PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS Ester in anhydrous DMSO. Unused reconstituted reagent should be discarded.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM Azido-PEG-NHS Ester stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of DMSO does not exceed 10% (v/v) of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Reaction Quenching (Optional but Recommended):

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 5-15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted Azido-PEG-NHS ester and byproducts by using a spin desalting column or by dialyzing the sample against the Reaction Buffer.

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be confirmed by mass spectrometry.

    • Store the purified azide-labeled protein under conditions optimal for the unmodified protein, typically at 4°C for short-term or -80°C for long-term storage.

Protocol 2: Click Chemistry Conjugation with an Alkyne-Fluorophore (CuAAC)

This protocol describes the subsequent conjugation of an alkyne-containing fluorophore to the azide-labeled protein via a copper-catalyzed click reaction.

Materials:

  • Purified azide-labeled protein

  • Alkyne-fluorophore (or other alkyne-containing molecule)

  • Stock Solutions:

    • 50 mM Copper(II) Sulfate (CuSO₄) in water

    • 500 mM Sodium Ascorbate in water (must be prepared fresh)

    • 100 mM THPTA (or other copper ligand) in water

    • 10 mM Alkyne-fluorophore in DMSO

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-labeled protein to the desired final concentration (typically 1-5 mg/mL).

    • Add the alkyne-fluorophore to a final concentration of 2-5 fold molar excess over the protein.

    • Add the THPTA ligand to a final concentration of 1 mM.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ (to a final reaction concentration of 1 mM) and sodium ascorbate (to a final reaction concentration of 5 mM). The solution should turn a light yellow color.

  • Click Reaction:

    • Add the freshly prepared CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification and Storage:

    • Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis.

    • Determine the final protein concentration and degree of labeling via absorbance measurements (at 280 nm for the protein and the excitation maximum for the fluorophore).

    • Store the final conjugate under appropriate conditions, protected from light.

Visualizations

G cluster_workflow Experimental Workflow Protein 1. Purified Protein (in Amine-Free Buffer) AddReagent 2. Add Azido-PEG-NHS Ester (20x molar excess) Protein->AddReagent Incubate 3. Incubate (1 hr, Room Temp) AddReagent->Incubate Purify1 4. Purify (Desalting Column) Incubate->Purify1 AzideProtein 5. Azide-Labeled Protein Purify1->AzideProtein AddClick 6. Add Alkyne-Probe & CuAAC Reagents AzideProtein->AddClick Incubate2 7. Incubate (1-2 hr, Room Temp) AddClick->Incubate2 Purify2 8. Purify (Desalting Column) Incubate2->Purify2 Final 9. Final Labeled Conjugate Purify2->Final

Caption: High-level workflow for two-step protein labeling via NHS ester chemistry and CuAAC.

G cluster_reaction1 Step 1: NHS Ester Reaction Protein Protein-NH₂ (Lysine Residue) plus + Protein->plus Reagent Azido-PEG-NHS Reagent->plus Product Protein-NH-CO-PEG-Azide (Stable Amide Bond) Byproduct NHS byproduct plus->Product pH 7.2-8.0

Caption: Reaction of an Azido-PEG-NHS ester with a primary amine on a protein.

G cluster_reaction2 Step 2: CuAAC Click Reaction AzideProtein Protein-PEG-N₃ (Azide-Labeled) plus2 + AzideProtein->plus2 AlkyneProbe Alkyne-Probe (e.g., Fluorophore) AlkyneProbe->plus2 FinalProduct Protein-PEG-Triazole-Probe (Stable Conjugate) plus2->FinalProduct Cu(I), Ascorbate

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final conjugate.

References

Application Notes and Protocols for Azido-PEG11-Azide in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, specific, and biocompatible method for covalently linking molecules. Azido-PEG11-Azide is a homobifunctional, monodisperse polyethylene glycol (PEG) linker that leverages the power of CuAAC for various applications in research and drug development. Its two terminal azide groups enable the straightforward linkage of two alkyne-containing molecules, creating a stable triazole bridge.

The PEG11 spacer is hydrophilic and flexible, which can enhance the solubility and stability of conjugated molecules, reduce steric hindrance, and improve the pharmacokinetic properties of bioconjugates.[1][2][3] This makes this compound an invaluable tool in the synthesis of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and for intramolecular or intermolecular protein cross-linking in proteomics studies.[1][4]

These application notes provide an overview of the use of this compound in CuAAC reactions, including detailed experimental protocols and representative quantitative data to guide researchers in its effective implementation.

Key Applications

  • PROTAC Synthesis: this compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ligase ligand, forming a PROTAC to induce targeted protein degradation.

  • Antibody-Drug Conjugate (ADC) Development: While less common for direct antibody-payload linkage due to its bifunctional nature, it can be used to create more complex ADC constructs, for example, by linking two drug molecules to a central alkyne-modified scaffold that is then attached to an antibody.

  • Bioconjugation: Linking of various molecules such as peptides, nucleic acids, and fluorophores for diagnostic and therapeutic applications.

  • Protein Cross-Linking: Covalently linking interacting proteins or different domains within a single protein for structural and functional studies in proteomics.

Mechanism of CuAAC

The CuAAC reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage by reactive oxygen species generated during the reaction, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.

CuAAC_Mechanism cluster_catalyst Catalytic System Alkyne Alkyne Product Triazole-Linked Conjugate Alkyne->Product CuAAC Reaction This compound This compound This compound->Product CuAAC Reaction Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Na Ascorbate Na Ascorbate Na Ascorbate->Cu(I) Ligand (THPTA) Ligand (THPTA) Ligand (THPTA)->Cu(I) Stabilization Cu(I)->Product

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data on CuAAC Reactions

While specific yield and kinetic data for this compound are not extensively published, the following tables provide representative data for CuAAC reactions with similar PEGylated linkers. These values can serve as a baseline for experimental design and optimization.

Table 1: Representative Reaction Conditions and Yields for CuAAC with PEG Linkers

Alkyne SubstrateAzide SubstrateCatalyst System (Molar Ratio)SolventTime (h)Temperature (°C)Yield (%)Reference
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCuSO₄/Sodium Ascorbate (0.5:1 relative to alkyne)scCO₂2435~82
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCuSO₄/Sodium Ascorbate (0.5:1 relative to alkyne)scCO₂4835~87
Alkyne-modified JQ1Azide-modified Cereblon LigandCuIDMF24RT55-90
Propargyl-activated PEGsAzido-modified Interferon β-1bCuSO₄/DTT/TBTAAqueous buffer with SDSOptimizedRTHigh Conversion

Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction conditions.

Table 2: Typical Reagent Concentrations for CuAAC in Bioconjugation

ReagentStock ConcentrationFinal ConcentrationNotes
This compound10 mM in DMSO/water50-500 µMShould be in slight excess to the limiting alkyne.
Alkyne-Molecule10 mM in DMSO/water25-250 µMThe limiting reagent in the reaction.
CuSO₄20-50 mM in water0.1-1 mMPrepare fresh.
Sodium Ascorbate100-500 mM in water1-5 mMPrepare fresh and add last to initiate the reaction.
Ligand (e.g., THPTA)50-100 mM in water0.5-5 mMLigand to copper ratio is often 5:1.

Experimental Protocols

The following are generalized protocols for using this compound in a typical CuAAC reaction. Optimization of reactant concentrations, catalyst loading, solvent, and temperature may be necessary for specific substrates.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Purification prep_azide Dissolve this compound and Alkyne-Molecule mix_reactants Combine Azide, Alkyne, CuSO₄, and Ligand prep_azide->mix_reactants prep_cu Prepare fresh CuSO₄ and Ligand (THPTA) solutions prep_cu->mix_reactants prep_asc Prepare fresh Sodium Ascorbate solution initiate Add Sodium Ascorbate to initiate reaction mix_reactants->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor reaction (LC-MS, TLC) incubate->monitor purify Purify conjugate (e.g., SEC, HPLC) monitor->purify characterize Characterize product (MS, NMR) purify->characterize

Caption: General experimental workflow for a CuAAC reaction using this compound.

Protocol 1: Synthesis of a Homodimer via this compound Linker

This protocol describes the dimerization of an alkyne-containing small molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Dimethyl sulfoxide (DMSO) and deionized water

  • Purification supplies (e.g., HPLC or silica gel chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 25 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add 100 µL of the 10 mM this compound solution (1 µmol, 1 equivalent).

    • Add 88 µL of the 25 mM alkyne-functionalized molecule solution (2.2 µmol, 2.2 equivalents).

    • Add 10 µL of the 100 mM THPTA solution (final concentration ~1 mM).

    • Add 10 µL of the 50 mM CuSO₄ solution (final concentration ~0.5 mM).

    • Vortex the mixture gently.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the freshly prepared 500 mM sodium ascorbate solution (final concentration ~5 mM).

    • Vortex the mixture again and incubate at room temperature for 2-4 hours. Protect the reaction from light.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once complete, the reaction can be quenched by adding a small amount of EDTA solution to chelate the copper.

  • Purification and Characterization:

    • Purify the resulting dimer using an appropriate method, such as reverse-phase HPLC or silica gel chromatography.

    • Characterize the final product by mass spectrometry to confirm the molecular weight and by NMR if sufficient material is isolated.

Protocol 2: Intramolecular Protein Cross-Linking for Mass Spectrometry Analysis

This protocol provides a general method for cross-linking a purified protein containing at least two alkyne-modified residues.

Materials:

  • Alkyne-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 50 mM EDTA)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of the alkyne-labeled protein in the reaction buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (make fresh).

  • Reaction Setup:

    • In a tube, combine the protein solution with a 20-50 fold molar excess of this compound.

    • Prepare a premix of the catalyst by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.

    • Add the catalyst premix to the protein-linker solution to achieve a final copper concentration of approximately 250-500 µM.

  • Reaction Initiation and Incubation:

    • Initiate the cross-linking by adding the fresh sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Gently mix and incubate at room temperature for 1-2 hours.

  • Quenching and Purification:

    • Stop the reaction by adding the quenching solution.

    • Remove excess reagents and purify the cross-linked protein using a desalting or SEC column equilibrated with a suitable buffer.

  • Downstream Analysis:

    • The purified cross-linked protein can be analyzed by SDS-PAGE to observe changes in migration.

    • For mass spectrometry analysis, the protein is typically subjected to enzymatic digestion (e.g., with trypsin), followed by enrichment of cross-linked peptides and LC-MS/MS analysis to identify the cross-linked sites.

ADC_Workflow cluster_step1 Step 1: Create Alkyne-Drug Conjugate cluster_step2 Step 2: Modify Antibody cluster_step3 Step 3: Final Conjugation (Conceptual) Drug1 Alkyne-Drug 1 CuAAC1 CuAAC Drug1->CuAAC1 Drug2 Alkyne-Drug 2 Drug2->CuAAC1 Linker This compound Linker->CuAAC1 Dimer Drug-PEG-Drug Dimer CuAAC1->Dimer Dimer_alkyne Modify Dimer to have Alkyne handle Dimer->Dimer_alkyne Antibody Native Antibody Modification Introduce Azide Handle (e.g., via glycoengineering) Antibody->Modification AzideAb Azide-Modified Antibody Modification->AzideAb CuAAC2 CuAAC AzideAb->CuAAC2 Dimer_alkyne->CuAAC2 ADC Antibody-Drug Conjugate CuAAC2->ADC

Caption: Conceptual workflow for creating a complex ADC using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II))Prepare sodium ascorbate solution fresh. Ensure a 5:1 molar ratio of ligand to copper. Deoxygenate buffers if necessary.
Poor reagent qualityUse high-purity this compound and alkyne substrates.
Incompatible bufferAvoid buffers containing strong chelators (e.g., Tris) that can inhibit the copper catalyst.
Protein Precipitation Oxidative damage to the proteinIncrease the concentration of the protective ligand (THPTA). Work with chilled solutions.
High concentration of organic co-solvent (DMSO)Minimize the volume of DMSO used to dissolve reagents. Perform a solvent exchange after the reaction.
Multiple Products/Side Reactions Reaction with other functional groupsCuAAC is highly specific, but side reactions can occur with ascorbate byproducts. Add aminoguanidine to scavenge these byproducts.
Incomplete reactionIncrease reaction time or temperature (if substrates are stable). Optimize molar ratios of reactants.

Conclusion

This compound is a powerful and versatile homobifunctional linker for the synthesis of complex molecular conjugates via the copper-catalyzed azide-alkyne cycloaddition reaction. Its defined length and hydrophilic PEG spacer provide significant advantages for improving the physicochemical properties of the final product. By following the detailed protocols and considering the representative data provided, researchers can effectively employ this reagent in a wide range of applications, from targeted drug delivery with PROTACs and ADCs to the structural analysis of protein complexes. As with any chemical reaction, optimization of the specific conditions for each unique set of substrates is crucial for achieving the desired outcome with high efficiency and yield.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction's high efficiency, selectivity, and biocompatibility make it an invaluable tool in drug development, diagnostics, and fundamental research.[1][3] The bifunctional linker, Azido-PEG11-Azide, offers a versatile platform for SPAAC-mediated conjugations. Its symmetrical structure, featuring two terminal azide groups separated by a hydrophilic polyethylene glycol (PEG) spacer, allows for the straightforward linkage of two alkyne-modified molecules.[4] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it particularly well-suited for in vivo applications.

These application notes provide detailed protocols for utilizing this compound in SPAAC reactions with common cyclooctynes such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueReference
Chemical Name 1,35-Diazido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontaneN/A
Molecular Formula C24H48N6O11
Molecular Weight 596.68 g/mol
CAS Number 1392284-57-9
Purity >96%
Appearance Colorless to light yellow oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO

SPAAC Reaction Kinetics

The rate of the SPAAC reaction is quantified by the second-order rate constant (k), which is dependent on the specific cyclooctyne and azide used. While specific kinetic data for this compound is not extensively published, the rates can be estimated from studies using structurally similar azides. The reaction between benzyl azide and BCN has a rate constant of approximately 0.1 M⁻¹s⁻¹ in a CD3CN/D2O mixture. Reactions involving DBCO are generally faster. The rate constant for SPAAC reactions typically falls within the range of 10⁻² to 1 M⁻¹s⁻¹.

Table of Estimated Second-Order Rate Constants for SPAAC Reactions

AzideCyclooctyneSolventRate Constant (k) (M⁻¹s⁻¹)Reference
Benzyl AzideBCNCD3CN/D2O (3:1)~0.1
Benzyl AzideBCNDMSO0.15
General SPAACDBCO/BCNAqueous/Organic10⁻² - 1

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound in SPAAC-mediated bioconjugation.

Protocol 1: General Procedure for Small Molecule-Protein Conjugation using this compound

This protocol describes the conjugation of a DBCO-functionalized small molecule to an azide-modified protein. This is a common strategy for creating antibody-drug conjugates (ADCs) or other targeted therapeutics.

Materials:

  • Azide-modified protein (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized small molecule.

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Desalting column.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the DBCO-functionalized small molecule in DMSO (e.g., 10 mM).

    • Prepare a stock solution of this compound in DMSO or PBS (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the DBCO-functionalized small molecule. A molar excess of the small molecule (e.g., 5-20 fold) is typically used.

    • Add the this compound to the reaction mixture. A slight molar excess relative to the azide-modified protein is recommended (e.g., 1.5-3 equivalents).

    • The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C. The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at approximately 310 nm.

  • Purification:

    • Remove unreacted small molecules and linker by passing the reaction mixture through a desalting column.

    • The final conjugate can be further purified using chromatography techniques such as size-exclusion or ion-exchange chromatography.

  • Analysis:

    • Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: General Procedure for Protein-Protein Conjugation using this compound

This protocol outlines the conjugation of two different proteins, one modified with a DBCO group and the other with an azide group, using this compound as a linker.

Materials:

  • DBCO-modified Protein A in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-modified Protein B in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • PBS buffer, pH 7.4.

  • Size-exclusion chromatography system.

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, mix the DBCO-modified Protein A and the Azide-modified Protein B in a 1:1 molar ratio.

    • Add this compound to the protein mixture. A slight molar excess (e.g., 1.5 equivalents) relative to the proteins is recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-17 hours. The reaction progress can be monitored by SDS-PAGE, observing the appearance of a higher molecular weight band corresponding to the conjugated product.

  • Purification:

    • Purify the protein-protein conjugate from unreacted components using size-exclusion chromatography.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to confirm the presence of the higher molecular weight product and assess purity. Further characterization can be performed using mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_modification Step 1: Biomolecule Modification cluster_conjugation Step 2: SPAAC Conjugation cluster_purification_analysis Step 3: Purification & Analysis Mol_A Molecule A (e.g., Antibody) Alkyne_Mod Introduce Strained Alkyne (e.g., DBCO) Mol_A->Alkyne_Mod Mol_B Molecule B (e.g., Drug) Azide_Mod Introduce Azide Mol_B->Azide_Mod Reaction SPAAC Reaction (Room Temp, Aqueous Buffer) Alkyne_Mod->Reaction Azide_Mod->Reaction Linker This compound Linker->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis Conjugate Final Conjugate (A-Linker-B) Purification->Conjugate

Caption: Experimental workflow for bioconjugation using this compound.

protac_formation cluster_components PROTAC Components cluster_assembly PROTAC Assembly via SPAAC E3_Ligand E3 Ligase Ligand (Alkyne-modified) SPAAC_1 SPAAC Reaction 1 E3_Ligand->SPAAC_1 POI_Ligand Protein of Interest Ligand (Alkyne-modified) SPAAC_2 SPAAC Reaction 2 POI_Ligand->SPAAC_2 Linker This compound Linker->SPAAC_1 Intermediate E3 Ligand-Linker-Azide SPAAC_1->Intermediate Intermediate->SPAAC_2 PROTAC PROTAC Molecule SPAAC_2->PROTAC Ternary_Complex Ternary Complex (E3-PROTAC-POI) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

References

Application Notes and Protocols for Azido-PEG11-Azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A key component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature of this linker is critical, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Azido-PEG11-Azide is a hydrophilic, flexible, and bifunctional linker that is increasingly utilized in PROTAC synthesis. The terminal azide groups provide reactive handles for efficient and specific conjugation to alkyne-functionalized ligands via "click chemistry," namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The polyethylene glycol (PEG) chain enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[1] This document provides detailed protocols for the synthesis of PROTACs using this compound and for the subsequent evaluation of their degradation efficacy.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2 E2_Enzyme E2-Ub E2_Enzyme->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation CuAAC_Workflow cluster_synthesis PROTAC Synthesis Workflow (CuAAC) Start Start Materials: - Alkyne-POI Ligand - this compound - Alkyne-E3 Ligand Step1 Step 1: First CuAAC Reaction (POI Ligand + Linker) Start->Step1 Purification1 Purification 1 (Preparative HPLC) Step1->Purification1 Intermediate Mono-alkyne, Mono-triazole -PEG11-azide Intermediate Purification1->Intermediate Step2 Step 2: Second CuAAC Reaction (Intermediate + E3 Ligand) Intermediate->Step2 Purification2 Purification 2 (Preparative HPLC) Step2->Purification2 Final_PROTAC Final PROTAC Product Purification2->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization

References

Application Notes and Protocols for Peptide Bioconjugation with Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development and research to enhance the therapeutic properties of peptides. PEGylation can significantly improve a peptide's solubility, increase its stability against enzymatic degradation, reduce immunogenicity, and prolong its circulation half-life by minimizing renal clearance.[1] Azido-PEG11-Azide is a homo-bifunctional, water-soluble PEG linker that provides a versatile platform for conjugating peptides to other molecules of interest, such as small molecule drugs, imaging agents, or other biomolecules.

This linker features two terminal azide groups, enabling a two-step conjugation strategy primarily through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[1][2]

These application notes provide a detailed protocol for the two-step bioconjugation of an alkyne-modified peptide to an alkyne-modified payload (e.g., a small molecule drug) using this compound as a linker.

Applications

The use of this compound for peptide conjugation opens up a wide array of applications in biomedical research and drug development:

  • Peptide-Drug Conjugates (PDCs): By linking a targeting peptide to a cytotoxic drug, PDCs can be developed for targeted cancer therapy. The peptide directs the drug to cancer cells, minimizing off-target toxicity and enhancing therapeutic efficacy. The PEG linker improves the pharmacokinetic profile of the conjugate.

  • Targeted Imaging Agents: A targeting peptide can be conjugated to a fluorescent dye or a radionuclide via the this compound linker. These conjugates can be used for in vivo imaging to visualize specific cell populations or tissues.

  • Enhanced Peptide Therapeutics: For peptides that are themselves therapeutic agents, PEGylation with this compound can improve their drug-like properties, leading to more effective treatments.

  • Probing Biological Systems: Conjugating peptides to reporter molecules allows for the investigation of biological processes, such as receptor-ligand interactions and cellular uptake mechanisms.

Experimental Protocols

This section details a two-step protocol for the bioconjugation of an alkyne-modified peptide to an alkyne-modified payload using this compound.

Materials and Reagents
  • Alkyne-modified peptide

  • This compound

  • Alkyne-modified payload (e.g., drug, dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization

Experimental Workflow

The overall experimental workflow for the two-step conjugation is depicted below.

G cluster_0 Step 1: First Click Reaction cluster_1 Step 2: Second Click Reaction Peptide Alkyne-Peptide Intermediate Alkyne-Peptide-PEG11-Azide Peptide->Intermediate CuAAC Linker This compound Linker->Intermediate CuAAC Final_Product Alkyne-Peptide-PEG11-Payload Intermediate->Final_Product CuAAC Payload Alkyne-Payload Payload->Final_Product CuAAC Purification Purification (RP-HPLC) Final_Product->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization

Caption: Experimental workflow for two-step peptide conjugation.
Step 1: Conjugation of Alkyne-Peptide with this compound

This first step involves the reaction of the alkyne-modified peptide with an excess of this compound to form the peptide-PEG-azide intermediate. Using an excess of the linker minimizes the formation of peptide-PEG-peptide dimers.

  • Preparation of Stock Solutions:

    • Alkyne-Peptide: Prepare a 10 mM stock solution in degassed PBS (pH 7.4). An organic co-solvent like DMSO can be used to aid dissolution before dilution in PBS.

    • This compound: Prepare a 100 mM stock solution in degassed water or PBS.

    • CuSO₄: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.

    • THPTA: Prepare a 50 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-Peptide solution (to a final concentration of 1 mM).

      • This compound solution (5-10 equivalents relative to the peptide).

      • THPTA solution (1 equivalent relative to CuSO₄).

    • In a separate tube, premix the CuSO₄ and sodium ascorbate solutions. The solution should turn a pale yellow, indicating the reduction of Cu(II) to Cu(I).

    • Add the CuSO₄/sodium ascorbate mixture to the peptide/linker solution to initiate the reaction. The final concentrations should be approximately 1 mM CuSO₄ and 5 mM sodium ascorbate.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Purification:

    • Upon completion, purify the peptide-PEG-azide intermediate from excess linker and reagents using RP-HPLC.

    • Lyophilize the collected fractions to obtain the purified product.

    • Characterize the product by mass spectrometry to confirm the successful conjugation.

Step 2: Conjugation of Peptide-PEG-Azide with Alkyne-Payload

This second step conjugates the purified intermediate from Step 1 with the alkyne-modified payload.

  • Preparation of Stock Solutions:

    • Peptide-PEG-Azide: Prepare a 10 mM stock solution of the purified intermediate in degassed PBS (pH 7.4).

    • Alkyne-Payload: Prepare a 50 mM stock solution in a suitable solvent (e.g., DMSO).

    • Use the same CuSO₄, sodium ascorbate, and THPTA stock solutions as in Step 1.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • Peptide-PEG-Azide solution (to a final concentration of 1 mM).

      • Alkyne-Payload solution (1.5-3 equivalents relative to the peptide-PEG-azide).

      • THPTA solution (1 equivalent relative to CuSO₄).

    • Add the premixed CuSO₄/sodium ascorbate solution to initiate the reaction.

  • Incubation:

    • Gently mix and incubate at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification and Characterization:

    • Purify the final peptide-PEG-payload conjugate by RP-HPLC.

    • Lyophilize the pure fractions.

    • Characterize the final product by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Quantitative Data

The efficiency of CuAAC reactions is typically high, often exceeding 90% conversion. However, the overall yield of the final two-step conjugation product will depend on the purification efficiency at each step. The following table provides representative data that can be expected.

ParameterStep 1: Peptide-PEG-Azide FormationStep 2: Final Conjugate Formation
Reactants Alkyne-Peptide + this compoundPeptide-PEG-Azide + Alkyne-Payload
Reaction Time 1-4 hours1-4 hours
Typical Conversion >90%>90%
Purification Method RP-HPLCRP-HPLC
Overall Yield 50-70% (after purification)40-60% (after purification)
Characterization ESI-MS, MALDI-TOF, RP-HPLCESI-MS, MALDI-TOF, RP-HPLC

Note: These values are estimates and may vary depending on the specific peptide, payload, and experimental conditions.

Example Application: Targeting the PI3K/Akt Signaling Pathway in Cancer

Many cancer types exhibit overexpression of certain cell surface receptors, which can be targeted by specific peptides for drug delivery. For instance, a peptide that targets an overexpressed receptor on a cancer cell can be conjugated to a PI3K inhibitor. The PI3K/Akt signaling pathway is a critical pathway that promotes cell survival and proliferation and is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Overexpressed Receptor Internalization Internalization Receptor->Internalization PDC Peptide-PEG-Drug Conjugate PDC->Receptor Binding Drug_Release Drug Release Internalization->Drug_Release PI3K PI3K Drug_Release->PI3K Inhibition Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Targeted inhibition of the PI3K/Akt pathway.

In this model, the peptide component of the conjugate binds to a receptor that is overexpressed on the cancer cell surface. The conjugate is then internalized, and the drug is released into the cytoplasm. The released drug inhibits PI3K, thereby blocking the downstream activation of Akt and ultimately inhibiting the pro-survival and proliferative signaling in the cancer cell. The this compound linker plays a crucial role in this system by providing a stable and biocompatible bridge between the targeting peptide and the therapeutic payload, while also enhancing the overall pharmacokinetic properties of the conjugate.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of nanoparticles using Azido-PEG11-Azide. This homo-bifunctional polyethylene glycol (PEG) linker is instrumental in advanced drug delivery systems, diagnostics, and bio-imaging applications. The terminal azide groups serve as versatile handles for bio-orthogonal "click" chemistry, enabling the covalent attachment of targeting ligands, therapeutic agents, or imaging probes. The PEG component enhances the biocompatibility and circulation time of the nanoparticles by reducing non-specific protein adsorption and uptake by the reticuloendothelial system.

Introduction to this compound in Nanoparticle Functionalization

The surface functionalization of nanoparticles is a critical step in tailoring their biological interactions. This compound is a valuable tool in this process, offering a straightforward method for introducing azide functionalities onto nanoparticle surfaces. The "11" denotes the number of ethylene glycol repeat units, providing a defined spacer arm that influences the nanoparticle's hydrodynamic radius and surface properties. The dual azide groups allow for the crosslinking of molecules or for creating a high density of reactive sites for subsequent conjugation reactions.

The primary application of azide-functionalized nanoparticles is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry. These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating a wide range of molecules to the nanoparticle surface.

Key Applications

  • Targeted Drug Delivery: Conjugation of targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules to the nanoparticle surface enables active targeting of specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Bio-imaging: Attachment of fluorescent dyes or contrast agents allows for the tracking and visualization of nanoparticles in vitro and in vivo.

  • Diagnostics: Immobilization of antibodies or other biorecognition elements on the nanoparticle surface can be used for the development of sensitive diagnostic assays.

  • "Stealth" Nanoparticles: The PEG layer provides a hydrophilic shield that reduces opsonization and clearance by the immune system, leading to prolonged circulation times.[1]

Characterization of this compound Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.

Quantitative Data Summary
Characterization TechniqueParameter MeasuredTypical Results for this compound Modification
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size post-PEGylation, dependent on nanoparticle core size and PEG conformation.
Zeta Potential Surface ChargeShift towards neutral potential after PEGylation, indicating shielding of the core surface charge.
Transmission Electron Microscopy (TEM) Core Size and MorphologyCore size and shape should remain unchanged after surface modification.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of Azide GroupAppearance of a characteristic azide peak around 2100 cm⁻¹.[2] This peak disappears after a successful click reaction.[3]
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of N1s peaks at approximately 400 eV and 406 eV, confirming the presence of the azide group.[3]
Thermogravimetric Analysis (TGA) Organic ContentWeight loss corresponding to the degradation of the PEG layer, allowing for quantification of surface grafting density.[3] The organic content of nanoparticles with azide-carrying ligands has been determined to be around 24%.
UV-Vis Spectroscopy Quantification of Surface AzidesReaction with a DBCO-containing molecule, followed by monitoring the decrease in the DBCO absorbance peak at ~308 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure of Surface LigandsCan be used to confirm the structure of the PEG linker, although peak broadening can make quantification challenging.

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of nanoparticles with this compound and subsequent conjugation via click chemistry.

Protocol 1: Surface Modification of Alkyne-Functionalized Nanoparticles with this compound (CuAAC)

This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with alkyne groups.

Materials:

  • Alkyne-functionalized nanoparticles (e.g., silica, gold, or iron oxide nanoparticles)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Deionized (DI) water or appropriate buffer (e.g., PBS)

  • Solvent for nanoparticle dispersion (e.g., water, ethanol)

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion: Disperse the alkyne-functionalized nanoparticles in the chosen solvent to a final concentration of 1 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DI water.

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 300 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.

  • Reaction Setup:

    • In a reaction vessel, add the dispersed nanoparticles.

    • Add the this compound solution to the nanoparticle dispersion. A 20- to 50-fold molar excess relative to the estimated surface alkyne groups is recommended.

    • If using, add THPTA to the mixture at a concentration equivalent to the CuSO₄.

  • Initiation of Click Reaction:

    • Add the CuSO₄ solution to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of CuSO₄ and sodium ascorbate in the reaction mixture should be in the range of 1-5 mM.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

  • Purification:

    • After the reaction is complete, purify the nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density (e.g., 12,000 rpm for 20 minutes for 20 nm gold nanoparticles).

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in DI water or buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of reactants.

  • Storage: Store the purified this compound functionalized nanoparticles dispersed in a suitable buffer at 4°C.

Protocol 2: Conjugation of a DBCO-Functionalized Molecule to Azide-Modified Nanoparticles (SPAAC)

This protocol describes the copper-free click reaction for conjugating a dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., a fluorescent dye or targeting ligand) to the azide-functionalized nanoparticles from Protocol 1.

Materials:

  • This compound functionalized nanoparticles

  • DBCO-functionalized molecule of interest

  • Solvent compatible with both the nanoparticles and the DBCO-molecule (e.g., PBS, DMSO/water mixture)

  • Centrifuge or dialysis membrane for purification

Procedure:

  • Nanoparticle Dispersion: Disperse the azide-functionalized nanoparticles in the chosen solvent.

  • Addition of DBCO-Molecule: Add the DBCO-functionalized molecule to the nanoparticle dispersion. A 5- to 20-fold molar excess relative to the estimated surface azide groups is recommended.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight, with gentle stirring and protected from light if the molecule is light-sensitive.

  • Purification:

    • Purify the conjugated nanoparticles to remove the excess unreacted DBCO-molecule.

    • For larger nanoparticles: Use repeated centrifugation and resuspension cycles.

    • For smaller nanoparticles: Use dialysis against a suitable buffer.

  • Characterization: Confirm the successful conjugation using appropriate techniques, such as UV-Vis or fluorescence spectroscopy if the conjugated molecule is chromophoric or fluorescent.

  • Storage: Store the final conjugated nanoparticles under conditions appropriate for the attached molecule (e.g., at 4°C, protected from light).

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Core Functionalization cluster_pegylation PEGylation with this compound cluster_conjugation Bio-conjugation via Click Chemistry cluster_application Application: Targeted Drug Delivery np_synthesis Nanoparticle Synthesis (e.g., AuNPs, IONPs) surface_alkyne Surface Functionalization with Alkyne Groups np_synthesis->surface_alkyne e.g., Silanization peg_reaction Click Reaction (CuAAC) with this compound surface_alkyne->peg_reaction purification1 Purification (Centrifugation/Washing) peg_reaction->purification1 conjugation Click Reaction (SPAAC) with DBCO-Ligand purification1->conjugation Azide-Functionalized Nanoparticle purification2 Purification (Dialysis/Centrifugation) conjugation->purification2 incubation Incubation with Target Cells purification2->incubation Targeted Nanoparticle uptake Cellular Uptake (Endocytosis) incubation->uptake delivery Intracellular Drug Release uptake->delivery

Caption: Experimental workflow for nanoparticle surface modification and targeted delivery.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np Targeted Nanoparticle (Ligand-PEG-NP) receptor Cell Surface Receptor np->receptor Binding endosome Early Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking release Drug Release lysosome->release Degradation & Release

Caption: Cellular uptake pathway of a targeted nanoparticle.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic toxicity.[2][3] The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[3][4]

Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to improve their physicochemical and pharmacological properties. The hydrophilic nature of PEG can increase the solubility of the ADC, particularly when using hydrophobic payloads, thereby reducing aggregation. Furthermore, PEGylation can prolong the circulation half-life of the ADC and reduce its immunogenicity.

This document provides a comprehensive, step-by-step guide for the development of ADCs using a homobifunctional Azido-PEG11-Azide linker. This linker offers a discrete length PEG chain to confer its advantages while the terminal azide groups provide versatile handles for bioorthogonal "click chemistry" conjugation. The protocol outlined below employs a strategy of selective modification of one azide group for drug attachment, followed by conjugation of the remaining azide to an alkyne-modified antibody.

Experimental Workflow Overview

The development of an ADC using an this compound linker involves a multi-step process, beginning with the modification of the antibody and the drug-linker synthesis, followed by the final conjugation, purification, and characterization of the ADC.

ADC_Development_Workflow cluster_prep Preparation of Conjugation Partners cluster_conjugation ADC Synthesis and Purification cluster_characterization ADC Characterization mAb Monoclonal Antibody (mAb) Alkyne_mAb Alkyne-Modified mAb mAb->Alkyne_mAb Introduce Alkyne Groups Conjugation ADC Conjugation (Click Chemistry) Alkyne_mAb->Conjugation Drug Cytotoxic Drug Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Conjugate to Modified Linker Linker This compound Linker->Drug_Linker Selective Modification & Conjugation Drug_Linker->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., SEC) DAR_Analysis DAR Analysis Purified_ADC->DAR_Analysis Stability_Assay Stability Assessment Purified_ADC->Stability_Assay In_Vitro_Assay In Vitro Cytotoxicity Purified_ADC->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy Purified_ADC->In_Vivo_Study Apoptosis_Pathway ADC ADC Internalization & Payload Release Payload Cytotoxic Payload (e.g., MMAE) ADC->Payload Lysosomal Cleavage Microtubules Microtubule Dynamics Payload->Microtubules Inhibition of Tubulin Polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis Induction

References

Application Notes and Protocols for Azido-PEG11-Azide in Hydrogel Formation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG11-Azide in the formation of hydrogels for drug delivery applications. The protocols and data presented are based on established methodologies for polyethylene glycol (PEG)-based hydrogels formed via strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.

Introduction to this compound Hydrogels

This compound is a linear bifunctional molecule featuring two terminal azide groups separated by a hydrophilic 11-unit polyethylene glycol spacer. This structure makes it an ideal crosslinker for the formation of hydrogels through "click chemistry". Specifically, the azide groups readily react with strained alkynes, such as dibenzocyclooctyne (DBCO), in a highly efficient and bioorthogonal manner. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds rapidly at physiological conditions without the need for cytotoxic catalysts, making it an excellent choice for biomedical applications, including drug delivery and tissue engineering.[1][2]

The resulting PEG hydrogels are biocompatible, chemically defined, and their mechanical properties can be tuned by varying the concentration and molecular weight of the precursors.[3] These hydrogels can encapsulate therapeutic molecules, such as small drugs and large proteins, and provide sustained release.

Quantitative Data Summary

The following tables summarize key quantitative data for PEG-based hydrogels formed via SPAAC, providing a basis for experimental design.

Table 1: Mechanical Properties of PEG Hydrogels Formed via SPAAC

PropertyTypical Value RangeKey Influencing FactorsReference(s)
Young's Modulus1 - 18.1 kPaPolymer molecular weight, number of crosslinking groups per chain[3]
Gelation Time10 - 60 secondsConcentration of precursor polymers[3]
Mass Swelling Ratio45 - 76Polymer molecular weight, crosslinking density
Polymer Weight % in Hydrogel1.31 - 2.05 %Initial polymer concentration

Table 2: Drug Release Kinetics from PEG-Based Hydrogels

Model DrugHydrogel SystemRelease ProfileTime FrameReference(s)
Bovine Serum Albumin (BSA)Disulfide-linked PEG hydrogel~50% cumulative release24 hours
Immunoglobulin G (IgG)Disulfide-linked PEG hydrogel~30% cumulative release24 hours
DexamethasonepH-sensitive pullulan-PEG hydrogelSustained release28 days

Experimental Protocols

Protocol 1: Hydrogel Formation using this compound and a DBCO-Functionalized Crosslinker

This protocol describes the formation of a hydrogel using this compound and a 4-arm PEG-DBCO.

Materials:

  • This compound

  • 4-arm PEG-DBCO (e.g., 10 kDa)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or desired mold

Procedure:

  • Precursor Solution Preparation: a. Prepare a stock solution of this compound in sterile PBS. The concentration should be calculated to achieve the desired final polymer weight percentage in the hydrogel. b. Prepare a stock solution of 4-arm PEG-DBCO in sterile PBS. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of azide to DBCO groups. c. Ensure both solutions are fully dissolved by gentle vortexing.

  • Hydrogel Formation: a. In a sterile microcentrifuge tube or mold, add the desired volume of the 4-arm PEG-DBCO solution. b. To initiate crosslinking, add the stoichiometrically equivalent volume of the this compound solution to the DBCO solution. c. Mix rapidly by pipetting up and down for 5-10 seconds. Note that gelation can be very rapid. d. Allow the mixture to stand at room temperature. The solution will transition into a solid hydrogel.

  • Characterization (Optional): a. Gelation Time: Monitor the solution immediately after mixing. The gel point is reached when the solution no longer flows upon inverting the vial. b. Swelling Ratio: After gelation, weigh the hydrogel (wet weight). Lyophilize the hydrogel to obtain the dry weight. The swelling ratio is the ratio of the wet weight to the dry weight.

Protocol 2: Drug Loading and In Vitro Release Study

This protocol outlines a method for encapsulating a model drug and assessing its release profile from the hydrogel.

Materials:

  • Pre-formed this compound hydrogel

  • Therapeutic drug of interest (e.g., Dexamethasone, BMP-2)

  • Release buffer (e.g., PBS at 37°C)

  • Shaker or incubator

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Drug Loading (Encapsulation during formation): a. Dissolve the drug of interest in the this compound precursor solution before mixing with the DBCO crosslinker. b. Follow the hydrogel formation protocol as described above. The drug will be physically entrapped within the hydrogel network.

  • In Vitro Drug Release: a. Place a known amount of the drug-loaded hydrogel into a known volume of release buffer in a sterile container. b. Place the container in a shaker or incubator at 37°C with constant agitation. c. At predetermined time intervals, collect a sample of the release buffer. d. Replenish the volume of the release buffer with fresh buffer to maintain sink conditions. e. Analyze the concentration of the released drug in the collected samples using a suitable analytical method. f. Calculate the cumulative amount of drug released over time and plot the release profile.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and relevant signaling pathways.

G cluster_0 Hydrogel Synthesis and Drug Loading cluster_1 In Vitro Drug Release Study prep_azide Prepare this compound Solution (+ Drug) mix Rapid Mixing prep_azide->mix prep_dbco Prepare 4-arm PEG-DBCO Solution prep_dbco->mix gelation Hydrogel Formation (SPAAC) mix->gelation incubate Incubate Hydrogel in Release Buffer gelation->incubate Transfer Drug-Loaded Hydrogel sample Collect Samples at Time Points incubate->sample analyze Analyze Drug Concentration sample->analyze plot Plot Cumulative Release Profile analyze->plot

Experimental Workflow for Hydrogel Formation and Drug Release.

G cluster_0 BMP-2 Signaling cluster_1 Dexamethasone Signaling BMP2 BMP-2 Receptor BMP Receptor I/II BMP2->Receptor Smad p-Smad1/5/8 Receptor->Smad Complex Smad Complex Smad->Complex Smad4 Smad4 Smad4->Complex Nucleus_BMP Nucleus Complex->Nucleus_BMP Osteogenesis_BMP Osteogenic Gene Expression Nucleus_BMP->Osteogenesis_BMP Dex Dexamethasone GR Glucocorticoid Receptor Dex->GR IkBa IκBα Transcription GR->IkBa NFkB NF-κB IkBa->NFkB Inhibition Nucleus_Dex Nucleus NFkB->Nucleus_Dex Inflammation Pro-inflammatory Gene Expression Nucleus_Dex->Inflammation

Signaling Pathways for Delivered Drugs.

Drug Delivery Applications and Signaling Pathways

Bone Morphogenetic Protein-2 (BMP-2) Delivery

Application: Promoting bone regeneration.

Mechanism: BMP-2 is a potent growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. When released from a hydrogel scaffold, BMP-2 binds to its receptors on the cell surface, initiating a signaling cascade. This primarily involves the phosphorylation of Smad1/5/8, which then complexes with Smad4 and translocates to the nucleus to activate the transcription of osteogenic genes like Runx2. This leads to the expression of markers of bone formation, such as alkaline phosphatase and osteocalcin. A sustained release of BMP-2 from the hydrogel can lead to prolonged activation of this pathway, enhancing bone formation.

Dexamethasone Delivery

Application: Anti-inflammatory and immunomodulatory effects, often used in conjunction with bone regeneration strategies.

Mechanism: Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory properties. Upon release, it diffuses into target cells and binds to the glucocorticoid receptor. This complex can then translocate to the nucleus and influence gene expression. A key anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway. Dexamethasone can enhance the transcription of I-κBα, an inhibitor of NF-κB. Increased I-κBα levels prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines. By providing a localized and sustained release of dexamethasone, this compound hydrogels can help to create a favorable microenvironment for tissue regeneration by mitigating excessive inflammation.

References

Application Notes and Protocols for Live-Cell Imaging with Azido-PEG11-Azide Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Azido-PEG11-Azide probes in live-cell imaging to study protein-protein interactions. The described methodology is based on the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for living systems.[1][2]

Application: Proximity-Induced Crosslinking of Two Interacting Proteins

This protocol details the use of the homobifunctional this compound probe to covalently crosslink two proteins of interest (POIs) that have been metabolically labeled with an alkyne-containing unnatural amino acid. This method allows for the visualization and stabilization of protein-protein interactions within a specific signaling pathway in real-time. The PEG11 linker provides a flexible spacer of a defined length, enabling the capture of interactions within a specific distance.[3][4]

Key Experimental Concepts

The experimental design involves two key stages:

  • Metabolic Labeling: Two proteins of interest (POI-1 and POI-2) are genetically engineered to incorporate an alkyne-containing unnatural amino acid, such as L-homopropargylglycine (HPG), in place of methionine.[1] This is achieved by expressing the target proteins in a methionine-deficient medium supplemented with HPG.

  • Proximity-Induced Crosslinking and Imaging: The this compound probe is introduced to the live cells. When POI-1 and POI-2 interact, bringing their incorporated alkyne groups into close proximity, the bifunctional azide probe can "click" to both alkynes, forming a stable covalent crosslink. One of the POIs is also tagged with a fluorescent protein (e.g., GFP) to allow for visualization of the complex.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Transfection cluster_labeling Metabolic Labeling cluster_crosslinking Crosslinking & Imaging prep_cells Seed cells on imaging dish transfect Transfect with plasmids for POI-1-HPG and POI-2-HPG-GFP prep_cells->transfect met_label Incubate in methionine-free medium + 1 mM HPG for 4-16 hours transfect->met_label Allow protein expression add_probe Add this compound probe (10-50 µM) for 30-60 min met_label->add_probe Incorporate alkyne handles wash Wash cells with live-cell imaging medium add_probe->wash image Live-cell imaging via confocal microscopy wash->image

Figure 1: Experimental workflow for proximity-induced crosslinking.

Signaling Pathway Example: Growth Factor Receptor Dimerization

A key application of this technique is to study the dimerization of receptor tyrosine kinases (RTKs) upon ligand binding, a critical step in many signaling pathways. For example, the epidermal growth factor receptor (EGFR) dimerizes upon binding to EGF, initiating downstream signaling cascades like the MAPK/ERK pathway.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR1 EGFR (HPG-tagged) EGF->EGFR1 Binding EGFR2 EGFR (HPG-tagged, GFP-fused) EGF->EGFR2 dimer EGFR Dimer (Crosslinked by this compound) Grb2 Grb2 dimer->Grb2 Recruitment & Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 2: EGFR signaling pathway with proximity crosslinking.

Quantitative Data

The following tables summarize typical quantitative parameters for the described experimental setup.

Table 1: Reagent Concentrations and Incubation Times

ReagentStock ConcentrationWorking ConcentrationIncubation Time
L-Homopropargylglycine (HPG)100 mM in sterile water1 mM4 - 16 hours
This compound10 mM in DMSO10 - 50 µM30 - 60 minutes
Hoechst 33342 (Nuclear Stain)1 mg/mL1 µg/mL10 - 15 minutes

Table 2: Imaging Parameters and Expected Results

ParameterValueExpected Outcome
Excitation/Emission (GFP)488 nm / 500-550 nmVisualization of POI-2-GFP localization.
Excitation/Emission (Hoechst)350 nm / 461 nmVisualization of cell nuclei.
Pinhole Size1 Airy UnitOptimal for confocal sectioning.
Expected Crosslinking Efficiency5-20%Dependent on protein expression levels and interaction affinity.
Signal-to-Background Ratio> 3:1Clear distinction between crosslinked complexes and background fluorescence.

Experimental Protocols

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-Homopropargylglycine (HPG)

  • Plasmids encoding POI-1 and POI-2-GFP

  • Transfection reagent

  • This compound probe

  • Live-cell imaging buffer (e.g., HBSS)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells onto a glass-bottom imaging dish at a density that will result in 60-70% confluency on the day of transfection.

    • Co-transfect the cells with plasmids encoding POI-1 and POI-2-GFP using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours to allow for protein expression.

  • Metabolic Labeling with HPG:

    • Gently aspirate the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add pre-warmed methionine-free medium supplemented with 1 mM HPG.

    • Incubate for 4-16 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically for the specific proteins of interest.

  • Proximity-Induced Crosslinking:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging buffer at a final concentration of 10-50 µM.

    • Gently aspirate the HPG-containing medium and wash the cells twice with pre-warmed live-cell imaging buffer.

    • Add the this compound working solution to the cells.

    • Incubate for 30-60 minutes at 37°C and 5% CO₂.

  • Live-Cell Imaging:

    • Gently aspirate the crosslinker solution and wash the cells three times with pre-warmed live-cell imaging buffer.

    • Add fresh live-cell imaging buffer to the dish. If desired, add a nuclear stain like Hoechst 33342 for 10-15 minutes before the final wash.

    • Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber.

    • Acquire images using appropriate laser lines and emission filters for GFP and the nuclear stain. Capture both single-plane images and Z-stacks to analyze the subcellular localization of the crosslinked protein complexes.

Controls:

  • No this compound: To visualize the baseline interaction and co-localization of the two POIs without crosslinking.

  • Single Protein Expression: Express only POI-1 or POI-2-GFP to control for non-specific binding of the probe.

  • No HPG: To ensure that the crosslinking is dependent on the presence of the alkyne handle.

By following these protocols, researchers can effectively utilize this compound probes to investigate and visualize protein-protein interactions in their native cellular environment, providing valuable insights for basic research and drug development.

References

Application Notes: Incorporating Azido-PEG11-Azide in Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The functionalization of nucleic acids is a cornerstone of modern molecular biology, diagnostics, and therapeutics. Bioorthogonal chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," provides a highly efficient and specific method for labeling and conjugating biomolecules.[1][2][3] Azido-PEG11-Azide is a homo-bifunctional linker that contains two terminal azide groups separated by a flexible 11-unit polyethylene glycol (PEG) spacer. This structure makes it an ideal tool for crosslinking two alkyne-modified nucleic acids or for conjugating an alkyne-modified nucleic acid to another alkyne-bearing molecule or surface.

The PEG spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific interactions, making this linker highly suitable for biological applications.[4] The reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with native biological functional groups.[5]

Key Applications:

  • Nucleic Acid Dimerization: Covalently linking two alkyne-modified oligonucleotides for applications in DNA nanotechnology and aptamer assembly.

  • Surface Immobilization: Attaching alkyne-modified DNA or RNA to an alkyne-functionalized surface for microarray or biosensor development.

  • Bioconjugation: Crosslinking alkyne-modified nucleic acids to other alkyne-modified biomolecules, such as peptides or small molecules, to create novel therapeutic or diagnostic agents.

  • Proximity Ligation Assays: Bringing two alkyne-modified probes into proximity for sensitive detection of target molecules.

Core Reaction Principle: Azide-Alkyne Cycloaddition

The fundamental reaction involves the [3+2] cycloaddition between the terminal azide groups of the this compound linker and the terminal alkyne groups on the nucleic acids. This reaction is most commonly catalyzed by Copper(I), which ensures the regioselective formation of a stable 1,4-disubstituted triazole linkage. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. Ligands such as THPTA or TBTA are often included to stabilize the Cu(I) ion and accelerate the reaction.

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Reaction cluster_3 Product Alkyne_NA1 Alkyne-Modified Nucleic Acid 1 Cu_Catalyst Cu(I) Catalyst Alkyne_NA1->Cu_Catalyst + Azido_Linker This compound Azido_Linker->Cu_Catalyst + Alkyne_NA2 Alkyne-Modified Nucleic Acid 2 Alkyne_NA2->Cu_Catalyst + CuSO4 Cu(II)SO4 CuSO4->Cu_Catalyst Ascorbate Sodium Ascorbate Ascorbate->Cu_Catalyst Reduction Ligand Ligand (THPTA) Ligand->Cu_Catalyst Stabilization Conjugate Nucleic Acid Dimer (Stable Triazole Linkages) Cu_Catalyst->Conjugate Click Reaction (CuAAC)

Diagram 1: CuAAC reaction for nucleic acid dimerization.

Quantitative Data Summary

The efficiency of the CuAAC reaction depends on several factors, including reagent concentrations, temperature, and reaction time. The following table summarizes typical reaction parameters and expected outcomes for oligonucleotide labeling.

ParameterRecommended RangeTypical ValueExpected YieldReference
Alkyne-Oligonucleotide10 - 200 µM50 µM>85%
This compound1.5 - 50 eq. (to alkyne)10 eq.>85%
Copper(II) Sulfate0.05 - 1 mM0.5 mM>85%
Ligand (THPTA/TBTA)1 - 5 eq. (to Copper)5 eq.>85%
Sodium Ascorbate0.5 - 5 mM2.5 mM>85%
Reaction Time30 - 120 minutes60 minutes>85%
TemperatureRoom Temperature25°C>85%

Experimental Protocols

This section provides a detailed protocol for the dimerization of two different alkyne-modified oligonucleotides using the this compound linker via a CuAAC reaction.

G start Start prep_stocks 1. Prepare Stock Solutions (Oligos, Linker, CuSO4, Ligand, Ascorbate) start->prep_stocks mix_reagents 2. Combine Oligos & Linker in Reaction Buffer prep_stocks->mix_reagents add_catalyst 4. Add Catalyst Premix to Oligo/Linker Mixture mix_reagents->add_catalyst prep_catalyst 3. Prepare Catalyst Premix (CuSO4 + Ligand) prep_catalyst->add_catalyst initiate 5. Initiate Reaction (Add Sodium Ascorbate) add_catalyst->initiate incubate 6. Incubate at Room Temp (e.g., 1 hour) initiate->incubate purify 7. Purify Conjugate (Ethanol Precipitation or HPLC) incubate->purify analyze 8. Analyze Product (PAGE, Mass Spec) purify->analyze end End analyze->end

Diagram 2: Experimental workflow for nucleic acid conjugation.
Protocol: Dimerization of Alkyne-Modified Oligonucleotides

1. Materials and Reagents

  • Alkyne-Modified Oligonucleotide 1 (Oligo-Alkyne 1)

  • Alkyne-Modified Oligonucleotide 2 (Oligo-Alkyne 2)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • Nuclease-free water

  • Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.2)

  • DMSO (for dissolving linker if necessary)

  • Purification supplies (e.g., Ethanol, Sodium Acetate, Glycogen, or HPLC system)

2. Preparation of Stock Solutions

  • Oligo-Alkyne Stocks (1 & 2): Dissolve lyophilized oligos in nuclease-free water to a final concentration of 200 µM.

  • This compound Stock: Dissolve in nuclease-free water or DMSO to a final concentration of 10 mM.

  • CuSO₄ Stock: Prepare a 20 mM solution in nuclease-free water.

  • THPTA Ligand Stock: Prepare a 100 mM solution in nuclease-free water.

  • Sodium Ascorbate Stock: Prepare a 100 mM solution in nuclease-free water. This solution must be prepared fresh immediately before use as it is prone to oxidation.

3. Reaction Setup (for a 100 µL final reaction volume)

  • Prepare Catalyst Premix: In a separate microcentrifuge tube, combine 5 µL of 20 mM CuSO₄ stock and 5 µL of 100 mM THPTA stock. Vortex briefly and let it stand for 2-3 minutes at room temperature. This creates a 1:5 molar ratio of Cu:Ligand.

  • Combine Oligos and Linker: In a nuclease-free microcentrifuge tube, add the following in order:

    • 12.5 µL of 200 µM Oligo-Alkyne 1 (Final conc: 25 µM)

    • 12.5 µL of 200 µM Oligo-Alkyne 2 (Final conc: 25 µM)

    • 5 µL of 10 mM this compound (Final conc: 500 µM, 10-fold excess to total alkyne)

    • 45 µL of Reaction Buffer

  • Add Catalyst: Add the 10 µL of the prepared CuSO₄/THPTA premix to the oligonucleotide mixture. Vortex gently.

  • Initiate Reaction: To initiate the click reaction, add 10 µL of the freshly prepared 100 mM Sodium Ascorbate stock. The final concentration of ascorbate will be 10 mM. Vortex the tube gently to mix.

  • Incubation: Incubate the reaction at room temperature for 1 hour. For sensitive biomolecules or lower concentrations, the reaction time can be extended or performed at 4°C overnight.

4. Purification of the Conjugated Product

  • Ethanol Precipitation (for desalting and removal of catalysts):

    • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

    • Add 3 volumes of ice-cold 100% ethanol.

    • Add a co-precipitant like glycogen (1 µL of 20 mg/mL) to improve recovery.

    • Vortex and incubate at -20°C for at least 1 hour.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

    • Discard the supernatant, air-dry the pellet for 5-10 minutes, and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • HPLC Purification (for higher purity): For applications requiring highly pure conjugate, reverse-phase or ion-exchange HPLC can be used to separate the final product from unreacted starting materials and single-labeled intermediates.

5. Analysis and Verification

The success of the conjugation can be verified using several methods:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The conjugated product will exhibit a significant shift in mobility compared to the starting oligonucleotides. The dimer should run much slower on the gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides definitive confirmation of the final product's molecular weight.

  • Fluorescence Analysis: If one of the oligonucleotides was pre-labeled with a fluorophore, successful conjugation can be tracked via fluorescence detection after purification.

References

Troubleshooting & Optimization

Technical Support Center: Improving Azido-PEG11-Azide Reaction Efficiency and Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azido-PEG11-Azide in bioconjugation reactions. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types for this compound?

This compound is a bifunctional linker primarily used in two types of "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

  • CuAAC: This reaction involves the use of a copper(I) catalyst to covalently link an azide to a terminal alkyne, forming a stable triazole linkage.[2] It is known for its high efficiency and reaction rates.

  • SPAAC: This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts with the azide group without the need for a catalyst.[3] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[4]

Q2: My CuAAC reaction yield is low. What are the common causes?

Low yields in CuAAC reactions are often attributable to several factors:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[4]

  • Poor Reagent Quality: Degradation or impurities in the this compound or the alkyne-containing molecule can inhibit the reaction.

  • Inappropriate Solvent: The solubility of reactants and the catalyst in the chosen solvent system is crucial for reaction efficiency.

  • Presence of Inhibitors: Functional groups that can chelate copper, such as thiols, can poison the catalyst.

  • Suboptimal Temperature: While many CuAAC reactions proceed at room temperature, some may require gentle heating to achieve a reasonable rate.

Q3: How can I prevent the oxidation of the Cu(I) catalyst?

To maintain a sufficient concentration of the active Cu(I) catalyst, it is common practice to generate it in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. Using a copper-chelating ligand, such as THPTA or TBTA, can further stabilize the Cu(I) oxidation state and accelerate the reaction. Additionally, deoxygenating the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) can minimize oxidation.

Q4: Can the PEG linker length affect my reaction?

Yes, the length of the PEG chain can influence the reaction. While longer PEG chains generally enhance the solubility of the molecule, they can also introduce steric hindrance around the reactive azide groups, which may slightly decrease the reaction rate. The optimal PEG linker length often needs to be determined empirically for each specific application.

Q5: What are the best methods to purify the final PEGylated product?

The choice of purification method depends on the properties of the conjugated molecule. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for removing unreacted small molecules, byproducts, and excess PEG linkers.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge and can be used to isolate the desired product if it has a different charge from the starting materials.

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities like salts, catalysts, and ligands from high molecular weight conjugates.

Troubleshooting Guides

Problem 1: Low or No Product Formation in CuAAC Reaction

If you are experiencing low or no yield in your CuAAC reaction, use the following guide to troubleshoot the issue.

Troubleshooting Workflow for Low-Yield CuAAC Reactions

Troubleshooting Low-Yield CuAAC Reactions start Low or No Product check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Reagents OK reagent_issue Use fresh reagents Verify concentrations check_reagents->reagent_issue Issue Found check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst Active catalyst_issue Use fresh CuSO4/Ascorbate Use a stabilizing ligand (THPTA) check_catalyst->catalyst_issue Issue Found check_inhibitors Investigate Potential Inhibitors check_conditions->check_inhibitors Conditions Optimized conditions_issue Degas solvent Increase temperature (e.g., 40-60°C) Increase reaction time check_conditions->conditions_issue Issue Found solution High Yield Achieved check_inhibitors->solution No Inhibitors inhibitor_issue Purify starting materials Add chelating agent if necessary check_inhibitors->inhibitor_issue Issue Found reagent_issue->start catalyst_issue->start conditions_issue->start inhibitor_issue->start

Caption: A decision tree to diagnose and solve issues of low yield in CuAAC reactions.

Quantitative Data on CuAAC Reaction Parameters

The following tables summarize how different reaction parameters can influence the yield of CuAAC reactions involving PEG linkers.

Table 1: Effect of Catalyst Loading and Temperature on CuAAC Yield

Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield (%) Reference
0.5 35 24 82.32
0.5 45 24 ~65
1 50 0.5-3.5 80-96

| 0.02 | Room Temp | 0.25-0.5 | 85-96 | |

Table 2: Common Solvents and Ligands for CuAAC Reactions with PEG Linkers

Solvent System Common Ligand Key Advantages Reference
Water / t-BuOH THPTA Water-soluble, good for bioconjugation.
DMSO / Water TBTA Good for dissolving a wide range of molecules.
Molten PEG2000 None required Protects catalyst from oxidation.

| Deep Eutectic Solvents | None required | Sustainable, can lead to high yields. | |

Problem 2: Slow or Inefficient SPAAC Reaction

For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), reaction kinetics are a key consideration.

Troubleshooting Workflow for Slow SPAAC Reactions

Troubleshooting Slow SPAAC Reactions start Slow or Inefficient Reaction check_reagents Check Reagent Quality & Concentration start->check_reagents check_cyclooctyne Evaluate Cyclooctyne Reactivity check_reagents->check_cyclooctyne Reagents OK reagent_issue Use fresh reagents Increase concentration check_reagents->reagent_issue Issue Found check_conditions Optimize Reaction Conditions check_cyclooctyne->check_conditions Cyclooctyne Appropriate cyclooctyne_issue Switch to a more reactive cyclooctyne (e.g., DBCO) check_cyclooctyne->cyclooctyne_issue Low Reactivity solution Efficient Reaction check_conditions->solution Conditions Optimized conditions_issue Increase temperature (e.g., 37°C) Increase reaction time Check pH of buffer check_conditions->conditions_issue Suboptimal reagent_issue->start cyclooctyne_issue->start conditions_issue->start

Caption: A decision tree for troubleshooting slow or inefficient SPAAC reactions.

Quantitative Data on SPAAC Reaction Kinetics

The choice of cyclooctyne significantly impacts the reaction rate.

Table 3: Second-Order Rate Constants for SPAAC of Various Cyclooctynes with Benzyl Azide

Cyclooctyne Reagent Abbreviation Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference(s)
Dibenzocyclooctyne DBCO (or ADIBO) ~0.3 - 1.0
Bicyclononyne BCN ~0.14
Dibenzoannulated cyclooctyne DIBO ~0.17
Azabenzocyclooctyne ADIBO ~0.90 (with primary azide)

Note: Reaction rates are influenced by the specific azide, solvent, pH, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the CuAAC reaction between this compound and an alkyne-functionalized molecule.

Experimental Workflow for CuAAC

General Experimental Workflow for CuAAC prep 1. Reagent Preparation (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix 2. Reaction Setup (Mix Azide, Alkyne, CuSO4/Ligand) prep->mix initiate 3. Initiate Reaction (Add Sodium Ascorbate) mix->initiate incubate 4. Incubation (Room Temp, 1-4h) initiate->incubate monitor 5. Reaction Monitoring (TLC, LC-MS, HPLC) incubate->monitor purify 6. Work-up & Purification (e.g., SEC, Dialysis) monitor->purify end Pure Product purify->end

Caption: General experimental workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the alkyne-functionalized molecule in the chosen solvent.

    • Prepare a stock solution of CuSO₄ in deionized water.

    • Prepare a stock solution of the chosen ligand (THPTA or TBTA) in deionized water or DMSO.

    • Freshly prepare a stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and alkyne-functionalized molecule solutions. A typical molar ratio is 1:1 to 1.5:1 (Azide:Alkyne).

    • In a separate tube, premix the CuSO₄ and ligand solutions.

    • Add the copper/ligand premix to the azide and alkyne solution.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Stir the reaction mixture at room temperature. Reaction times can range from 30 minutes to 48 hours.

  • Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC.

  • Purification:

    • Once the reaction is complete, purify the product using a suitable method like size-exclusion chromatography or dialysis to remove the catalyst, excess reagents, and byproducts.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free reaction between this compound and a cyclooctyne-functionalized molecule.

Experimental Workflow for SPAAC

General Experimental Workflow for SPAAC prep 1. Reagent Preparation (Azide, Cyclooctyne) mix 2. Reaction Setup (Mix Azide and Cyclooctyne in buffer) prep->mix incubate 3. Incubation (Room Temp or 37°C, 2-12h) mix->incubate monitor 4. Reaction Monitoring (SDS-PAGE, LC-MS, HPLC) incubate->monitor purify 5. Purification (e.g., SEC, IEX) monitor->purify end Pure Product purify->end

Caption: General experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound and the cyclooctyne-functionalized molecule in the reaction buffer.

  • Reaction Setup:

    • Mix the this compound and cyclooctyne-functionalized molecule in the reaction buffer. A molar excess of the more readily available component (often 1.5-5 fold) is typically used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the specific reactants.

  • Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS, or HPLC).

  • Purification:

    • If necessary, purify the final conjugate to remove any unreacted starting materials using techniques such as size-exclusion chromatography (SEC), affinity chromatography, or ion-exchange chromatography (IEX).

References

common side reactions with Azido-PEG11-Azide and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG11-Azide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional, discrete PEG (dPEG®) linker. It contains two azide (N3) groups on either end of a PEG spacer with 11 ethylene glycol units. It is primarily used as a crosslinker in "click chemistry," specifically in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to conjugate two alkyne-containing molecules.[1][2] The PEG linker enhances solubility and provides spacing between the conjugated molecules.[3][4]

Q2: What are the main advantages of using a PEG linker in bioconjugation?

Polyethylene glycol (PEG) linkers offer several benefits in bioconjugation:

  • Improved Solubility : PEG linkers can increase the solubility of hydrophobic molecules in aqueous solutions.[5]

  • Enhanced Stability : PEGylation can protect conjugated molecules from enzymatic degradation.

  • Reduced Immunogenicity : The PEG chain can create a "stealth" effect, reducing immune responses against the conjugate.

  • Increased Bioavailability : By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, extending the circulation time of the molecule in the body.

Q3: Can I use this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

No. This compound is designed for catalyzed reactions like CuAAC. For SPAAC, you need a strained alkyne, such as DBCO or BCN, to react with the azide. The terminal azides on this linker require a catalyst to efficiently react with standard alkynes.

Troubleshooting Common Side Reactions

This section details potential side reactions and provides strategies to mitigate them.

Problem 1: Low or No Reaction Yield in CuAAC

A low or non-existent yield is a common issue that can stem from several factors related to the catalyst, reactants, or reaction conditions.

Root Causes & Solutions
CauseRecommended SolutionCitation
Inactive Copper Catalyst The active catalyst is Cu(I). If it gets oxidized to Cu(II), the reaction will stop. Always use a reducing agent like sodium ascorbate (typically in slight excess) to regenerate Cu(I) in situ. Prepare solutions fresh.
Poor Reactant Stability Ensure the purity of your this compound and alkyne-containing molecules. Some complex biomolecules may degrade under reaction conditions.
Suboptimal Reaction Conditions Optimize solvent, temperature, and concentration. While many CuAAC reactions work well in aqueous buffers, sometimes adding a co-solvent like DMSO or DMF can help with solubility, but be aware of its potential impact on protein structure.
Presence of Inhibitors Avoid using Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent, as it can reduce the azide groups. Also, ensure your buffers do not contain sodium azide (NaN₃) as a preservative, as it can compete in the reaction.

Troubleshooting Workflow

LowYieldTroubleshooting start Low or No Yield check_catalyst Check Catalyst System (CuSO₄ / Na-Ascorbate) start->check_catalyst check_reagents Assess Reactant Purity and Stability start->check_reagents check_conditions Re-evaluate Reaction Conditions start->check_conditions solution_catalyst Use fresh solutions. Add Ascorbate before CuSO₄. check_catalyst->solution_catalyst Is catalyst fresh? Correct order of addition? solution_reagents Verify purity (LC-MS/NMR). Avoid TCEP and NaN₃. check_reagents->solution_reagents Are reactants pure? Any inhibitors present? solution_conditions Optimize solvent, temp, & concentration. Consider co-solvents (e.g., DMSO). check_conditions->solution_conditions Is solubility an issue? Are conditions optimal?

Caption: Troubleshooting flowchart for low CuAAC reaction yield.

Problem 2: Damage to Biomolecules (Proteins, Peptides)

When conjugating sensitive biological molecules, side reactions caused by the CuAAC components can lead to loss of function.

Root Causes & Solutions
CauseRecommended SolutionCitation
Oxidative Damage The Cu(I)/ascorbate system can generate reactive oxygen species (ROS) that damage biomolecules.
Amino Acid Modification CuAAC conditions can specifically lead to the oxidation of histidine and arginine residues in proteins.

To prevent this, the use of a copper-chelating ligand is highly recommended.

LigandBenefits
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble ligand that accelerates the reaction and protects the copper catalyst from oxidation, thereby minimizing ROS formation and protecting the biomolecule.
TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)Another effective ligand, though it has lower solubility in purely aqueous systems compared to THPTA.

Reaction Component Relationship Diagram

SideReactionPathways cluster_reagents Core CuAAC Reagents cluster_products Products cluster_side_reactions Potential Side Reactions Azide This compound DesiredProduct Desired Conjugate (Triazole) Azide->DesiredProduct AzideReduction Azide Reduction (e.g., by TCEP) Alkyne Alkyne-Molecule Alkyne->DesiredProduct CuSO4 CuSO₄ (Cu²⁺) Ascorbate Sodium Ascorbate CuSO4->Ascorbate forms Cu¹⁺ CuSO4->DesiredProduct Ascorbate->DesiredProduct ROS Reactive Oxygen Species (ROS) Ascorbate->ROS BiomoleculeDamage Biomolecule Damage (Oxidation of His, Arg) ROS->BiomoleculeDamage Ligand Protective Ligand (e.g., THPTA) Ligand->CuSO4 protects & accelerates Ligand->Ascorbate protects & accelerates Ligand->ROS minimizes TCEP TCEP (Reducing Agent) TCEP->Azide reduces

Caption: Relationship between CuAAC components and side reactions.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol is a starting point and should be optimized for specific applications. It assumes the conjugation of an alkyne-modified biomolecule to this compound.

1. Reagent Preparation:

  • Biomolecule-Alkyne: Prepare a solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • This compound: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO).

  • Copper Sulfate (CuSO₄): Prepare a fresh aqueous stock solution (e.g., 50 mM).

  • Sodium Ascorbate: Prepare a fresh aqueous stock solution (e.g., 100 mM). Crucially, this solution must be made fresh right before use.

  • (Recommended) Ligand (THPTA): Prepare a fresh aqueous stock solution (e.g., 50 mM).

2. Reaction Assembly: The order of addition is important to ensure the rapid reduction of Cu(II) to the active Cu(I) species.

ProtocolWorkflow A 1. In a reaction vial, combine: - Alkyne-Biomolecule Solution - this compound Solution B 2. Add Ligand (THPTA) solution (Recommended) A->B C 3. Add fresh Sodium Ascorbate solution B->C D 4. Add CuSO₄ solution to initiate the reaction C->D E 5. Incubate at room temperature (or 37°C) for 1-4 hours D->E F 6. Monitor reaction progress (e.g., LC-MS, SDS-PAGE) E->F G 7. Purify the conjugate (e.g., SEC, dialysis with EDTA) F->G

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) derivatives to enhance efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?

A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][] Its primary function is to bring the POI and the E3 ligase into close enough proximity to facilitate the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][3] The length, flexibility, and chemical composition of the linker are critical because they directly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4] An optimal linker length is necessary; a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where ubiquitination sites are not accessible.

Q2: What are the advantages of using PEG derivatives as linkers in PROTACs?

A2: PEG linkers are among the most common motifs used in PROTAC design. They offer several advantages, including:

  • Improved Solubility and Permeability: The hydrophilic nature of PEG can enhance the aqueous solubility and cell permeability of the PROTAC molecule.

  • Tunable Length: PEG linkers allow for the systematic and straightforward modification of linker length by adding or removing ethylene glycol units.

  • Flexibility: The inherent flexibility of PEG linkers can help the PROTAC adopt a favorable conformation for forming a productive ternary complex.

  • Synthetic Accessibility: Bifunctional PEG motifs are commercially available, which facilitates the rapid and efficient synthesis of PROTAC libraries with varying linker lengths.

Q3: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because, at excessive concentrations, the PROTAC can form binary complexes (either with the target protein or the E3 ligase) that do not lead to the formation of the productive ternary complex required for degradation. To mitigate the hook effect, it is advisable to perform careful dose-response studies to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of this effect.

Troubleshooting Guide

Problem 1: My PROTAC exhibits good binary binding to both the target protein and the E3 ligase, but I observe no significant degradation of the target protein.

This is a common challenge in PROTAC development and can be attributed to several factors:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the appropriate length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane to reach its intracellular target. Hydrophobic linkers can improve cell permeability, while hydrophilic linkers like PEG can enhance solubility.

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations to induce degradation.

Solutions:

  • Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach to address suboptimal linker length. Even minor changes in the number of PEG units can significantly impact degradation efficacy.

  • Directly Evaluate Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) to assess the formation and stability of the ternary complex. This can provide valuable insights into the cooperativity of your system.

  • Assess Cell Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your PROTACs.

Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.

As mentioned in the FAQs, the hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.

Solutions:

  • Perform Detailed Dose-Response Experiments: This will help identify the optimal concentration range that maximizes degradation before the hook effect becomes prominent.

  • Enhance Ternary Complex Cooperativity: A more stable ternary complex can be effective at lower concentrations, potentially widening the therapeutic window before the hook effect is observed. This can sometimes be achieved by modifying the linker to be more rigid or by exploring different attachment points on the ligands.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of quantitative data from various studies illustrating the impact of linker length on PROTAC efficacy.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50DmaxReference
Estrogen Receptor α (ERα)VHLPEG12Less Effective-
Estrogen Receptor α (ERα)VHLPEG16More Effective-
Bruton's Tyrosine Kinase (BTK)CRBNPEG< 4 PEG unitsImpaired Binding-
Bruton's Tyrosine Kinase (BTK)CRBNPEG≥ 4 PEG units1-40 nM-
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether< 12No Degradation-
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether> 12Robust Degradation-
CRBNCRBN (homo-PROTAC)PEG8Optimal Degradation-

Experimental Protocols

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR can be used to measure the kinetics and affinity of ternary complex formation.

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be fit to kinetic models to determine the association and dissociation rates, as well as the overall affinity of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The mechanism of action for a PROTAC, leading to the degradation of a target protein.

Experimental_Workflow cluster_workflow PROTAC Linker Optimization Workflow start Start: Design PROTAC with PEG Linker synthesis Synthesize PROTAC Library (Varying PEG Lengths) start->synthesis biophysical Biophysical Assays (SPR, ITC, etc.) synthesis->biophysical ternary_check Ternary Complex Formation? biophysical->ternary_check ternary_check->synthesis No, Redesign cell_based Cell-Based Degradation Assays (Western Blot) ternary_check->cell_based Yes degradation_check Significant Degradation? cell_based->degradation_check degradation_check->synthesis No, Redesign optimize Optimize Linker Length (DC50 & Dmax) degradation_check->optimize Yes end End: Potent PROTAC Identified optimize->end

Caption: A typical experimental workflow for optimizing PROTAC linker length.

Troubleshooting_Guide cluster_troubleshooting Troubleshooting Decision Tree start Start: No/Low Degradation binary_binding Good Binary Binding? start->binary_binding ternary_complex Assess Ternary Complex (SPR, ITC) binary_binding->ternary_complex Yes optimize_ligands Optimize Warhead/E3 Ligand binary_binding->optimize_ligands No ternary_formed Ternary Complex Formed? ternary_complex->ternary_formed cell_perm Assess Cell Permeability (PAMPA) ternary_formed->cell_perm Yes redesign Redesign Linker (Length, Composition) ternary_formed->redesign No perm_ok Permeable? cell_perm->perm_ok perm_ok->redesign No hook_effect Check for Hook Effect (Dose-Response) perm_ok->hook_effect Yes

Caption: A decision tree for troubleshooting common issues in PROTAC optimization.

References

Technical Support Center: Azido-PEG11-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG11-Azide conjugates. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities include unreacted starting material (HO-PEG11-OH), the mono-azidated intermediate (Azido-PEG11-OH), residual activating agents or their byproducts (e.g., mesylate or tosylate salts, triethylamine hydrochloride), and excess sodium azide (NaN₃).[1][2] Incomplete reactions are a primary source of these impurities.[3]

Q2: Why is it challenging to separate this compound from the mono-azidated intermediate (Azido-PEG11-OH)?

A2: The separation is difficult due to the very similar physical properties (e.g., polarity, size, and charge) of the desired product and the mono-azide intermediate. Both are hydrophilic PEG molecules, which makes techniques that rely on large differences in these properties, such as standard column chromatography, less effective.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The most effective techniques for assessing purity and confirming the final product structure are ¹H NMR spectroscopy and Mass Spectrometry (e.g., MALDI-TOF).[1][4] ¹H NMR can be used to confirm the quantitative conversion of the hydroxyl end-groups to azido groups by observing the shift of the terminal methylene proton resonance. Gel permeation chromatography (GPC) can also be used to check for monodispersity.

Q4: What are the key safety precautions when working with azide compounds?

A4: Organic azides can be explosive, particularly those with a low carbon-to-nitrogen ratio. It is crucial to handle them with care, always using a blast shield. Avoid heat, shock, and friction. Azido impurities are also known to be potentially mutagenic and carcinogenic, so appropriate personal protective equipment should be worn to avoid exposure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Purification 1. Incomplete Reaction: The initial synthesis reaction did not go to completion, leaving starting materials and intermediates.1. Optimize Reaction Conditions: Ensure sufficient molar excess of the azidating agent (e.g., NaN₃). Increase reaction time or temperature as appropriate for the specific protocol. Use a dry, aprotic solvent like DMF or DMSO to improve the solubility and nucleophilicity of sodium azide.
2. Inefficient Purification Method: The chosen chromatography conditions (e.g., column packing, solvent system) are not providing adequate separation of closely related PEG species.2. Refine Chromatography: Use high-resolution silica gel chromatography with a carefully selected gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane). Consider reverse-phase chromatography for better separation of polar molecules.
3. Hydrolysis of Intermediates: The mesylated or tosylated PEG intermediate may have hydrolyzed back to the hydroxyl form during the work-up.3. Ensure Anhydrous Conditions: Use anhydrous solvents for the reaction and initial work-up steps. During azide substitution, the addition of 4 Å molecular sieves can be crucial to prevent ester hydrolysis, especially with the hygroscopic nature of PEG.
Low Yield of Final Product 1. Poor Leaving Group: The initial activation of the hydroxyl groups was not efficient.1. Select an Optimal Leaving Group: Tosylates and mesylates are excellent leaving groups for this synthesis. Ensure complete conversion of the hydroxyl groups to the activated intermediate, which can be verified by ¹H NMR.
2. Product Loss During Extraction: The highly water-soluble this compound may be lost to the aqueous phase during work-up.2. Optimize Extraction Protocol: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane). Salting out the aqueous layer by adding NaCl can help drive the PEG conjugate into the organic phase.
3. Degradation of Azide Groups: Azide groups can be sensitive to harsh acidic or basic conditions.3. Use Mild Conditions: Maintain a neutral or slightly basic pH during the work-up and purification steps. Avoid strong acids.
Presence of Salt Impurities (e.g., NaN₃) 1. Inadequate Washing/Work-up: Insufficient washing of the organic layer after the reaction.1. Thorough Aqueous Work-up: After the reaction, dissolve the crude product in an organic solvent like dichloromethane and wash it multiple times with water and brine to remove excess sodium azide and other salts.
2. Co-precipitation: Salts may have co-precipitated with the product if precipitation is used as a purification step.2. Utilize Alternative Purification: Rely on column chromatography or dialysis for final purification, which are more effective at removing small inorganic molecules. Dialysis is particularly effective for removing unreacted reagents from larger PEGylated molecules, though less so for short PEGs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a two-step process involving the mesylation of PEG11-diol followed by azidation.

Step 1: Mesylation of HO-PEG11-OH

  • Dissolve α,ω-Dihydroxy PEG (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N) (2.5 equivalents).

  • Add methanesulfonyl chloride (MsCl) (2.2 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylate-activated PEG intermediate.

Step 2: Azidation of MsO-PEG11-OMs

  • Dissolve the dried mesylate intermediate (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (5 equivalents per mesylate group).

  • Heat the reaction mixture to 65-80 °C and stir for 16-24 hours.

  • After cooling to room temperature, filter the mixture to remove insoluble salts.

  • Concentrate the filtrate under vacuum. Dissolve the resulting residue in dichloromethane and wash multiple times with water to remove residual DMF and NaN₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and adding the silica. Evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dried silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane or a high hexane/ethyl acetate ratio) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start HO-PEG11-OH mesylation Mesylation (MsCl, Et3N in CH2Cl2) start->mesylation intermediate MsO-PEG11-OMs mesylation->intermediate azidation Azidation (NaN3 in DMF) intermediate->azidation crude_product Crude this compound azidation->crude_product workup Aqueous Work-up (DCM/Water Extraction) crude_product->workup chromatography Column Chromatography (Silica Gel) workup->chromatography analysis Purity Analysis (NMR, MS) chromatography->analysis final_product Pure this compound analysis->final_product G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity Detected (by NMR/MS) cause1 Incomplete Reaction start->cause1 cause2 Inefficient Purification start->cause2 cause3 Intermediate Hydrolysis start->cause3 sol1 Optimize Reaction: Increase time/temp/ reagent excess cause1->sol1 Check reaction in-process controls sol2 Refine Chromatography: Adjust solvent gradient cause2->sol2 Review separation of spots on TLC sol3 Ensure Anhydrous Conditions cause3->sol3 Verify solvent quality

References

Technical Support Center: Preventing Aggregation During Bioconjugation with Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation during bioconjugation with Azido-PEG11-Azide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when using this compound for bioconjugation?

Aggregation during bioconjugation is a multifactorial issue that can compromise the efficacy and safety of the final product. Key contributors to this problem include:

  • High Localized Reagent Concentration: Rapidly adding the this compound, especially if dissolved in an organic solvent like DMSO, can lead to localized high concentrations, causing precipitation or aggregation of the biomolecule.[1]

  • Suboptimal pH: The pH of the reaction buffer significantly impacts both the reactivity of the functional groups and the stability of the protein.[1][2] An unsuitable pH can lead to protein unfolding and exposure of hydrophobic regions, which promotes aggregation.[2][3]

  • Inappropriate Temperature: Elevated temperatures can accelerate the conjugation reaction but may also induce thermal stress on the biomolecule, leading to denaturation and aggregation.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular interactions and aggregation, especially once the PEG linker is attached.

  • Hydrophobicity: Although PEG linkers are generally hydrophilic, the addition of any molecule to a protein's surface can alter its properties. If the target molecule for the second azide is hydrophobic, this can increase the overall hydrophobicity of the conjugate, leading to aggregation.

  • Over-labeling: Attaching too many PEG linkers to a single protein molecule can significantly alter its physicochemical properties, including its isoelectric point and solubility, thereby increasing the propensity for aggregation.

  • Presence of Organic Solvents: The use of organic co-solvents like DMSO or DMF to dissolve the this compound can destabilize proteins if the final concentration in the reaction mixture is too high.

Q2: How does the this compound linker itself contribute to or prevent aggregation?

This compound is a homo-bifunctional linker, meaning it has the same reactive group (azide) on both ends of a polyethylene glycol (PEG) chain.

  • Aggregation Prevention: The PEG component of the linker is hydrophilic and flexible, which can increase the solubility and stability of the resulting bioconjugate. This "shielding" effect can help to prevent aggregation by sterically hindering intermolecular interactions.

  • Potential for Aggregation: If both azide groups react with different protein molecules, the linker can act as a crosslinker, directly causing intermolecular aggregation. This is a critical consideration in experimental design.

Q3: What are "click chemistry" reactions and how do they relate to using this compound?

This compound is a reagent used in "click chemistry," a class of reactions that are highly specific, efficient, and biocompatible. The azide groups on the linker can react with molecules containing alkyne groups through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via a strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly reliable for forming stable covalent bonds under mild conditions.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and preventing aggregation during your bioconjugation experiments with this compound.

Problem: Visible Precipitation or Turbidity Upon Adding this compound

This is often the first sign of aggregation and requires immediate attention to the reaction setup.

Troubleshooting Workflow for Immediate Aggregation

start Visible Aggregation (Precipitation/Turbidity) check_reagent_addition How was the this compound added? start->check_reagent_addition fast_addition Rapidly or all at once check_reagent_addition->fast_addition low_solvent < 5% v/v check_reagent_addition->low_solvent Slowly slow_addition Action: Add reagent dropwise while gently stirring. check_solvent What is the final concentration of organic solvent (e.g., DMSO)? slow_addition->check_solvent fast_addition->slow_addition high_solvent > 5-10% v/v check_solvent->high_solvent check_solvent->low_solvent reduce_solvent Action: Decrease solvent concentration. Use a water-soluble linker if possible. high_solvent->reduce_solvent check_buffer Is the buffer pH optimal for protein stability? reduce_solvent->check_buffer low_solvent->check_solvent low_solvent->check_buffer suboptimal_ph No or Unknown check_buffer->suboptimal_ph optimal_ph Yes check_buffer->optimal_ph optimize_ph Action: Perform a pH screening study. Maintain pH where protein is most stable. suboptimal_ph->optimize_ph end Aggregation Minimized optimize_ph->end optimal_ph->end

Caption: A decision tree for troubleshooting immediate aggregation.

Problem: Aggregation Detected After the Reaction or During Purification

Aggregation that occurs over time suggests more subtle instabilities in the bioconjugate or suboptimal reaction conditions.

Potential Cause Recommended Solution Quantitative Parameters to Consider
Over-labeling Reduce the molar excess of the this compound linker in the reaction.Start with a 5-10 fold molar excess and titrate downwards.
High Protein Concentration Perform the conjugation reaction at a lower protein concentration.Aim for a protein concentration of 1-2 mg/mL initially.
Suboptimal Buffer Conditions Screen different buffer systems and pH values to find the optimal conditions for your specific protein's stability.For many antibodies, a pH range of 5.0-5.5 can minimize aggregation. For amine-reactive chemistries, a pH of 7.2-8.5 is often used, but a balance must be struck with protein stability.
Thermal Stress Conduct the reaction at a lower temperature for a longer duration.Try performing the reaction at 4°C overnight instead of room temperature for a shorter period.
Increased Hydrophobicity If conjugating a hydrophobic molecule, consider using a longer PEG linker to increase the overall hydrophilicity of the conjugate.N/A
Intermolecular Crosslinking If the goal is not to crosslink, ensure that the stoichiometry is carefully controlled to favor single-protein modification.Use a molar ratio of linker to protein that favors the modification of only one site.

Experimental Protocols

General Protocol for Bioconjugation with this compound

This protocol provides a starting point and should be optimized for your specific biomolecule and application.

  • Protein Preparation:

    • Dialyze the protein into an appropriate reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines if the conjugation strategy involves an amine-reactive step prior to using the azide linker.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Slowly add the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 5% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Purification:

    • Remove excess, unreacted linker and any aggregates using size-exclusion chromatography (SEC).

  • Characterization:

    • Analyze the conjugate using SDS-PAGE, which will show a mobility shift for the PEGylated protein.

    • Use techniques like SEC, dynamic light scattering (DLS), or nanoparticle tracking analysis to quantify the amount of aggregate.

General Bioconjugation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein in Optimal Buffer conjugation Slowly add reagent to protein Incubate (e.g., 4°C overnight) protein_prep->conjugation reagent_prep Dissolve this compound in Organic Solvent reagent_prep->conjugation purification Purify via SEC conjugation->purification characterization Characterize (SDS-PAGE, DLS) purification->characterization

Caption: A simplified workflow for a typical bioconjugation experiment.

The Role of Excipients in Preventing Aggregation

The inclusion of stabilizing excipients in the reaction buffer can significantly reduce aggregation.

Excipient Type Examples Typical Concentration Range Mechanism of Action
Amino Acids Arginine, Glycine50-100 mMCan suppress protein-protein interactions and increase solubility.
Sugars/Polyols Sucrose, Trehalose, Glycerol5-20%Stabilize the native protein structure by being preferentially excluded from the protein surface.
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01-0.1%Can prevent surface-induced aggregation and shield hydrophobic patches on the protein surface.

Signaling Pathway of Aggregation and Prevention

stressors Stressors (High Temp, Suboptimal pH, Organic Solvent) unfolding Protein Unfolding/ Conformational Change stressors->unfolding high_conc High Protein/Reagent Concentration hydrophobic_exposure Exposure of Hydrophobic Patches high_conc->hydrophobic_exposure over_labeling Over-labeling aggregation Aggregation over_labeling->aggregation unfolding->hydrophobic_exposure hydrophobic_exposure->aggregation optimal_conditions Optimal Conditions (Temp, pH, Concentration) optimal_conditions->unfolding excipients Stabilizing Excipients (Sugars, Surfactants, Amino Acids) excipients->hydrophobic_exposure controlled_stoichiometry Controlled Stoichiometry controlled_stoichiometry->over_labeling

Caption: Factors leading to aggregation and key prevention strategies.

By carefully controlling reaction conditions, optimizing buffer components, and employing a systematic troubleshooting approach, researchers can significantly mitigate the risk of aggregation during bioconjugation with this compound, leading to higher quality and more reliable results.

References

stability issues of Azido-PEG11-Azide in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG11-Azide. This guide provides detailed information on the stability of this compound in various buffer conditions to help researchers, scientists, and drug development professionals optimize their experimental workflows and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker containing two terminal azide groups separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. It is primarily used in bioconjugation and chemical biology for crosslinking molecules via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific formation of stable triazole linkages.

Q2: What are the general recommendations for storing this compound?

To ensure the long-term stability and reactivity of this compound, it is recommended to store it at -20°C in a dry, dark environment.[1] For stock solutions, it is advisable to aliquot the compound in an anhydrous solvent such as DMSO or DMF and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q3: Is this compound stable in aqueous buffers?

Generally, the azide functional group is stable under most neutral aqueous buffer conditions.[1][2] However, stability can be compromised by acidic or basic pH, elevated temperatures, and the presence of certain reagents.

Q4: Are there any common reagents that are incompatible with this compound?

Yes, reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide groups, rendering the linker inactive for click chemistry. It is also important to avoid acidic conditions, which can lead to the formation of hydrazoic acid, a toxic and explosive compound.[3]

Troubleshooting Guide

This section addresses specific issues that users may encounter related to the stability of this compound during their experiments.

Issue 1: Low or no yield in click chemistry reaction.

  • Possible Cause: Degradation of the this compound linker due to improper storage or handling.

    • Solution: Ensure the linker has been stored correctly at -20°C in a desiccated environment. Prepare fresh stock solutions in an anhydrous solvent.

  • Possible Cause: Incompatibility of the reaction buffer with the azide groups.

    • Solution: Verify that the buffer pH is within the stable range (typically pH 6-8). Avoid buffers containing reducing agents. If a reducing agent was used to prepare a biomolecule, it must be removed prior to the addition of the azide linker.

  • Possible Cause: The reaction temperature is too high, leading to thermal decomposition of the azide.

    • Solution: While click chemistry is often robust at room temperature, prolonged exposure to elevated temperatures should be avoided unless specifically required by the protocol. If heating is necessary, perform a preliminary stability test of the linker under the same conditions.

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Hydrolysis of the azide groups due to prolonged storage in aqueous buffers.

    • Solution: Prepare fresh dilutions of this compound in the reaction buffer immediately before use. Avoid storing the linker in aqueous solutions for extended periods.

  • Possible Cause: Contamination of the buffer with reducing agents or acidic/basic impurities.

    • Solution: Use high-purity, freshly prepared buffers. Ensure that all glassware and equipment are thoroughly cleaned.

Stability Data

While specific quantitative stability data for this compound is not extensively published, the following tables provide an overview of the expected stability based on the general chemical properties of alkyl azides.

Table 1: pH Stability of this compound in Aqueous Buffers at 25°C

Buffer SystempHExpected Stability (after 24 hours)Potential Issues
Acetate Buffer4.0Moderate DegradationAcid-catalyzed hydrolysis may occur.
Acetate Buffer5.0Minor DegradationGenerally suitable for short-term experiments.
Phosphate-Buffered Saline (PBS)7.4High StabilityRecommended for most applications.
Tris Buffer7.4High StabilityEnsure buffer is free of nucleophilic impurities.
Tris Buffer8.5Good StabilitySlight increase in hydrolysis rate may be observed.
Carbonate-Bicarbonate Buffer9.0Moderate DegradationBase-catalyzed hydrolysis is more likely.

Table 2: Thermal Stability of this compound in PBS (pH 7.4)

TemperatureIncubation TimeExpected StabilityNotes
4°C1 weekHigh StabilityIdeal for short-term storage of linker in solution.
25°C (Room Temperature)24 hoursHigh StabilitySuitable for typical reaction times.
37°C24 hoursGood StabilityMinor degradation may occur over longer incubations.
50°C8 hoursModerate DegradationAccelerated degradation is expected.
70°C1 hourSignificant DegradationThermal decomposition becomes a major concern.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound under specific buffer conditions.

Materials:

  • This compound

  • Selected buffers (e.g., 100 mM Sodium Acetate, pH 5.0; 1X PBS, pH 7.4; 100 mM Tris-HCl, pH 8.5)

  • Anhydrous DMSO

  • Milli-Q water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation:

    • For each buffer condition, dilute the stock solution to a final concentration of 1 mM in the respective buffer.

    • Prepare a control sample by diluting the stock solution to 1 mM in Milli-Q water.

  • Incubation:

    • Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample for HPLC analysis.

  • HPLC Analysis:

    • Inject the aliquots onto the C18 column.

    • Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA) to elute the compound.

    • Monitor the elution profile at a wavelength where the azide or a suitable derivative absorbs (e.g., after a derivatization step if the azide itself has poor absorbance).

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the t=0 time point to assess degradation.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of this compound.

Stability_Factors cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Decomposition Thermal Decomposition Temp->Decomposition Additives Additives Reduction Reduction Additives->Reduction linker This compound linker->pH linker->Temp linker->Additives

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Storage Verify Linker Storage (-20°C, Dry) Start->Check_Storage Check_Buffer Assess Buffer Compatibility (pH 6-8, No Reducing Agents) Start->Check_Buffer Check_Temp Evaluate Reaction Temperature Start->Check_Temp Solution_Storage Use fresh stock solution Check_Storage->Solution_Storage Solution_Buffer Use fresh, compatible buffer Check_Buffer->Solution_Buffer Solution_Temp Optimize temperature or perform stability test Check_Temp->Solution_Temp

Caption: Troubleshooting workflow for low click chemistry yield.

References

Technical Support Center: Refining Purification Techniques for PROTACs Synthesized with Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when purifying Proteolysis Targeting Chimeras (PROTACs) synthesized using an Azido-PEG11-Azide linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs synthesized with a long, hydrophilic linker like this compound?

A1: The primary challenges stem from the physicochemical properties of the PROTACs imparted by the long polyethylene glycol (PEG) chain. These challenges include:

  • High Polarity and Water Solubility: The hydrophilic nature of the PEG linker can make standard reverse-phase chromatography challenging, as the PROTAC may have a high affinity for the aqueous mobile phase, leading to poor retention on the column.[1][2]

  • Structural Flexibility: Long PEG chains introduce significant flexibility, which can lead to broad peaks during chromatographic separation, making it difficult to resolve the desired product from closely related impurities.[3][4]

  • Removal of Unreacted Linker: The bifunctional this compound linker, if used in excess, can be challenging to separate from the final PROTAC product due to its own polarity and potential for partial reaction.

  • Complex Impurity Profile: The synthesis, often involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can generate various impurities.[] These may include unreacted starting materials, partially reacted intermediates (e.g., warhead-linker or E3 ligase ligand-linker), and byproducts from side reactions.

Q2: Which purification techniques are most effective for PROTACs with PEG linkers?

A2: The most commonly employed and effective techniques are chromatographic methods. These include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for purifying PROTACs. Optimization of the mobile phase gradient and the use of appropriate columns (e.g., C18 or C4) are crucial for successful separation.

  • Flash Chromatography: This can be a useful initial purification step to remove major impurities and unreacted starting materials before final polishing with HPLC.

  • Solid-Phase Extraction (SPE): SPE can be employed for sample cleanup and enrichment before HPLC, or in some cases, as the primary purification method for desalting and removing certain impurities.

  • Size-Exclusion Chromatography (SEC): While less common for final purification of small molecule PROTACs, SEC can be useful for removing high molecular weight aggregates or separating the PROTAC from much smaller impurities.

Q3: How does the "click chemistry" synthesis approach impact the purification strategy?

A3: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers several advantages that simplify purification. Click chemistry is known for its high efficiency and selectivity, which often results in a cleaner reaction mixture with fewer byproducts compared to other conjugation methods. However, it is essential to remove the copper catalyst post-reaction, as residual copper can interfere with subsequent biological assays. This is typically achieved by washing with a copper-chelating agent or using a copper-scavenging resin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PROTACs synthesized with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of the PROTAC after RP-HPLC. The PROTAC is highly polar and is eluting in the void volume or with the solvent front.* Use a more polar stationary phase (e.g., a C4 column instead of a C18).* Start with a lower initial concentration of the organic solvent in your mobile phase gradient.* Consider using a different ion-pairing agent in the mobile phase, such as formic acid instead of trifluoroacetic acid (TFA), which can sometimes improve retention of polar compounds.
The PROTAC is irreversibly binding to the column.* Ensure the column is properly conditioned and equilibrated before injection.* Try a different column from another manufacturer, as silica properties can vary.* In some cases, a small amount of a stronger organic solvent (e.g., isopropanol) in the mobile phase can help with recovery.
Broad, tailing peaks in the HPLC chromatogram. The long, flexible PEG linker is causing conformational heterogeneity on the column.* Optimize the column temperature. Increasing the temperature can sometimes improve peak shape by reducing viscosity and improving mass transfer.* Adjust the flow rate. A lower flow rate may improve resolution.* Ensure the sample is fully dissolved in the mobile phase before injection.
The column is overloaded.* Reduce the amount of sample injected onto the column.* Use a preparative or semi-preparative column with a larger diameter for higher loading capacity.
Co-elution of the PROTAC with unreacted starting materials or byproducts. The chromatographic conditions are not optimized for resolving compounds with similar polarities.* Employ a shallower gradient during the elution of the PROTAC.* Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol).* Consider a two-step purification process, such as an initial flash chromatography step followed by RP-HPLC.
The unreacted this compound linker is difficult to separate from the product.* Optimize the stoichiometry of the click reaction to minimize excess linker.* Use a purification method that exploits a property other than polarity, if possible (e.g., ion-exchange chromatography if the PROTAC has a net charge and the linker does not).
Presence of copper catalyst in the final product. Incomplete removal of the copper catalyst after the click reaction.* Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA or use a copper-scavenging resin before proceeding with purification.* Analyze the final product for residual copper using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a starting point for the purification of PROTACs with PEG linkers. Optimization will be required for each specific PROTAC.

  • Column Selection:

    • Start with a C18 stationary phase. For highly polar PROTACs, a C4 column may provide better retention.

    • Use a column with a pore size of at least 100 Å to accommodate the size of the PROTAC molecule.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Gradient Elution:

    • Initial Conditions: 95% A, 5% B.

    • Gradient: Linearly increase to 95% B over 30-40 minutes.

    • Hold: Hold at 95% B for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate the column for at least 10 column volumes.

  • Sample Preparation:

    • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Detection:

    • Monitor the elution using a UV detector at a wavelength where the PROTAC's chromophores absorb (typically 254 nm or 280 nm).

    • If available, use a mass spectrometer (LC-MS) for positive identification of the product peak.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Flash Chromatography for Initial Cleanup

This protocol is for a preliminary purification step to remove less polar impurities and some unreacted starting materials.

  • Column Selection:

    • Use a silica gel column.

  • Solvent System:

    • Develop a solvent system using thin-layer chromatography (TLC) to achieve good separation between the PROTAC and major impurities.

    • A common solvent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Packing and Loading:

    • Pack the column with silica gel in the initial, less polar solvent.

    • Dissolve the crude product in a minimal amount of the loading solvent and apply it to the column.

  • Elution:

    • Start with the less polar solvent and gradually increase the polarity by adding the more polar solvent.

    • Collect fractions and monitor by TLC.

  • Analysis and Pooling:

    • Analyze the fractions by TLC or analytical HPLC.

    • Pool the fractions containing the desired product and concentrate them under reduced pressure.

Quantitative Data Summary

The following table summarizes typical purity and yield data for PROTACs synthesized via click chemistry and purified by RP-HPLC, as reported in the literature. Note that these values are highly dependent on the specific PROTAC and the optimization of the synthesis and purification processes.

PROTAC Target Linker Type Purification Method Purity Yield Reference
H-PGDSAzide-Alkyne (Click)RP-HPLC97%-
H-PGDS (Amide)AlkylRP-HPLC>99%-
H-PGDS (Urea)AlkylRP-HPLC>95%-
BRD4AlkylRP-HPLC>99%10%
BRD4AlkylRP-HPLC>99%2%
BRD4AlkylRP-HPLC>99%2%

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled POI_bound POI PROTAC_bound->POI_bound E3_bound E3 Ligase PROTAC_bound->E3_bound POI_Ub Poly-ubiquitinated POI POI_bound->POI_Ub E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

General PROTAC Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis PROTAC Synthesis (e.g., Click Chemistry) Crude Crude Reaction Mixture Synthesis->Crude Initial_Cleanup Optional: Initial Cleanup (Flash Chromatography / SPE) Crude->Initial_Cleanup HPLC RP-HPLC Purification Crude->HPLC Direct Purification Initial_Cleanup->HPLC Fractions Collect Fractions HPLC->Fractions Purity_Check Purity Analysis (Analytical HPLC, LC-MS) Fractions->Purity_Check Purity_Check->HPLC If Impure (Re-purify) Pooling Pool Pure Fractions Purity_Check->Pooling If Pure Final_Product Lyophilize to obtain Pure PROTAC Pooling->Final_Product

Caption: A typical workflow for the purification of PROTACs.

References

addressing non-specific binding in experiments using Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG11-Azide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to non-specific binding in experiments utilizing this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic, bifunctional crosslinker containing a polyethylene glycol (PEG) spacer with eleven ethylene glycol units, capped at both ends by an azide group.[1] Its primary application is in bioconjugation via "click chemistry," a set of rapid, selective, and high-yielding chemical reactions.[2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for surface functionalization of nanoparticles.[2][3] The PEG linker is designed to increase the solubility and biocompatibility of the resulting conjugate while minimizing non-specific binding.[4]

Q2: What causes non-specific binding when using this compound?

A2: While the PEG component of this compound is intended to reduce non-specific binding, it can still occur due to several factors:

  • Hydrophobic Interactions: If the molecule being conjugated to the this compound linker is hydrophobic, it can interact non-specifically with proteins or plastic surfaces.

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or biomolecules. The overall charge of your conjugate at a given pH can influence this effect.

  • Conjugate Aggregation: Poorly soluble conjugates can form aggregates, which often exhibit high levels of non-specific binding.

  • Issues with Click Chemistry: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst can sometimes lead to non-specific labeling of proteins. In strain-promoted azide-alkyne cycloaddition (SPAAC), the cyclooctyne reagents can potentially react with thiol groups on proteins.

Q3: How can I be sure that the binding I'm observing is specific?

A3: A key strategy is to include proper negative controls in your experiment. For example, you can run a parallel experiment with a molecule that lacks the specific binding component but is otherwise identical to your experimental molecule. You can also perform the experiment in the absence of the azide- or alkyne-containing binding partner to assess the background signal from the individual components.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues with non-specific binding when using this compound.

High Background Signal in Your Assay

Problem: You are observing a high background signal, suggesting that your this compound conjugate is binding to unintended targets or surfaces.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Hydrophobic or Electrostatic Interactions 1. Optimize Buffer Conditions: - pH: Adjust the pH of your buffers to be near the isoelectric point of your protein of interest to minimize charge-based interactions. - Salt Concentration: Increase the ionic strength of your buffers (e.g., with 150-500 mM NaCl) to disrupt electrostatic interactions.2. Add Blocking Agents: Incorporate blocking agents into your buffers to saturate non-specific binding sites. Common choices include Bovine Serum Albumin (BSA), casein, or non-ionic surfactants like Tween-20.
Conjugate Aggregation 1. Assess Solubility: Check the solubility of your final conjugate in the assay buffer.2. Incorporate Detergents: Add a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to your buffers to help solubilize the conjugate and prevent aggregation.
Inefficient Washing 1. Increase Wash Steps: Increase the number and duration of washing steps after incubation with your conjugate. 2. Modify Wash Buffer: Add a low concentration of a non-ionic detergent to your wash buffer to help remove non-specifically bound molecules.
Click Chemistry Reagent Issues 1. Optimize Reagent Ratios: Titrate the concentrations of your azide and alkyne components, as well as the copper catalyst and ligand (for CuAAC), to find the optimal ratio that maximizes specific signal while minimizing background. An excess of the detection reagent can sometimes lead to non-specific binding.2. Use Fresh Reagents: Prepare fresh solutions of reagents, especially the reducing agent (e.g., sodium ascorbate for CuAAC), for each experiment.

Quantitative Data Summary

While the optimal blocking agent and its concentration must be determined empirically for each specific application, the following table provides a general comparison of commonly used blocking agents and their typical working concentrations.

Blocking Agent Typical Concentration Range Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Low cost, readily available, effective for many applications.Can have lot-to-lot variability; not suitable for systems where BSA itself may be a target.
Casein/Non-fat Dry Milk 1-5% (w/v)Inexpensive and very effective at blocking.Contains endogenous biotin and phosphoproteins, which can interfere with avidin/biotin detection systems and phospho-specific antibody studies.
Tween-20 0.05-0.5% (v/v)Helps to reduce hydrophobic interactions and prevent aggregation.Can interfere with some biological interactions if used at high concentrations.
Polyvinylpyrrolidone (PVP) 0.5-2% (w/v)A synthetic polymer that can be useful when protein-based blockers are not suitable.May not be as effective as protein-based blockers in all situations.
Fish Gelatin 0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.Can be less effective than BSA or milk in some cases.

Experimental Protocols

Protocol: Optimizing Blocking Conditions to Reduce Non-Specific Binding

This protocol provides a framework for systematically testing different blocking agents to reduce non-specific binding of an this compound conjugate in a cell-based fluorescence imaging experiment.

Materials:

  • This compound conjugated to your molecule of interest (e.g., a fluorescent dye).

  • Cells cultured on coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets.

  • Blocking buffers (prepare fresh):

    • 1% BSA in PBS

    • 5% Non-fat dry milk in PBS

    • 1% BSA + 0.1% Tween-20 in PBS

    • PBS (as a no-blocking control).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Mounting medium with DAPI.

Procedure:

  • Cell Preparation:

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • If targeting an intracellular molecule, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Divide the coverslips into different groups, one for each blocking buffer to be tested.

    • Incubate the coverslips in the respective blocking buffers for 1 hour at room temperature.

  • Incubation with Conjugate:

    • Dilute the this compound conjugate to the desired concentration in each of the corresponding blocking buffers.

    • Incubate the coverslips with the diluted conjugate for 1 hour at room temperature, protected from light.

    • Include a negative control: For each blocking condition, have a coverslip that is incubated with the blocking buffer alone (without the conjugate) to assess background fluorescence.

  • Washing:

    • Wash the coverslips three times with wash buffer for 5 minutes each, with gentle agitation.

  • Counterstaining and Mounting:

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope with consistent settings for all samples.

    • Quantify the fluorescence intensity in both the signal-positive regions and background regions for each blocking condition.

    • Calculate the signal-to-noise ratio for each condition to determine the most effective blocking strategy.

Visualizations

Logical Workflow for Troubleshooting Non-Specific Binding

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Outcome High_Background High Background Signal Observed Negative_Control Review Negative Controls High_Background->Negative_Control Reagent_Quality Check Reagent Quality & Concentration High_Background->Reagent_Quality Optimize_Buffer Optimize Buffer (pH, Salt) Negative_Control->Optimize_Buffer Reagent_Quality->Optimize_Buffer Add_Blocker Add/Optimize Blocking Agent Optimize_Buffer->Add_Blocker Increase_Washes Increase Wash Steps Add_Blocker->Increase_Washes Add_Detergent Add Detergent (e.g., Tween-20) Increase_Washes->Add_Detergent Reduced_Background Reduced Background & Improved S/N Add_Detergent->Reduced_Background

Caption: A flowchart outlining the systematic approach to troubleshooting high background signals.

Potential Molecular Interactions Leading to Non-Specific Binding

G Conjugate This compound Conjugate Conjugate->Conjugate Self-Association Surface Untargeted Protein/ Surface Conjugate->Surface Binding Conjugate->Surface Binding Hydrophobic Hydrophobic Interactions Electrostatic Electrostatic Interactions Aggregation Conjugate Aggregation

Caption: Diagram illustrating the types of molecular forces that can cause non-specific binding.

References

Validation & Comparative

Confirming Successful Azido-PEG11-Azide Conjugation via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming the successful conjugation of linkers like Azido-PEG11-Azide is a critical step in the development of novel therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs. Mass spectrometry stands out as a primary analytical technique for this purpose, offering high sensitivity and direct evidence of conjugation.[1] This guide provides a comparative overview of mass spectrometry techniques for validating the conjugation of this compound, complete with experimental protocols and data presentation.

Data Presentation: Expected Mass Shifts

Successful conjugation of this compound to a target molecule via click chemistry results in a predictable mass increase. The molecular weight of this compound is approximately 596.67 g/mol .[2][3] The expected mass of the conjugated product can be calculated by adding the mass of the this compound linker to the mass of the starting molecule. It is important to note that in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, one of the azide groups on the this compound reacts with an alkyne group on the target molecule, forming a triazole ring. This guide will focus on the scenario where one end of the this compound is conjugated.

AnalyteMolecular Weight (Da)Expected Mass Shift Post-Conjugation (Da)
This compound596.67N/A
Unconjugated Molecule (Example: Alkyne-modified peptide)m+ 596.67
Mono-conjugated Productm + 596.67N/A

Where 'm' represents the mass of the unconjugated, alkyne-modified molecule.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation

This protocol outlines a general procedure for the conjugation of an alkyne-modified molecule with this compound.

Materials:

  • Alkyne-modified molecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO or DMF for dissolving hydrophobic molecules

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Dissolve the alkyne-modified molecule and this compound in an appropriate buffer or solvent.

  • Copper-Ligand Complex Formation:

    • In a microcentrifuge tube, mix CuSO4 and the THPTA ligand in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I) complex.

  • Conjugation Reaction:

    • Combine the alkyne-modified molecule with this compound in a suitable reaction tube. A molar excess of the PEG linker (e.g., 1:5 to 1:10 of molecule to PEG) is often used to drive the reaction to completion.

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

  • Purification:

    • Purify the resulting conjugate using methods such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted reagents and byproducts.

Protocol 2: Mass Spectrometry Analysis of Conjugation

This protocol provides guidelines for analyzing the conjugation reaction mixture using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry.

A. Sample Preparation:

  • For ESI-MS:

    • Desalt the samples using C4 or C18 ZipTips, or dialysis to remove salts and detergents that can interfere with ionization.

    • Reconstitute the sample in a solvent compatible with ESI-MS, typically a mixture of acetonitrile and water with a small amount of formic acid (e.g., 50% acetonitrile, 0.1% formic acid).

  • For MALDI-TOF MS:

    • Prepare a matrix solution appropriate for the analyte. For peptides and proteins, sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used.

    • Mix the sample with the matrix solution in a 1:1 ratio.

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.

B. Instrumentation and Data Acquisition:

ParameterESI-MS (e.g., Q-TOF)MALDI-TOF MS
Ionization Mode Positive Ion ModePositive Ion Mode
Mass Range 100 - 4000 m/z (or higher depending on the expected mass of the conjugate)1000 - 50,000 m/z (or higher for large proteins)
Capillary Voltage 3.0 - 4.5 kVN/A
Cone Voltage 20 - 60 VN/A
Desolvation Gas Nitrogen, at a flow rate and temperature optimized for the instrument and solvent systemN/A
Laser Intensity N/AOptimized to achieve good signal-to-noise without causing excessive fragmentation
Detector Mode N/ALinear or Reflector mode, depending on the mass range and required resolution

C. Data Analysis:

  • Acquire mass spectra for the unconjugated molecule, the this compound linker, and the final conjugated product.

  • For ESI-MS data, which often contains multiple charge states, deconvolute the raw spectrum to obtain the zero-charge mass of the analytes.

  • Compare the mass of the product to the expected mass calculated from the starting materials. A successful mono-conjugation will show a mass increase corresponding to the mass of the this compound linker (approximately 596.67 Da).

  • Look for the presence of unreacted starting materials in the spectrum of the final product to assess the reaction efficiency.

  • For tandem mass spectrometry (MS/MS) analysis, select the precursor ion of the conjugated product and fragment it. The fragmentation pattern can confirm the identity of the conjugated molecule and may provide information about the site of conjugation. PEG linkers typically show a characteristic neutral loss of 44 Da (C2H4O units).

Mandatory Visualizations

cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Molecule Alkyne-Modified Molecule Conjugate Conjugated Product (Triazole Linkage) Molecule->Conjugate PEG This compound PEG->Conjugate Catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) Catalyst->Conjugate Ligand THPTA/TBTA Ligand Ligand->Conjugate

Caption: Chemical pathway of this compound conjugation via CuAAC.

cluster_workflow Experimental Workflow Conjugation 1. Conjugation Reaction (Azide-Alkyne Click Chemistry) Purification 2. Purification (e.g., SEC, Affinity Chromatography) Conjugation->Purification SamplePrep 3. Sample Preparation (Desalting, Matrix Addition) Purification->SamplePrep MS_Analysis 4. Mass Spectrometry Analysis (ESI-MS or MALDI-TOF MS) SamplePrep->MS_Analysis Data_Analysis 5. Data Analysis (Deconvolution, Mass Comparison) MS_Analysis->Data_Analysis Confirmation 6. Confirmation of Conjugation Data_Analysis->Confirmation

Caption: Workflow for confirming conjugation via mass spectrometry.

Comparison with Other Alternatives

While mass spectrometry is a powerful tool for confirming conjugation, other techniques can provide complementary information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Direct confirmation of mass addition, degree of PEGylation, and identification of byproducts.[1]High sensitivity and specificity, provides definitive evidence of conjugation.Can produce complex spectra with polydisperse PEGs and multiple charge states.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC).Purity of the conjugate, separation of conjugated product from unreacted starting materials.Robust, reproducible, and can be used for both analysis and purification.Provides indirect evidence of conjugation based on retention time shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, confirmation of covalent bond formation.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, may require larger sample amounts.

References

A Comparative Guide to Analytical Techniques for Validating Azido-PEG11-Azide Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of linking agents is paramount. Azido-PEG11-Azide, a homobifunctional crosslinker, is integral to the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Ensuring its purity is critical for the efficacy, safety, and reproducibility of the final therapeutic product. This guide provides an objective comparison of the primary analytical techniques used to validate the purity of this compound, complete with experimental protocols and performance data.

Key Analytical Techniques for Purity Assessment

The most common and effective analytical techniques for assessing the purity of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information regarding the identity, purity, and potential impurities of the compound.

Comparison of Analytical Techniques

The selection of an analytical technique for purity validation depends on the specific information required, such as structural confirmation, quantification of impurities, or verification of molecular weight. The following table summarizes the key performance parameters of each technique for the analysis of this compound.

Technique Principle Information Provided Advantages Disadvantages Typical Purity Determination
¹H NMR Nuclear magnetic resonance spectroscopy measures the magnetic properties of atomic nuclei.Structural confirmation, identification of functional groups, and quantification of impurities with distinct signals.Provides detailed structural information and can quantify impurities without a reference standard (qNMR).The signal from the repeating ethylene glycol units can obscure signals from the terminal azido groups, making direct quantification challenging. May not detect non-proton-containing impurities.>95% (by relative integration)
HPLC-ELSD High-performance liquid chromatography separates compounds based on their interaction with a stationary phase. The Evaporative Light Scattering Detector (ELSD) detects non-volatile analytes.Purity assessment based on the relative peak area of the main component. Detection of non-chromophoric impurities.Universal detector suitable for compounds lacking a UV chromophore, like PEGs. Compatible with gradient elution for better separation.Lower sensitivity compared to MS. Response is not directly proportional to mass, requiring careful calibration for quantification.>98% (by peak area)
LC-MS (ESI-TOF) HPLC separates the sample, and the mass spectrometer measures the mass-to-charge ratio of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules. Time-of-Flight (TOF) provides high mass accuracy.Accurate mass determination to confirm molecular formula. Identification of impurities and byproducts based on their mass.High sensitivity and specificity. Provides molecular weight information, confirming the identity of the main peak and impurities.Complex data interpretation due to the potential for multiple charge states and adduct formation. Ionization efficiency can vary between compounds.>99% (by peak area)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity by identifying and integrating proton signals.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Pulse Program: Standard single pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 5 seconds

Data Analysis:

  • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Integrate the characteristic peaks:

    • A large singlet corresponding to the PEG backbone methylene protons (-O-CH₂-CH₂-O-) is expected around 3.65 ppm.

    • Triplets corresponding to the methylene protons adjacent to the azide groups (-CH₂-N₃) are expected around 3.39 ppm.

  • Purity is estimated by comparing the integration of the main compound's peaks to any impurity signals present in the spectrum.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Objective: To determine the purity of this compound by separating it from potential non-volatile impurities.

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow: 1.5 SLM (Standard Liters per Minute)

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and identify any impurities.

Instrumentation: HPLC or UPLC system coupled to a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: 100-1000 m/z

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Gas Flow: 10 L/min

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 10-20 µg/mL with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Extract the ion chromatogram for the expected mass of this compound (Molecular Weight: 596.68 g/mol ). Common adducts to look for in positive mode are [M+H]⁺ (597.69 m/z), [M+NH₄]⁺ (614.72 m/z), and [M+Na]⁺ (619.67 m/z).

  • Analyze the mass spectrum of the main peak to confirm the molecular weight.

  • Examine the chromatogram for other peaks and analyze their mass spectra to identify potential impurities.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sp1 Dissolve Sample sp2 Filter Sample sp1->sp2 hplc1 Autosampler sp2->hplc1 hplc3 Column hplc1->hplc3 hplc2 Pump (Gradient) hplc2->hplc3 hplc4 Detector (ELSD/MS) hplc3->hplc4 da1 Chromatogram hplc4->da1 da2 Peak Integration da1->da2 da3 Purity Calculation da2->da3

Caption: Experimental workflow for HPLC-based analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis sp1 Dissolve in Deuterated Solvent sp2 Transfer to NMR Tube sp1->sp2 nmr1 Insert Sample sp2->nmr1 nmr2 Acquire Spectrum nmr1->nmr2 da1 Process Spectrum (Phase, Baseline) nmr2->da1 da2 Peak Integration da1->da2 da3 Structural Confirmation & Purity Assessment da2->da3

Caption: Experimental workflow for NMR analysis.

Conclusion

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. ¹H NMR provides essential structural confirmation, while HPLC with ELSD or MS detection offers robust methods for quantifying purity and identifying impurities. By employing these techniques, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible results in their drug development endeavors.

A Head-to-Head Comparison: Azido-PEG11-Azide vs. Other Homobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available crosslinkers, homobifunctional Polyethylene Glycol (PEG) linkers with terminal azide groups have emerged as powerful tools, primarily for their role in "click chemistry." This guide provides an objective comparison of Azido-PEG11-Azide with other homobifunctional azide-PEG linkers of varying lengths, supported by experimental data to inform the selection process for researchers, scientists, and drug development professionals.

The Critical Role of PEG Chain Length in Homobifunctional Azide Linkers

Homobifunctional PEG linkers possess the same reactive group at both ends of a PEG chain. In the case of Azido-PEG-Azide linkers, these terminal azide groups (N3) are ready to participate in highly efficient and specific click chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage, covalently connecting the linker to molecules of interest that have been functionalized with an alkyne group.

The length of the PEG chain is a critical parameter that significantly influences the physicochemical and biological properties of the resulting bioconjugate. The number of PEG units (e.g., 11 in this compound) dictates the linker's length, flexibility, and hydrophilicity. These characteristics, in turn, affect the solubility, stability, steric hindrance, and in vivo behavior of the final product.

Performance Comparison of Azido-PEG-Azide Linkers

The selection of the optimal Azido-PEG-Azide linker is a balance of multiple factors. While direct head-to-head comparisons across a wide range of linker lengths in a single study are limited, the available data from various studies, particularly in the context of ADCs and PROTACs, allows for the elucidation of key trends.

Physicochemical Properties

The length of the PEG chain has a direct impact on the solubility of the linker and the resulting bioconjugate. Longer PEG chains generally impart greater water solubility, which can be advantageous when working with hydrophobic molecules.

Table 1: Comparison of Physicochemical Properties of Homobifunctional Azide-PEG Linkers

PropertyShort-Chain (e.g., PEG4)Mid-Chain (e.g., PEG11)Long-Chain (e.g., PEG24)
Molecular Weight LowerModerateHigher
Solubility in Aqueous Buffers GoodExcellentExcellent[1][2]
Solubility in Organic Solvents Generally good in polar solvents like DMSO, DMF[1][2]Generally good in polar solvents like DMSO, DMF[1]Generally good in polar solvents like DMSO, DMF
Hydrophobicity of Conjugate HigherModerateLower
Bioconjugation Efficiency and Kinetics

In the context of click chemistry, the reaction kinetics are influenced by steric hindrance and the accessibility of the azide groups. While the electronic environment of the azide is similar across different PEG lengths, the overall size of the linker can play a role.

Table 2: Impact of PEG Linker Length on Bioconjugation Performance

ParameterShort-Chain (e.g., PEG4)Mid-Chain (e.g., PEG11)Long-Chain (e.g., PEG24)
Reaction Kinetics (CuAAC/SPAAC) Generally fast, minimal steric hindranceFast, may have slightly reduced rates in sterically demanding systems compared to shorter chainsPotentially slower kinetics in highly crowded environments due to increased steric hindrance
Conjugation Efficiency HighHighHigh, but may require optimization for sterically hindered substrates
Purification of Conjugate Easier separation from unreacted linkerModerate separationMore challenging separation from unreacted linker due to closer molecular weights
In Vivo Performance of Bioconjugates

The in vivo behavior of a bioconjugate is significantly modulated by the length of the PEG linker. Longer PEG chains can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life.

Table 3: Influence of PEG Linker Length on In Vivo Performance of Bioconjugates (Exemplified by ADCs)

ParameterShort-Chain (e.g., PEG4, PEG8)Mid-Chain (e.g., PEG12)Long-Chain (e.g., PEG24)
Circulation Half-life ShorterLongerLongest
Tumor Accumulation LowerHigherPotentially higher, but can be target-dependent
In Vitro Potency HigherPotentially lower due to steric hindranceLower
In Vivo Efficacy LowerHigherOften highest, but payload and target dependent
Immunogenicity Higher potentialLower potentialLowest potential

Experimental Protocols

To enable a direct comparison of different Azido-PEG-Azide linkers, standardized experimental protocols are essential. Below are representative protocols for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and a subsequent stability assessment of the resulting bioconjugate.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-functionalized protein to an Azido-PEG-Azide linker.

Materials:

  • Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-Azide linker (e.g., Azido-PEG4-Azide, this compound, Azido-PEG24-Azide)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., THPTA, 50 mM in water)

  • Reducing agent stock solution (e.g., Sodium Ascorbate, 100 mM in water, freshly prepared)

  • Desalting column for purification

Procedure:

  • Reactant Preparation:

    • In a microcentrifuge tube, add the alkyne-functionalized protein to the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the Azido-PEG-Azide linker in the reaction buffer to a desired stock concentration.

  • Reaction Setup:

    • Add the Azido-PEG-Azide linker solution to the protein solution at a molar excess (e.g., 10-20 fold excess of one azide group over the alkyne).

    • Prepare a premix of CuSO4 and ligand in a 1:5 molar ratio.

    • Add the CuSO4/ligand premix to the protein-linker mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove excess reagents and purify the bioconjugate using a desalting column equilibrated with a suitable storage buffer.

  • Analysis:

    • Analyze the conjugation efficiency and purity of the bioconjugate using SDS-PAGE and/or size-exclusion chromatography (SEC).

Protocol 2: Assessment of Bioconjugate Stability

This protocol outlines a method to compare the stability of bioconjugates formed with different length Azido-PEG-Azide linkers in serum.

Materials:

  • Purified bioconjugates from Protocol 1

  • Human or mouse serum

  • PBS, pH 7.4

  • Analytical method for quantification (e.g., ELISA, SEC-HPLC)

Procedure:

  • Sample Preparation:

    • Dilute the bioconjugates to a final concentration of 1 mg/mL in either PBS (for buffer stability) or serum (for serum stability).

  • Incubation:

    • Incubate the samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of each sample.

  • Analysis:

    • Analyze the integrity of the bioconjugate at each time point using an appropriate analytical method. For example, SEC-HPLC can be used to monitor for aggregation or degradation.

  • Data Analysis:

    • Quantify the percentage of intact bioconjugate remaining at each time point and plot the stability profile for each linker.

Visualizing the Workflow

To better understand the experimental process, the following diagrams created using Graphviz illustrate the key workflows.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis Alk_Prot Alkyne-functionalized Protein Mix Mix Reactants Alk_Prot->Mix Az_PEG_Az Azido-PEG-Azide Linker Az_PEG_Az->Mix Add_Cu Add CuSO4/Ligand Mix->Add_Cu Add_Asc Add Sodium Ascorbate Add_Cu->Add_Asc Incubate Incubate at RT Add_Asc->Incubate Purify Purify (Desalting Column) Incubate->Purify Analyze Analyze (SDS-PAGE, SEC) Purify->Analyze

A generalized workflow for a CuAAC bioconjugation experiment.

Stability_Workflow Start Purified Bioconjugate Incubate_PBS Incubate in PBS at 37°C Start->Incubate_PBS Incubate_Serum Incubate in Serum at 37°C Start->Incubate_Serum Timepoints Collect Aliquots at Different Time Points Incubate_PBS->Timepoints Incubate_Serum->Timepoints Analysis Analyze Integrity (e.g., SEC-HPLC) Timepoints->Analysis Data Plot Stability Profile Analysis->Data

An experimental workflow for assessing bioconjugate stability.

Conclusion

The choice of a homobifunctional Azido-PEG-Azide linker is a critical decision in the design of bioconjugates. While this compound represents a versatile mid-length option, the optimal linker length is highly dependent on the specific application. Shorter PEG chains may be advantageous for maximizing in vitro potency and simplifying purification, while longer PEG chains are generally preferred for enhancing solubility, stability, and in vivo circulation time. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker lengths to identify the optimal candidate for a given bioconjugation challenge. By carefully considering the trade-offs between the various performance parameters, researchers can rationally design and synthesize more effective and safer biologics.

References

Azido-PEG11-Azide: Finding the "Goldilocks" Zone for Optimal Linker Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of drug development, the performance of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is critically dependent on the linker that connects the active components. Polyethylene glycol (PEG) linkers have emerged as a mainstay due to their hydrophilicity, biocompatibility, and tunable length.[1][2] Among the various available PEG chain lengths, Azido-PEG11-Azide represents a strategic choice, offering a finely tuned balance of properties that can be superior to both shorter and longer PEG alternatives in many applications.

The azide functional groups at both ends of the PEG11 chain provide a versatile handle for "click chemistry," a highly efficient and specific bioconjugation method.[3][4] This allows for the straightforward and robust attachment of biomolecules. The core of its advantage, however, lies in the 11-unit PEG chain, which positions it in a "Goldilocks" zone—not too short and not too long—for optimizing critical drug-like properties.

Balancing Solubility, Permeability, and Flexibility

The length of a PEG linker is a crucial parameter that dictates the physicochemical and pharmacokinetic properties of the resulting conjugate.[5] Shorter PEG chains (e.g., PEG2-PEG4) offer compactness but may not provide sufficient hydrophilicity to overcome the insolubility of certain drug payloads. Conversely, very long PEG chains (e.g., >PEG12) can significantly enhance solubility but may introduce excessive flexibility, potentially leading to undesirable interactions or a reduced ability to form the stable ternary complexes essential for PROTAC efficacy.

This compound, with its intermediate length, strikes an effective balance. It provides substantial hydrophilicity to improve the solubility of hydrophobic molecules and reduce aggregation, a common challenge in ADC development. This enhanced solubility is critical for maintaining the stability and therapeutic efficacy of the conjugate. Furthermore, its length is often optimal for spanning the distance between an antibody and its payload in an ADC, or between a target protein and an E3 ligase in a PROTAC, without the conformational penalties that can be associated with excessively long or short linkers.

Optimizing Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile of a bioconjugate is heavily influenced by its linker. Longer PEG chains are generally associated with a longer circulation half-life due to an increased hydrodynamic radius, which reduces renal clearance. While this can be advantageous, an excessively long half-life is not always desirable. A PEG11 linker can extend the circulation time sufficiently to allow for effective tumor accumulation, without the potential for long-term toxicity associated with very long-circulating conjugates.

Experimental data from comparative studies of ADCs and PROTACs with varying PEG linker lengths consistently demonstrate that an optimal linker length exists for maximizing therapeutic index. Shorter linkers can lead to faster clearance, while longer linkers might reduce cytotoxicity or binding affinity. The PEG11 length often falls within the optimal range that balances these competing factors, leading to enhanced in vivo efficacy.

Quantitative Comparison of PEG Linker Properties

The following tables summarize the general trends observed when comparing PEG linkers of different lengths in the context of ADC and PROTAC development. While direct experimental data for a PEG11 linker is often part of a broader study, its properties can be interpolated from the performance of linkers such as PEG8 and PEG12.

Table 1: Impact of PEG Linker Length on Key ADC Properties

PropertyShorter PEG (e.g., PEG4)Intermediate PEG (e.g., PEG8-PEG12)Longer PEG (e.g., >PEG12)
Solubility Enhancement ModerateGoodExcellent
Reduction of Aggregation ModerateGoodExcellent
Plasma Half-life (t½) ShorterModerate to LongLongest
In Vitro Cytotoxicity Can be high, but payload dependentOften OptimalMay decrease with very long chains
In Vivo Efficacy VariableOften OptimalCan decrease if linker is too long
Drug-to-Antibody Ratio (DAR) Achievement Limited by hydrophobicityHigher DAR achievableHighest DAR achievable

Table 2: Influence of PEG Linker Length on PROTAC Performance

ParameterShorter PEG (e.g., PEG3)Intermediate PEG (e.g., PEG5, PEG11)Longer PEG (e.g., PEG18)
Ternary Complex Stability May be strainedOften OptimalCan be less stable due to high flexibility
Degradation Efficiency (DC50) Variable, can be potentOften highest potencyPotency may decrease
Cell Permeability Generally higherModerateCan be lower
Aqueous Solubility LowerGoodExcellent
Binding Affinity Can be impaired by steric hindranceGenerally maintainedGenerally maintained

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

Protocol 1: Synthesis of an Antibody-Drug Conjugate
  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). If necessary, partially reduce the antibody with a reducing agent like TCEP to expose free thiol groups for conjugation.

  • Linker-Payload Conjugation: Dissolve the this compound linker and the payload (e.g., a cytotoxic drug with a compatible reactive group) in an organic solvent like DMSO.

  • Antibody-Linker-Payload Reaction: Add the linker-payload solution to the prepared antibody solution. The reaction is typically carried out at room temperature for a specified period (e.g., 2-4 hours).

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker and payload.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture a cancer cell line that overexpresses the target antigen for the ADC in a suitable medium.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in the culture medium.

  • Cell Viability Assay: Seed the cells in 96-well plates and, after allowing them to adhere, treat them with the ADC dilutions. Incubate for a period that allows for the drug to exert its effect (e.g., 72-96 hours).

  • Data Analysis: Assess cell viability using a standard method such as the MTS or CellTiter-Glo assay. Plot the percentage of viable cells against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: Pharmacokinetic Study in a Rodent Model
  • Animal Model: Use a relevant animal model, such as mice or rats.

  • ADC Administration: Administer a single intravenous dose of the ADC to the animals.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.

  • Sample Analysis: Process the blood samples to obtain plasma. Quantify the concentration of the ADC in the plasma samples using a validated method such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration of the ADC versus time and perform a non-compartmental analysis to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Visualizing Key Processes

Diagrams can help illustrate the complex processes involved in the action of ADCs and PROTACs, as well as the experimental workflows used to evaluate them.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen/Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Payload Release DNA DNA Damage -> Apoptosis Payload->DNA 5. Cytotoxicity

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex POI - PROTAC - E3 Ligase PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of a PROTAC for targeted protein degradation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Design Linker Variants (Short, PEG11, Long) synthesis Synthesize & Purify Bioconjugates start->synthesis characterization Characterize Bioconjugates (e.g., DAR, Purity) synthesis->characterization binding Binding Affinity Assay characterization->binding cytotoxicity Cytotoxicity/Degradation Assay characterization->cytotoxicity data_analysis Data Analysis & Comparison binding->data_analysis pk_study Pharmacokinetic Study cytotoxicity->pk_study efficacy_study Efficacy Study in Animal Model pk_study->efficacy_study efficacy_study->data_analysis conclusion Conclusion: Identify Optimal Linker Length data_analysis->conclusion

Caption: A typical experimental workflow for comparing different PEG linkers.

References

Azido-PEG11-Azide in PROTAC Design: A Comparative Guide to Crosslinker Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of Azido-PEG11-Azide with other commonly used crosslinkers in PROTAC design, supported by representative experimental data and detailed methodologies to inform the selection of the optimal linker strategy.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action hinges on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker is not a passive spacer but an active contributor to this process. Its length, chemical composition, and flexibility dictate the spatial arrangement of the ternary complex, which is crucial for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] An ideal linker will also confer favorable physicochemical properties, such as solubility and cell permeability, to the final PROTAC molecule.[2]

Comparative Analysis of Common Linker Types

The most prevalent linkers in PROTAC design can be broadly categorized as polyethylene glycol (PEG), alkyl, and rigid linkers.[1][2] The choice of linker can dramatically impact the degradation efficiency (DC50 and Dmax) and pharmacokinetic profile of a PROTAC.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the solubility and cell permeability of PROTACs. Their flexibility can be advantageous in facilitating the formation of a productive ternary complex. This compound is a bifunctional PEG linker that enables the use of "click chemistry" for a modular and efficient synthesis of PROTACs. The dual azide groups allow for the facile conjugation to alkyne-modified ligands via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Alkyl Linkers: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.

  • Rigid Linkers: Incorporating cyclic structures such as piperazine or aromatic rings, rigid linkers introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

Quantitative Comparison of Linker Performance

To illustrate the impact of linker choice on PROTAC performance, the following table summarizes representative data for a hypothetical series of PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4) for degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase. These PROTACs share the same BRD4 and VHL ligands but differ in their linker composition.

Linker TypeLinker StructureDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
This compound N₃-(PEG)₁₁-N₃15>955.2
Azido-PEG3-Azide N₃-(PEG)₃-N₃50906.5
Alkyl-Azide (12 atoms) N₃-(CH₂)₁₂-N₃85802.1
Rigid Piperazine-based Azide-Piperazine-Aryl-Azide25>954.8

Note: The data presented in this table is representative and intended for comparative purposes. Actual values will vary depending on the specific target, E3 ligase, ligands, and experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a PROTAC using an azide-functionalized linker and alkyne-functionalized ligands.

Materials:

  • Alkyne-functionalized target protein ligand

  • Alkyne-functionalized E3 ligase ligand

  • This compound linker

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Prepare stock solutions of the alkyne-functionalized ligands, this compound, CuSO₄, sodium ascorbate, and THPTA in DMSO or an appropriate solvent.

  • In a microcentrifuge tube, combine the alkyne-functionalized target protein ligand (1 equivalent) and the this compound linker (1.1 equivalents) in DMSO.

  • In a separate tube, pre-mix CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Add the CuSO₄/THPTA solution to the ligand/linker mixture.

  • Initiate the reaction by adding sodium ascorbate (1 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion of the first coupling, add the alkyne-functionalized E3 ligase ligand (1.2 equivalents) to the reaction mixture.

  • Add fresh CuSO₄/THPTA and sodium ascorbate to drive the second coupling reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, purify the PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T)

  • PROTACs of interest

  • Cell culture medium and reagents

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

NanoBRET™ Ternary Complex Formation Assay

The NanoBRET™ assay is a proximity-based method to detect protein-protein interactions in living cells, providing a powerful tool to assess PROTAC-induced ternary complex formation.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase

  • Transfection reagent

  • NanoBRET® Nano-Glo® Substrate

  • HaloTag® NanoBRET® 618 Ligand

  • PROTACs of interest

  • White, 96- or 384-well assay plates

Procedure:

  • Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Seed the transfected cells into the assay plate.

  • Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • Prepare a serial dilution of the PROTACs and add them to the wells.

  • Add the NanoBRET® Nano-Glo® Substrate to all wells.

  • Immediately measure the donor emission (at ~460 nm) and the acceptor emission (at >610 nm) using a plate reader capable of filtered luminescence measurements.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase E3->POI E3->PROTAC Binds Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation s1 Ligand Functionalization (Alkyne) s3 CuAAC Click Chemistry s1->s3 s2 Linker Selection (this compound) s2->s3 s4 Purification (HPLC) s3->s4 e1 Cell Treatment s4->e1 Characterized PROTAC e2 Western Blot (Protein Degradation) e1->e2 e3 NanoBRET Assay (Ternary Complex) e1->e3 e4 Data Analysis (DC50, Dmax) e2->e4 e3->e4

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Linker_Properties cluster_physchem Physicochemical Properties cluster_structural Structural Properties cluster_biological Biological Performance Linker Linker Properties Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Composition Composition Linker->Composition Ternary_Complex Ternary Complex Formation & Stability Solubility->Ternary_Complex Permeability->Ternary_Complex Length->Ternary_Complex Flexibility->Ternary_Complex Composition->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

Caption: Interplay of linker properties and PROTAC performance.

Conclusion

The selection of a suitable linker is a critical step in the design of effective PROTACs. While flexible linkers like PEG and alkyl chains offer synthetic accessibility, the incorporation of features that enhance solubility and promote a favorable conformation for ternary complex formation is crucial for optimal degradation efficacy. This compound represents a versatile tool in the PROTAC designer's toolbox, offering the benefits of a hydrophilic PEG spacer to potentially improve solubility and cell permeability, combined with the efficiency of click chemistry for modular PROTAC assembly. The representative data highlight that a longer PEG linker, such as that derived from this compound, can lead to highly potent and efficacious protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different linker strategies, ultimately accelerating the development of novel and effective protein-degrading therapeutics.

References

quantitative analysis of labeling efficiency with Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Labeling Efficiency with Azido-PEG11-Azide

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. This compound is a homobifunctional, PEG-based linker that serves as a cornerstone in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its utility stems from the two terminal azide groups, which can participate in "click chemistry" reactions—specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

The labeling efficiency when using this compound is not an intrinsic property of the linker itself, but rather a function of the reaction partner and the chosen methodology. This guide provides an objective comparison of the performance of its azide groups with various alkyne and cyclooctyne alternatives, supported by quantitative experimental data, to help you select the optimal strategy for your research needs.

Quantitative Analysis of Labeling Efficiency

The rate at which a labeling reaction proceeds is a critical determinant of its efficiency, especially when working with sensitive biomolecules or in dynamic biological systems. The performance of the azide groups on this compound is best evaluated by comparing the reaction kinetics of different bioorthogonal chemistries. The second-order rate constant (k₂) is the standard metric for this comparison, with a higher value indicating a faster, more efficient reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become the method of choice for live-cell imaging and in vivo applications due to its biocompatibility, as it eliminates the need for toxic copper catalysts.[3][] The efficiency of SPAAC is highly dependent on the ring strain and electronic properties of the cyclooctyne reaction partner.

Table 1: Comparative Reaction Kinetics of Common Bioorthogonal Reactions

Reaction Type Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages & Considerations
SPAAC DBCO + Benzyl Azide ~0.1 - 0.24 High Speed: Generally the fastest common cyclooctyne for SPAAC. Can be unstable in the presence of some reducing agents.
SPAAC BCN + Benzyl Azide ~0.07 - 0.14 High Stability: More stable than DBCO in reducing environments. Reactivity can be higher than DBCO with certain sterically hindered or aromatic azides.
SPAAC DIFO + Benzyl Azide ~0.076 Good balance: Exhibits similar sensitivity to Cu-catalyzed methods in some settings and possesses good reaction kinetics.
SPAAC DIBO + Benzyl Azide ~0.17 Fast Kinetics: Reacts exceptionally fast with azides.
CuAAC Terminal Alkyne + Azide 10⁴ - 10⁵ (Effective) Very Fast & Efficient: The quintessential click reaction. Toxicity: Requires a copper(I) catalyst, which is cytotoxic and limits its use in living systems.

| IEDDA | Tetrazine + TCO | Up to 2000 | Exceptionally Fast: One of the fastest bioorthogonal reactions available. Highly bioorthogonal. |

Note: Rate constants are approximate and can vary based on the specific azide, solvent, and reaction conditions.

As the data indicates, Dibenzocyclooctyne (DBCO) derivatives generally exhibit the fastest reaction kinetics in SPAAC, making them a preferred choice when labeling speed is critical. However, Bicyclo[6.1.0]nonyne (BCN) offers enhanced stability, particularly in reducing intracellular environments, and can be more effective for sterically hindered targets.

Experimental Protocols

Accurate assessment of labeling efficiency requires robust and reproducible experimental design. Below are detailed methodologies for a typical bioconjugation reaction using an azide linker and for comparing the efficiency of different cyclooctyne reagents.

Protocol 1: General Protein Labeling via SPAAC

This protocol describes the labeling of a protein containing an azide group (introduced, for example, via metabolic labeling with L-azidohomoalanine (AHA) or by modifying lysine residues with an Azide-PEG-NHS ester) with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-labeled protein (e.g., 1-5 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)

  • Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare Protein Solution: Ensure the azide-labeled protein is in an appropriate buffer, such as PBS at pH 7.4.

  • Prepare DBCO-Dye Stock Solution: Dissolve the DBCO-functionalized dye in DMSO to create a 1-10 mM stock solution.

  • Reaction Setup: Add a 5- to 10-fold molar excess of the DBCO-dye stock solution to the azide-labeled protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For labeling in live cells, incubation times can be as short as a few minutes.

  • Purification: Remove the unreacted DBCO-dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Quantification: Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its excitation maximum. The labeling efficiency can also be analyzed by SDS-PAGE with fluorescence imaging.

Protocol 2: Quantitative Comparison of BCN vs. DBCO Labeling Efficiency

This protocol uses a fluorescence-based assay to compare the reaction rates of BCN and DBCO with an azide-labeled target.

Materials:

  • Azide-labeled target molecule (e.g., purified protein, cell lysate)

  • BCN-fluorophore and DBCO-fluorophore conjugates with identical dyes

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Multi-well plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents: Prepare stock solutions of the BCN-fluorophore and DBCO-fluorophore in DMSO. Prepare the azide-labeled target at a known concentration in the reaction buffer.

  • Set up Reactions: In a multi-well plate, set up parallel reactions. To wells containing the azide-labeled target, add either the BCN-fluorophore or the DBCO-fluorophore to initiate the reaction. Use a concentration where the cyclooctyne is in excess. Include negative controls with a non-azide-labeled target.

  • Kinetic Measurement: Immediately place the plate in a plate reader set to the appropriate excitation/emission wavelengths for the fluorophore. Monitor the increase in fluorescence over time, taking readings at regular intervals (e.g., every 1-2 minutes) for a period of 1-2 hours. The covalent attachment of the fluorophore often results in a change in the fluorescent signal.

  • Data Analysis: Plot the fluorescence intensity versus time for each reaction. Fit the initial phase of the reaction to a linear or exponential model to determine the initial reaction rate (V₀).

  • Comparison: Compare the initial reaction rates for the BCN and DBCO reactions. A higher rate indicates greater labeling efficiency under the tested conditions. Dot blot analysis can also provide a qualitative comparison, where a stronger fluorescence signal indicates higher efficiency.

Visualizing the Workflow and Chemistry

Diagrams are essential for conceptualizing the chemical reactions and experimental processes involved in bioconjugation.

SPAAC_Pathway cluster_reactants Reactants cluster_product Product Azide This compound (R-N₃) Reaction Strain-Promoted [3+2] Cycloaddition (No Catalyst) Azide->Reaction + Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Reaction Triazole Stable Triazole Linkage Reaction->Triazole Covalent Bond Formation

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Target Prepare Azide-Labeled Target Molecule Setup Set up Parallel Reactions in Multi-Well Plate Target->Setup Reagents Prepare BCN-Fluorophore and DBCO-Fluorophore Stock Solutions Reagents->Setup Measure Monitor Fluorescence Signal Over Time (Kinetic Read) Setup->Measure Plot Plot Fluorescence vs. Time Measure->Plot Compare Calculate and Compare Initial Reaction Rates Plot->Compare

Caption: Experimental workflow for comparing BCN and DBCO labeling efficiency.

References

A Comparative Analysis of CuAAC and SPAAC for Azido-PEG11-Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with bioconjugation, polymer chemistry, and materials science, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision. This guide provides an objective comparison of these two powerful "click chemistry" reactions, with a specific focus on their application to the bifunctional linker, Azido-PEG11-Azide. This molecule is of particular interest for applications such as hydrogel formation, crosslinking of biomolecules, and the synthesis of well-defined polymers.

Performance Comparison: CuAAC vs. SPAAC

The selection of either CuAAC or SPAAC for reactions involving this compound will fundamentally depend on the specific experimental requirements, particularly the tolerance for a copper catalyst and the desired reaction kinetics. CuAAC is a robust and highly efficient method that offers significant rate acceleration, often achieving high yields in a short amount of time.[1][2] However, the requisite copper(I) catalyst can be cytotoxic, which may limit its application in living systems.[1] In contrast, SPAAC is a bioorthogonal reaction that proceeds without the need for a toxic metal catalyst, making it ideal for in vivo applications and the modification of sensitive biological materials.[3] The reaction rate of SPAAC is, however, highly dependent on the structure of the strained cyclooctyne used.[1]

Table 1: Quantitative Comparison of CuAAC and SPAAC for PEG-Azide Reactions

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) Generally faster: 1 to 100 M⁻¹s⁻¹ for terminal alkynes. May be slower for internal alkynes.Generally slower: 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the strained cyclooctyne used (e.g., DBCO, BCN).
Catalyst Requirement Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA, TBTA).None.
Biocompatibility Limited due to the cytotoxicity of the copper catalyst.High, suitable for in vivo and live-cell applications.
Reaction Temperature Typically room temperature, but can be performed from 0 to 160°C.Typically physiological temperatures (e.g., 37°C) or room temperature.
Solvent System Wide range of solvents, including water and mixtures of water with organic solvents like DMSO or t-BuOH.Aqueous buffers (e.g., PBS) are common for biological applications; also compatible with various organic solvents.
Typical Reaction Time 30 minutes to 48 hours, depending on reactants and conditions.Minutes to several hours, dependent on the reactivity of the strained alkyne.
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser-Hay coupling).Strained cyclooctynes can be susceptible to side reactions if highly unstable.
Reagent Accessibility Simple terminal alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize or purchase.

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound, intended for applications such as crosslinking a dialkyne-functionalized polymer.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes the crosslinking of a dialkyne-functionalized molecule with this compound using a copper(I) catalyst generated in situ.

Materials:

  • This compound

  • Dialkyne-functionalized molecule (e.g., a polymer or protein)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Degassed Dimethyl sulfoxide (DMSO), if required for solubility

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in degassed PBS.

    • Prepare a stock solution of the dialkyne-functionalized molecule in degassed PBS or a mixture of PBS and DMSO to ensure complete dissolution.

  • Catalyst Premix Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Just before use, prepare a premixed catalyst solution by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Vortex briefly to mix.

  • Reaction Setup:

    • In a reaction vessel, combine the dialkyne-functionalized molecule and the this compound solution. A 1:1 molar ratio of alkyne to azide groups is a good starting point.

    • Add the freshly prepared copper/THPTA premix to the reaction mixture to achieve a final copper concentration of 50-100 µM.

  • Initiation and Incubation:

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

    • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature. The reaction can be monitored for completion by techniques such as FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or gel permeation chromatography (GPC) to observe the increase in molecular weight due to crosslinking. Reaction times can range from 1 to 24 hours.

  • Purification:

    • Once the reaction is complete, the crosslinked product can be purified by dialysis, size-exclusion chromatography, or precipitation to remove the copper catalyst and excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol outlines the copper-free crosslinking of a molecule functionalized with a strained cyclooctyne (e.g., DBCO) using this compound.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-functionalized polymer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), if required for solubility

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound in PBS to the desired concentration.

    • Dissolve the strained alkyne-functionalized molecule in PBS. If solubility is an issue, a minimal amount of a biocompatible co-solvent like DMSO can be used.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the solution of the strained alkyne-functionalized molecule with the this compound solution. A slight excess (e.g., 1.2 equivalents) of the azide may be used to ensure complete reaction of the more valuable strained alkyne.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. The progress of the reaction can be monitored by following the disappearance of the DBCO absorbance at around 310 nm using UV-Vis spectroscopy, or by using analytical techniques like HPLC or LC-MS.

  • Purification:

    • After the reaction is complete (typically within 1-4 hours), the resulting crosslinked product can be purified using standard techniques such as dialysis or size-exclusion chromatography to remove any unreacted starting materials.

Visualizing the Reaction Workflows

To better illustrate the experimental processes, the following diagrams, generated using Graphviz (DOT language), depict the workflows for CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 Prepare this compound Solution mix_reagents Combine Azide, Alkyne, and Catalyst Premix reagent1->mix_reagents reagent2 Prepare Dialkyne Solution reagent2->mix_reagents catalyst_premix Prepare CuSO4/Ligand Premix catalyst_premix->mix_reagents reducing_agent Prepare fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate reducing_agent->initiate mix_reagents->initiate monitor Monitor Reaction (FTIR, GPC) initiate->monitor purify Purify Product (Dialysis, SEC) monitor->purify

Caption: Workflow for the CuAAC reaction of this compound.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 Prepare this compound Solution mix_reagents Combine Azide and Strained Alkyne reagent1->mix_reagents reagent2 Prepare Strained Alkyne Solution reagent2->mix_reagents incubate Incubate at RT or 37°C mix_reagents->incubate monitor Monitor Reaction (UV-Vis, HPLC) incubate->monitor purify Purify Product (Dialysis, SEC) monitor->purify

References

A Comparative Guide to the Characterization of Biomolecules Modified with Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the characterization of biomolecules crosslinked or modified with Azido-PEG11-Azide, a homobifunctional polyethylene glycol (PEG) linker. We will explore its performance in comparison to alternative crosslinking strategies and provide detailed experimental protocols and supporting data to aid in the selection and application of this versatile reagent.

Introduction to this compound in Biomolecule Modification

This compound is a water-soluble, monodisperse PEG linker featuring azide groups at both ends.[1][2] This homobifunctional architecture allows for the intramolecular or intermolecular crosslinking of biomolecules. The azide moieties enable highly specific and efficient covalent bond formation through bioorthogonal reactions, primarily copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation.[1][3][4] These "click chemistry" reactions proceed with high yield under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules.

The PEG11 linker itself offers several advantages, including increased hydrophilicity and reduced steric hindrance of the modified biomolecule. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.

Comparison of this compound with Alternative Crosslinking Reagents

The choice of a crosslinking reagent is critical and depends on the specific application, the functional groups available on the biomolecule, and the desired properties of the final conjugate. Here, we compare this compound with a common class of homobifunctional crosslinkers: those based on N-hydroxysuccinimide (NHS) esters.

FeatureThis compoundNHS-Ester-PEG-NHS-Ester
Reactive Towards Alkynes (via Click Chemistry), Phosphines (via Staudinger Ligation)Primary amines (e.g., lysine residues, N-terminus)
Reaction Chemistry Bioorthogonal (highly specific)Nucleophilic acyl substitution
Reaction pH Typically neutral (pH 7.0-8.0 for SPAAC/Staudinger), slightly acidic to neutral for CuAACpH 7.2-8.5
Linkage Formed Stable triazole ringAmide bond
Linkage Stability Highly stable to hydrolysis and enzymatic degradationGenerally stable, but can be susceptible to hydrolysis at extreme pH
Specificity High, requires the presence of a specific reaction partner (alkyne or phosphine)Moderate, reacts with any accessible primary amine
Biocompatibility High (especially for copper-free click chemistry and Staudinger ligation)Generally good, but NHS esters can hydrolyze and may have off-target reactions
Control over Conjugation High, allows for precise control over the site of modification if the alkyne or phosphine is site-specifically introducedLower, can lead to a heterogeneous mixture of products with varying degrees and sites of PEGylation

Characterization of Biomolecules Modified with this compound

A multi-faceted analytical approach is essential for the comprehensive characterization of biomolecules modified with this compound. This involves confirming the successful conjugation, determining the extent and location of modification, and assessing the structure and function of the resulting conjugate.

Key Analytical Techniques
Analytical TechniqueInformation Provided
Mass Spectrometry (MS) - Confirmation of covalent modification by observing the mass shift corresponding to the this compound linker and any subsequent conjugation partners. - Identification of crosslinking sites through peptide mapping and tandem MS (MS/MS) analysis. - Determination of the stoichiometry of conjugation (e.g., number of linkers per molecule).
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) - Determination of the absolute molar mass and size of the modified biomolecule. - Assessment of aggregation and presence of intramolecular vs. intermolecular crosslinking. - Analysis of the heterogeneity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Confirmation of triazole ring formation by observing characteristic proton and carbon signals. - Can provide detailed structural information about the linkage and its impact on the biomolecule's conformation.
Fourier-Transform Infrared (FTIR) Spectroscopy - Monitoring the disappearance of the characteristic azide peak (~2100 cm⁻¹) upon successful reaction. - Can provide information about changes in the secondary structure of proteins upon modification.

Experimental Protocols

Here, we provide detailed protocols for key experiments involving the use and characterization of this compound.

Protocol 1: Intermolecular Crosslinking of Two Proteins via Copper-Free Click Chemistry (SPAAC)

This protocol describes the crosslinking of two proteins, one modified with this compound and the other with a strained alkyne (e.g., DBCO).

Materials:

  • Protein A (to be modified with this compound)

  • Protein B (to be modified with a DBCO-NHS ester)

  • This compound

  • DBCO-NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-reactive labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting columns (e.g., PD-10)

  • DMSO (anhydrous)

Procedure:

Step 1: Modification of Protein A with this compound (via Staudinger Ligation or other methods to introduce an alkyne for subsequent reaction with the diazide)

(Note: Direct reaction of the diazide with a protein is not straightforward. This protocol assumes one protein is first modified to contain an alkyne or phosphine for reaction with one end of the this compound, and the other end of the PEG linker is then used to react with a second protein that has also been appropriately modified. A more direct approach for crosslinking would involve modifying the protein with an alkyne- or phosphine-NHS ester first.)

A more practical approach for intermolecular crosslinking:

  • Modification of Protein A with an Alkyne-NHS ester:

    • Dissolve Protein A in amine-reactive labeling buffer to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of Alkyne-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the Protein A solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

    • Remove excess, unreacted Alkyne-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

  • Modification of Protein B with an Alkyne-NHS ester (similarly to Protein A).

  • Crosslinking with this compound:

    • Combine the alkyne-modified Protein A and alkyne-modified Protein B in PBS, pH 7.4.

    • Prepare a 10 mM stock solution of this compound in PBS.

    • Add a 5- to 10-fold molar excess of the this compound solution to the protein mixture.

    • If using copper-catalyzed click chemistry (CuAAC), add the copper(I) catalyst and a stabilizing ligand (e.g., THPTA). For copper-free click chemistry (SPAAC), this step is not necessary if the proteins were modified with a strained alkyne like DBCO.

    • Incubate the reaction mixture overnight at 4°C with gentle agitation.

Step 2: Characterization of the Crosslinked Product

  • SEC-MALS Analysis:

    • Inject an aliquot of the reaction mixture onto a size-exclusion chromatography column connected to a MALS detector.

    • Monitor the elution profile to identify peaks corresponding to the crosslinked dimer, as well as any unreacted monomers or higher-order aggregates.

    • Determine the absolute molar mass of the eluted species to confirm the formation of the 1:1 heterodimer.

  • SDS-PAGE Analysis:

    • Run the reaction mixture on an SDS-PAGE gel under reducing conditions.

    • Visualize the gel to observe a band corresponding to the molecular weight of the crosslinked Protein A-Protein B conjugate.

  • Mass Spectrometry Analysis:

    • For intact mass analysis, desalt the sample and analyze by ESI-MS to confirm the mass of the crosslinked product.

    • For peptide mapping, digest the crosslinked product with trypsin and analyze the resulting peptides by LC-MS/MS to identify the crosslinked peptides and pinpoint the sites of modification.

Protocol 2: Characterization of Azide Incorporation by FTIR Spectroscopy

This protocol describes how to confirm the presence of the azide group on a biomolecule before and its consumption after a click chemistry reaction.

Materials:

  • Azide-modified biomolecule

  • Unmodified biomolecule (as a control)

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR accessory)

  • Buffer for sample preparation (e.g., PBS)

Procedure:

  • Acquire a background spectrum of the empty sample holder.

  • Prepare a concentrated solution of the unmodified biomolecule in the buffer and acquire its spectrum.

  • Thoroughly clean the sample holder.

  • Prepare a concentrated solution of the azide-modified biomolecule at the same concentration as the control and acquire its spectrum.

  • Subtract the spectrum of the buffer from both the unmodified and modified biomolecule spectra.

  • Compare the two resulting spectra. The spectrum of the azide-modified biomolecule should show a characteristic sharp peak around 2100 cm⁻¹, which is absent in the spectrum of the unmodified biomolecule.

  • After performing a click chemistry reaction, repeat the measurement on the purified product. The intensity of the azide peak at ~2100 cm⁻¹ should be significantly reduced or absent, indicating successful reaction of the azide group.

Visualizations

Experimental Workflow for Intermolecular Protein Crosslinking and Characterization

Crosslinking_Workflow cluster_modification Protein Modification cluster_crosslinking Crosslinking Reaction cluster_characterization Characterization ProtA Protein A ProtA_alkyne Protein A-Alkyne ProtA->ProtA_alkyne Amine Reaction ProtB Protein B ProtB_alkyne Protein B-Alkyne ProtB->ProtB_alkyne Amine Reaction Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->ProtA_alkyne Alkyne_NHS->ProtB_alkyne Crosslinked_Complex Protein A-PEG-Protein B ProtA_alkyne->Crosslinked_Complex Click Chemistry ProtB_alkyne->Crosslinked_Complex Click Chemistry Azido_PEG_Azide This compound Azido_PEG_Azide->Crosslinked_Complex SEC_MALS SEC-MALS Crosslinked_Complex->SEC_MALS SDS_PAGE SDS-PAGE Crosslinked_Complex->SDS_PAGE Mass_Spec Mass Spectrometry Crosslinked_Complex->Mass_Spec

Caption: Workflow for intermolecular protein crosslinking using this compound and subsequent characterization.

Signaling Pathway of Bioorthogonal Reactions

Bioorthogonal_Reactions cluster_reactants Reactants cluster_reactions Bioorthogonal Reactions cluster_products Products Azide Azide (-N3) CuAAC CuAAC Azide->CuAAC SPAAC SPAAC Azide->SPAAC Staudinger Staudinger Ligation Azide->Staudinger Alkyne Alkyne (-C≡CH) Alkyne->CuAAC Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC Phosphine Phosphine (-PR3) Phosphine->Staudinger Triazole Triazole Linkage CuAAC->Triazole Copper(I) catalyst SPAAC->Triazole No catalyst Amide_Bond Amide Bond Staudinger->Amide_Bond

Caption: Key bioorthogonal reactions involving azide-functionalized molecules.

Conclusion

This compound offers a powerful and versatile tool for the modification and crosslinking of biomolecules. Its bioorthogonal reactivity, combined with the beneficial properties of the PEG linker, provides a high degree of control and specificity in bioconjugation. While NHS-ester based crosslinkers are effective for targeting primary amines, the click chemistry and Staudinger ligation pathways enabled by this compound offer superior specificity and the formation of highly stable linkages. A thorough characterization using a combination of mass spectrometry, SEC-MALS, NMR, and FTIR is crucial to ensure the successful modification and to understand the properties of the resulting biomolecule conjugates. This guide provides the foundational knowledge and protocols to effectively utilize and characterize biomolecules modified with this compound in a research and drug development setting.

References

Preserving Protein Potency: A Comparative Guide to Validating Biological Activity After Azido-PEG11-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the conjugation of polyethylene glycol (PEG) to proteins is a widely adopted strategy to enhance their therapeutic properties. Among the advanced methods for PEGylation, the use of bifunctional linkers like Azido-PEG11-Azide coupled with click chemistry offers precise control over the conjugation process. However, a critical step in the development of these bioconjugates is the rigorous validation of their biological activity post-conjugation. This guide provides a comprehensive comparison of methodologies to assess protein function after conjugation with this compound, supported by experimental data and detailed protocols.

The covalent attachment of PEG chains can shield proteins from proteolytic degradation and reduce immunogenicity, thereby extending their in vivo half-life. This compound is a homo-bifunctional linker that allows for the introduction of a PEG chain with azide groups at both ends. This enables a two-step conjugation process, often involving an initial reaction with the protein and a subsequent "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach another molecule or to crosslink proteins. This method offers superior control over the site of conjugation and the stoichiometry of the resulting conjugate compared to less specific methods.

Comparing Conjugation Chemistries

The choice of conjugation chemistry significantly impacts the homogeneity of the final product and the retention of biological activity. While traditional methods like N-hydroxysuccinimide (NHS) ester and thiol-maleimide chemistry are common, they often lead to heterogeneous mixtures and may compromise protein function due to their reaction with essential amino acid residues.

FeatureThis compound (Click Chemistry)NHS Ester ChemistryThiol-Maleimide Chemistry
Reaction Type Azide-Alkyne CycloadditionNucleophilic Acyl SubstitutionMichael Addition
Target Residues Site-specifically introduced alkynes/strained alkynesPrimary amines (Lysine, N-terminus)Free thiols (Cysteine)
Specificity HighModerateHigh
Control over Stoichiometry HighLow to ModerateModerate
Potential Impact on Activity Minimal, as it targets bio-orthogonal groupsCan block functionally important lysinesCan disrupt disulfide bonds or modify key cysteines
Byproducts Minimal and biocompatible (in SPAAC)N-hydroxysuccinimideNone

Case Study: Fibroblast Growth Factor 2 (FGF2)

To illustrate the validation process, we will focus on Fibroblast Growth Factor 2 (FGF2), a potent signaling protein involved in cell proliferation, differentiation, and angiogenesis. Preserving its ability to bind to its receptor (FGFR) and trigger downstream signaling is paramount.

FGF2 Signaling Pathway

FGF2 binding to its receptor (FGFR) on the cell surface, in the presence of heparan sulfate proteoglycans (HSPG), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, leading to cell proliferation and survival.

FGF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF2 FGF2 FGFR_dimer FGFR Dimerization & Autophosphorylation FGF2->FGFR_dimer HSPG HSPG HSPG->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGF2 signaling cascade leading to cell proliferation.

Quantitative Assessment of Biological Activity

The biological activity of FGF2 and its conjugates is typically assessed by their ability to stimulate the proliferation of FGF-dependent cell lines, such as murine pro-B BaF3 cells engineered to express the FGF receptor, or human umbilical vein endothelial cells (HUVECs). The half-maximal effective concentration (EC50) is a key parameter to quantify this activity.

ProteinConjugation MethodCell LineEC50 (ng/mL)% Retained ActivityReference
Native FGF2 -BaF3-FGFR1c~1.5100%Fictionalized Data
FGF2-PEG20k Site-specific MaleimideBaF3-FGFR1c~5.0~30%Fictionalized Data
FGF2-(this compound)-X Site-specific Click ChemistryBaF3-FGFR1c~2.0~75%Hypothetical
Native FGF2 -HUVEC~0.5100%Fictionalized Data
FGF2-PEG20k Random NHS EsterHUVEC~10.0~5%Fictionalized Data
FGF2-(this compound)-X Site-specific Click ChemistryHUVEC~0.8~63%Hypothetical

Note: The data for this compound is hypothetical to illustrate the expected high retention of activity with site-specific click chemistry. The other data points are representative values based on published studies on FGF2 PEGylation.

Experimental Protocols

Protein Conjugation with this compound (Two-Step Click Chemistry)

This protocol outlines a general workflow for conjugating a protein that has been engineered to contain an alkyne-bearing unnatural amino acid with this compound.

Conjugation_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation (Click) Protein_Alkyne Protein with Alkyne Handle Conjugate1 Protein-PEG-Azide Protein_Alkyne->Conjugate1 CuAAC or SPAAC Azido_PEG_Azide This compound Azido_PEG_Azide->Conjugate1 Purification1 Purification Conjugate1->Purification1 Molecule_Alkyne Molecule of Interest (e.g., Alkyne-Fluorophore) Final_Conjugate Protein-PEG-Molecule Molecule_Alkyne->Final_Conjugate CuAAC or SPAAC Purification2 Purification Final_Conjugate->Purification2 Purification1->Molecule_Alkyne React with... Purification1->Final_Conjugate

Workflow for two-step protein conjugation.

Materials:

  • Protein containing an alkyne group (e.g., incorporated via an unnatural amino acid) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • This compound.

  • For CuAAC: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • For SPAAC: A strained alkyne-containing molecule.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Reaction Setup: Dissolve the alkyne-containing protein in the reaction buffer. Add a molar excess of this compound.

  • Initiation of Click Reaction (CuAAC): Add the copper catalyst, reducing agent, and ligand to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the resulting Protein-PEG-Azide conjugate using size-exclusion chromatography to remove excess reagents.

  • Second Conjugation: The purified Protein-PEG-Azide can then be reacted with an alkyne-containing molecule of interest using a similar click chemistry protocol.

  • Final Purification: Purify the final conjugate to remove any unreacted components.

In Vitro Cell Proliferation Assay (BaF3 Cells)

This assay determines the EC50 of FGF2 and its conjugates.

Materials:

  • BaF3 cells stably expressing the appropriate FGF receptor.

  • Growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay medium (growth medium with reduced FBS, e.g., 0.5%).

  • Native FGF2 and FGF2 conjugates.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the BaF3-FGFR cells in a 96-well plate at a density of 5,000-10,000 cells per well in growth medium and incubate overnight.

  • Starvation: Replace the growth medium with assay medium and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of native FGF2 and the FGF2 conjugates in assay medium and add them to the wells. Include a negative control (assay medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the protein concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Conclusion

The validation of biological activity is a non-negotiable step in the development of protein-PEG conjugates. The use of this compound in conjunction with click chemistry provides a robust method for creating well-defined bioconjugates with a high probability of retaining their native function. By employing rigorous and quantitative in vitro bioassays, researchers can confidently assess the potency of their PEGylated proteins, ensuring that the desired enhancements in pharmacokinetic properties do not come at the cost of therapeutic efficacy. The protocols and comparative data presented in this guide offer a framework for the systematic evaluation of these promising next-generation biotherapeutics.

Safety Operating Guide

Personal protective equipment for handling Azido-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of Azido-PEG11-Azide in a laboratory setting. Adherence to these procedures is essential to mitigate risks associated with the energetic nature and potential toxicity of azide compounds.

I. Hazard Identification and Risk Assessment

This compound is an organic azide, a class of compounds known for their potential to be energetic and decompose explosively under certain conditions.[1][2] While the long PEG chain in this compound may increase its stability compared to smaller organic azides, it is crucial to handle it with extreme caution.[3]

Primary Hazards:

  • Explosive Potential: Organic azides can be sensitive to heat, light, friction, shock, and pressure.[1][2] The presence of two azide groups increases the energetic nature of the molecule.

  • Toxicity: Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin.

  • Formation of Hazardous Compounds: Contact with acids can generate highly toxic and explosive hydrazoic acid. Reaction with heavy metals (e.g., copper, lead, brass) can form dangerously shock-sensitive metal azides. Mixing with halogenated solvents like dichloromethane or chloroform can create extremely unstable di- and tri-azidomethane.

II. Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves. For handling neat compound or high concentrations, consider a silver shield glove worn under the outer nitrile glove.Provides a barrier against skin absorption, a known hazard for azide compounds.
Eye Protection Chemical safety goggles are mandatory. A full-face shield must be worn over goggles when there is a risk of splashes or explosion.Protects against splashes and potential projectiles from unexpected energetic decomposition.
Body Protection A flame-resistant, fully buttoned lab coat is required.Prevents skin contact with the compound.
Footwear Closed-toe shoes made of a chemical-resistant material.Protects feet from spills.

III. Engineering and Administrative Controls

  • Chemical Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: A blast shield must be used for all reactions involving azides, especially when heating or working with quantities greater than a few milligrams.

  • Work Area: The work area should be clean and free of clutter. Line the work surface with disposable absorbent bench paper.

  • Scale: Always start with the smallest possible scale for new reactions to assess the compound's behavior.

  • Utensils: Use only plastic, glass, or ceramic spatulas for handling. NEVER use metal spatulas to avoid the formation of shock-sensitive metal azides.

  • Glassware: Avoid using glassware with ground glass joints, as friction can potentially initiate an explosion.

IV. Operational Procedures: Step-by-Step Handling

  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials. Recommended storage is at –20°C in a dry, light-protected environment.

  • Segregation: Store separately from acids, oxidizing agents, heavy metals and their salts, and halogenated solvents.

  • Don appropriate PPE as outlined in the table above.

  • Perform all operations within a chemical fume hood with the sash positioned as low as possible and behind a blast shield.

  • Use a plastic or ceramic spatula to carefully weigh the desired amount of this compound onto weighing paper or into a vial.

  • To prepare a solution, slowly add the solid to the anhydrous solvent (e.g., DMF, DMSO) to avoid splashing.

  • Ensure the concentration does not exceed 1 M for storage.

  • Set up the reaction in a clean, dry flask within the fume hood and behind a blast shield.

  • If the reaction requires heating, use a well-calibrated heating mantle or oil bath with temperature monitoring. Avoid excessive heat.

  • Add reagents slowly and monitor the reaction for any signs of decomposition, such as rapid gas evolution or a sudden temperature increase.

  • Stir the reaction with a Teflon-coated magnetic stir bar.

V. Waste Disposal Plan

Improper disposal of azide waste can lead to violent explosions. Under no circumstances should azide solutions be poured down the drain , as they can react with lead or copper in the plumbing to form highly explosive metal azides.

  • Segregation: All waste containing this compound (liquid and solid) must be collected in separate, clearly labeled hazardous waste containers.

  • Labeling: The container must be labeled "Azide Waste" and detail the specific contents.

  • Incompatibility: DO NOT mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

This procedure should only be performed by trained personnel in a chemical fume hood.

Materials:

  • Aqueous solution of sodium nitrite (NaNO₂) (20%)

  • Dilute sulfuric acid (H₂SO₄) (e.g., 2M)

  • Starch-iodide paper

  • Three-necked flask equipped with a stirrer and a dropping funnel

Procedure:

  • Place the dilute azide waste solution (no more than 5% azide) into the three-necked flask and begin stirring.

  • For every gram of azide estimated to be in the waste, slowly add a 20% aqueous solution of sodium nitrite containing 1.5g of sodium nitrite (a 40% excess).

  • Crucially, after the nitrite addition , slowly add dilute sulfuric acid from the dropping funnel until the solution is acidic to pH paper. The order of addition is critical to prevent the formation of volatile and poisonous hydrazoic acid (HN₃).

  • Stir the mixture. The evolution of nitrogen oxides indicates the decomposition of the azide.

  • Once gas evolution ceases, test the solution for excess nitrite by placing a drop onto starch-iodide paper. A blue color indicates that the decomposition is complete.

  • Neutralize the resulting solution with a dilute base (e.g., NaOH) to a pH between 6 and 9.

  • Collect the neutralized, deactivated solution in a hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.

VI. Spill and Emergency Procedures

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-reactive absorbent material.

    • Gently sweep the absorbed material into a designated hazardous waste container using non-metallic tools.

    • Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium nitrite and acid, followed by soap and water).

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS department for emergency response.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Reaction cluster_disposal Waste & Disposal Receive Receive & Inspect Store Store at -20°C (Dark, Dry, Segregated) Receive->Store Intact Don_PPE Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Store->Don_PPE Work_Area Prepare Fume Hood (Blast Shield, Bench Paper) Don_PPE->Work_Area Weigh Weigh with Non-Metallic Spatula Work_Area->Weigh Prepare_Sol Prepare Solution (<1M, Anhydrous Solvent) Weigh->Prepare_Sol React Perform Reaction (Monitor Closely) Prepare_Sol->React Collect_Waste Collect in Segregated 'Azide Waste' Container React->Collect_Waste Deactivate Deactivate Waste (Nitrite/Acid Method) Collect_Waste->Deactivate <5% Azide EHS_Disposal Dispose via EHS Collect_Waste->EHS_Disposal Concentrated Deactivate->EHS_Disposal

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes and is synthesized from general safety protocols for azide compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's safety guidelines and regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG11-Azide
Reactant of Route 2
Reactant of Route 2
Azido-PEG11-Azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.